molecular formula C10H12N2O3 B1678763 Picamilon CAS No. 34562-97-5

Picamilon

Katalognummer: B1678763
CAS-Nummer: 34562-97-5
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: NAJVRARAUNYNDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Picamilon (CAS Number 34562-97-5), also known as N-Nicotinoyl-GABA, is a synthetic compound developed in the Soviet Union in 1969 that functions as a prodrug of γ-aminobutyric acid (GABA) and niacin (nicotinic acid) . Its core research value lies in its unique ability to cross the blood-brain barrier, after which it is hydrolyzed into its two active components: GABA, the primary inhibitory neurotransmitter in the central nervous system, and niacin, a known vasodilator . This mechanism suggests potential for studying cerebral blood flow and GABAergic signaling. Pharmacokinetic studies in humans show that this compound has a bioavailability between 50-88% and exhibits linear pharmacokinetics with a relatively short elimination half-life of approximately 1.5 to 2 hours . A 2023 assay study screened this compound against 50 safety-related biological targets (including receptors, ion channels, enzymes, and transporters) and found that it exhibited weak or no binding at 10 μM, indicating a unique biological target binding profile among GABA analogues . The compound is a white to almost white crystalline powder with a melting point of approximately 211-215 °C and a molecular weight of 208.22 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(pyridine-3-carbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJVRARAUNYNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188098
Record name Nicotinoyl-GABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34562-97-5
Record name 4-[(3-Pyridinylcarbonyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34562-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinoyl-GABA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinoyl-GABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-[(3-pyridinylcarbonyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICAMILON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-nicotinoyl-GABA: A Technical Guide to its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nicotinoyl-GABA, also known as Picamilon, is a synthetic nootropic agent developed in the Soviet Union in 1969.[1] It is a conjugate of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the vasodilator nicotinic acid (niacin, vitamin B3).[1] This chemical modification was designed to facilitate the passage of GABA across the blood-brain barrier (BBB), a significant challenge for the direct administration of GABA.[2] Once in the central nervous system, N-nicotinoyl-GABA is hypothesized to be hydrolyzed back into its constituent molecules, GABA and nicotinic acid, to exert its physiological effects.[3] This guide provides a comprehensive overview of the chemical structure, synthesis, and biological actions of N-nicotinoyl-GABA, supported by quantitative data, detailed experimental protocols, and visual diagrams of its proposed mechanism of action and relevant experimental workflows.

Structure and Physicochemical Properties

N-nicotinoyl-GABA is chemically known as 4-(pyridine-3-carbonylamino)butanoic acid. Its structure consists of a GABA molecule linked via an amide bond to a nicotinoyl group.

Table 1: Physicochemical Properties of N-nicotinoyl-GABA

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂N₂O₃[3]
Molecular Weight 208.217 g/mol [3]
CAS Number 34562-97-5[3]
Appearance White to off-white crystalline powder-
Melting Point 211-215 °C-
Solubility Soluble in water[2]
pKa Not explicitly found-

Synthesis of N-nicotinoyl-GABA

The synthesis of N-nicotinoyl-GABA is typically achieved through a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[4] In this case, GABA acts as the amine and nicotinoyl chloride is the acylating agent.

General Experimental Protocol: Schotten-Baumann Reaction

Materials:

  • γ-aminobutyric acid (GABA)

  • Nicotinoyl chloride hydrochloride

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Dichloromethane or other suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and equipment (e.g., round-bottom flask, magnetic stirrer, separatory funnel, filtration apparatus)

Procedure:

  • Dissolution of GABA: Dissolve GABA in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group of GABA, making it nucleophilic, and to neutralize the HCl that is generated during the reaction.

  • Acylation: Slowly add a solution of nicotinoyl chloride in an organic solvent (e.g., dichloromethane) to the aqueous GABA solution with vigorous stirring. The reaction is typically carried out at room temperature. The two-phase system allows the nicotinoyl chloride to react at the interface.

  • Neutralization and Extraction: After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion. The aqueous phase contains the sodium salt of N-nicotinoyl-GABA. The organic layer is separated.

  • Acidification and Precipitation: The aqueous layer is then acidified with hydrochloric acid. This protonates the carboxylate group of N-nicotinoyl-GABA, causing it to precipitate out of the solution as a solid.

  • Isolation and Purification: The precipitated N-nicotinoyl-GABA is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity and Mechanism of Action

The primary rationale for the synthesis of N-nicotinoyl-GABA was to create a prodrug of GABA that could effectively cross the blood-brain barrier.[2] It is believed that upon entering the brain, N-nicotinoyl-GABA is hydrolyzed by enzymes into GABA and nicotinic acid.[3]

  • GABAergic Activity: The released GABA is the primary inhibitory neurotransmitter in the central nervous system.[5] It binds to GABA-A and GABA-B receptors, leading to hyperpolarization of neurons and a reduction in neuronal excitability.[5] This is thought to be the basis for the anxiolytic and calming effects attributed to N-nicotinoyl-GABA.

  • Vasodilatory Effects: The released nicotinic acid acts as a vasodilator, increasing cerebral blood flow.[3] This action may contribute to the nootropic effects by improving oxygen and nutrient supply to the brain.

A 2023 study, however, found that this compound itself is inactive against 50 biological targets, including GABA receptors, when tested in vitro.[3] This supports the hypothesis that its activity is dependent on its hydrolysis into GABA and nicotinic acid within the brain.

Signaling Pathways

The proposed mechanism of action of N-nicotinoyl-GABA involves its interaction with two distinct signaling pathways following its hydrolysis in the brain.

N-nicotinoyl-GABA_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain N-nicotinoyl-GABA_blood N-nicotinoyl-GABA BBB BBB Transport N-nicotinoyl-GABA_blood->BBB Crosses N-nicotinoyl-GABA_brain N-nicotinoyl-GABA BBB->N-nicotinoyl-GABA_brain Hydrolysis Hydrolysis N-nicotinoyl-GABA_brain->Hydrolysis GABA GABA Hydrolysis->GABA Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid GABA_Receptor GABA Receptor (GABA-A / GABA-B) GABA->GABA_Receptor Binds to NA_Receptor Nicotinic Acid Receptor (e.g., GPR109A) Nicotinic_Acid->NA_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) GABA_Receptor->Neuronal_Inhibition Vasodilation Cerebral Vasodilation (Nootropic Effect) NA_Receptor->Vasodilation BBB_Permeability_Workflow cluster_prep Model Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Seed_Astrocytes Seed Astrocytes in bottom of plate Seed_Endothelial Seed Endothelial Cells on Transwell insert Seed_Astrocytes->Seed_Endothelial Co-culture Co-culture to form tight monolayer Seed_Endothelial->Co-culture Measure_TEER Monitor TEER Co-culture->Measure_TEER Add_Compound Add N-nicotinoyl-GABA to apical chamber Measure_TEER->Add_Compound Sample_Basolateral Sample from basolateral chamber over time Add_Compound->Sample_Basolateral Analyze_Samples Quantify compound (e.g., LC-MS/MS) Sample_Basolateral->Analyze_Samples Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_Samples->Calculate_Papp Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Implant_Cannula Implant guide cannula in brain region Animal_Recovery Allow animal to recover Implant_Cannula->Animal_Recovery Insert_Probe Insert microdialysis probe Animal_Recovery->Insert_Probe Perfuse_aCSF Perfuse with aCSF Insert_Probe->Perfuse_aCSF Collect_Baseline Collect baseline samples Perfuse_aCSF->Collect_Baseline Administer_Drug Administer N-nicotinoyl-GABA Collect_Baseline->Administer_Drug Collect_Samples Collect samples post-administration Administer_Drug->Collect_Samples Analyze_Dialysate Analyze dialysate for parent compound and metabolites (HPLC) Collect_Samples->Analyze_Dialysate

References

An In-Depth Technical Guide to the Mechanism of Action of Picamilon in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picamilon (N-nicotinoyl-γ-aminobutyric acid) is a synthetic compound developed to overcome the limited permeability of the blood-brain barrier (BBB) to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Synthesized in the Soviet Union in 1969, this compound is a prodrug that covalently links GABA with niacin (nicotinic acid).[3][4] Its core mechanism of action is predicated on its ability to cross the BBB, after which it is hydrolyzed into its constituent molecules, GABA and niacin.[4][5][6] This dual-action release leads to a combination of GABAergic inhibitory effects, producing anxiolysis without significant sedation, and niacin-mediated vasodilation, which enhances cerebral blood flow.[5][6][7] Recent studies indicate that the intact this compound molecule has minimal direct affinity for major CNS receptors, reinforcing the hypothesis that its pharmacological activity is almost entirely attributable to its hydrolysis products.[8][9] This guide provides a detailed examination of this compound's pharmacokinetics, its dual mechanism of action, and the experimental evidence supporting its effects on the CNS.

Introduction

The therapeutic application of GABA is significantly hampered by its inability to effectively cross the blood-brain barrier.[1][5] To address this, Russian scientists developed this compound by creating an amide bond between GABA and nicotinic acid (niacin).[1][6] This structural modification allows the molecule to penetrate the CNS.[6][10] Once within the brain, this compound is enzymatically cleaved, releasing GABA and niacin to exert their distinct physiological effects.[5][11][12] The GABA component contributes to neuronal inhibition and anxiolysis, while the niacin component induces cerebral vasodilation, improving blood supply and brain metabolism.[5][13] This unique dual mechanism has positioned this compound in Russia as a prescription therapeutic for a range of neurological and cerebrovascular conditions.[1][14]

Pharmacokinetics: Transport, Metabolism, and Excretion

The primary pharmacokinetic advantage of this compound is its efficient transport across the blood-brain barrier, a feat GABA alone cannot achieve.[1] Following oral administration, this compound is rapidly absorbed.[15] The key metabolic step occurs within the CNS, where it undergoes hydrolysis to liberate GABA and niacin.[4][6]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound, compiled from studies in animals and humans.

ParameterValueSpeciesCitation
Bioavailability 50% - 88%Human[4][7]
53% - 78.9%Rat[15]
Time to Max. Plasma Conc. (tmax) 0.23 hoursAnimal[15]
Elimination Half-life (t1/2) 1 - 2 hoursHuman[4]
0.51 hoursAnimal[15]
Primary Route of Excretion Renal (Urine)Human, Animal[4][15]
Excretion Profile Up to 79% of a dose excreted as parent drug and metabolitesHuman[4]

Core Mechanism of Action in the CNS

This compound's mechanism is not that of a direct receptor agonist but rather a delivery system for two distinct active molecules. The process begins with its transport into the brain, followed by its breakdown.

Picamilon_Journey cluster_0 Systemic Circulation cluster_1 Central Nervous System P_blood This compound BBB Blood-Brain Barrier P_blood->BBB Crosses P_cns This compound Hydrolysis Hydrolysis P_cns->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin BBB->P_cns

Figure 1: this compound's transport across the BBB and subsequent hydrolysis into GABA and niacin.
The GABAergic Component: Anxiolysis and Neuronal Inhibition

GABA_Signaling GABA GABA (from this compound) Receptor GABA-A Receptor GABA->Receptor Binds Channel Cl- Channel Opening Receptor->Channel Activates Hyperpolarization Neuronal Hyperpolarization Channel->Hyperpolarization Leads to Effect Decreased Neuronal Excitability Hyperpolarization->Effect Outcome Anxiolytic Effect Effect->Outcome Niacin_Vasodilation Niacin Niacin (from this compound) Vessels Cerebral Arterioles Niacin->Vessels Acts on Vasodilation Vasodilation Vessels->Vasodilation Induces CBF Increased Cerebral Blood Flow (CBF) Vasodilation->CBF Results in Supply Enhanced O₂ and Nutrient Supply CBF->Supply Screening_Workflow cluster_0 Computational Analysis cluster_1 Experimental Verification InSilico In Silico Prediction (Binding to 50 Targets) Prediction Result: No Predicted Binding InSilico->Prediction InVitro In Vitro Screening (Radioligand Binding Assay) Result Result: Weak or No Binding at 10 μM InVitro->Result This compound This compound (Test Compound) This compound->InSilico This compound->InVitro

References

Core Concept: Picamilon as a Blood-Brain Barrier Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals that while the blood-brain barrier (BBB) permeability of Picamilon (N-nicotinoyl-γ-aminobutyric acid) is a foundational aspect of its design, specific quantitative permeability data and detailed experimental protocols are not extensively documented in readily accessible, peer-reviewed publications. The substance was developed in the Soviet Union in 1969, and much of the primary research, conducted in the 1980s and 1990s, is not available in full-text, translated versions.

This guide synthesizes the established principles of this compound's BBB transport and provides detailed, representative experimental protocols that are standard in the field of neuropharmacology for assessing the BBB permeability of novel chemical entities.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). However, its therapeutic use for central disorders is limited by its inability to effectively cross the blood-brain barrier.[1] this compound was designed as a prodrug to overcome this limitation. It is a synthetic molecule that covalently links GABA with niacin (nicotinic acid, Vitamin B3).[2]

The core hypothesis is that the niacin moiety acts as a carrier, enabling the entire molecule to penetrate the BBB.[1] Once in the brain parenchyma, this compound is believed to be hydrolyzed by enzymes into its constituent components: GABA and niacin.[1][2] This mechanism aims to increase GABA concentrations within the CNS, while the liberated niacin acts as a vasodilator, which may increase cerebral blood flow.[1][2]

Animal studies have confirmed that this compound does cross the BBB in rats and cats.[3][4] It was detected in the brain of rats as early as 30 minutes following subcutaneous injection, penetrating the brain at a rate reportedly an order of magnitude greater than GABA itself.[3][4] Furthermore, the accumulation of this compound in the brain has been shown to correlate with its concentration in the blood.[3] A recent in vitro study supports the prodrug hypothesis by demonstrating that this compound itself is inactive at 50 different biological targets, including GABA receptors, suggesting its primary role is to deliver GABA.

Logical Mechanism of Action

The proposed mechanism involves a sequence of transport and metabolism.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Picamilon_Blood This compound (N-nicotinoyl-GABA) BBB_Transport Transporter-Mediated Uptake Picamilon_Blood->BBB_Transport Transport Picamilon_Brain This compound BBB_Transport->Picamilon_Brain Hydrolysis Hydrolysis Picamilon_Brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin

Proposed prodrug mechanism of this compound.

Quantitative Data on BBB Permeability

Specific quantitative data such as brain-to-plasma ratios (Kp), unbound brain-to-plasma ratios (Kp,uu), or permeability-surface area (PS) products for this compound are not available in the reviewed literature. To illustrate the type of data generated in preclinical BBB permeability studies, the following table presents hypothetical, yet realistic, data for a novel CNS drug candidate (Compound X).

Table 1: Representative In Vivo Pharmacokinetic Data (Hypothetical)
ParameterValueSpeciesDose & RouteTime PointNotes
Plasma Conc. (Cp)1500 ng/mLRat10 mg/kg, IV1 hr-
Brain Conc. (Cbrain)450 ng/gRat10 mg/kg, IV1 hrWhole-brain homogenate
Brain-to-Plasma Ratio (Kp) 0.3 Rat10 mg/kg, IV1 hrCbrain / Cp
Fraction unbound, plasma (fu,p)0.10Rat--Determined by equilibrium dialysis
Fraction unbound, brain (fu,brain)0.25Rat--Determined by equilibrium dialysis
Unbound Brain-to-Plasma Ratio (Kp,uu) 0.75 Rat--Kp * (fu,p / fu,brain)

Note: Kp,uu is a critical parameter. A value close to 1.0 suggests passive diffusion is the dominant mechanism of brain entry, while a value > 1.0 suggests active uptake, and < 1.0 suggests active efflux.

Experimental Protocols

The following sections provide detailed, standardized protocols for assessing the BBB permeability of a small molecule compound like this compound.

Protocol: In Vivo Brain Pharmacokinetic Study in Rodents

This protocol describes a typical procedure to determine the brain and plasma concentrations of a test compound following systemic administration to rats.

Objective: To quantify the brain-to-plasma concentration ratio of a test compound.

Materials:

  • Test Compound (e.g., this compound)

  • Male Sprague-Dawley rats (250-300g)

  • Vehicle for drug administration (e.g., 0.9% saline, 5% DMSO/5% Solutol/90% saline)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Surgical tools for decapitation and brain extraction

  • Homogenizer (e.g., bead-based or ultrasonic)

  • Centrifuge (refrigerated)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: House animals for at least 3 days under standard conditions (12h light/dark cycle, food and water ad libitum).

  • Compound Administration: Administer the test compound to a cohort of rats (n=3-4 per time point) via the desired route (e.g., intravenous tail vein injection or oral gavage).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), anesthetize the animals.

  • Blood Sampling: Collect trunk blood immediately following decapitation into K2-EDTA tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Brain Tissue Harvesting: Immediately following decapitation, excise the whole brain. Rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and record the weight. Snap-freeze in liquid nitrogen and store at -80°C.

  • Brain Homogenization:

    • Add a measured volume of ice-cold PBS (typically 3-4 volumes of the brain weight, e.g., 3 mL for a 1g brain) to the thawed brain tissue.

    • Homogenize until no visible tissue clumps remain.

  • Sample Analysis (LC-MS/MS):

    • Protein Precipitation: Add an aliquot of plasma or brain homogenate to a larger volume of organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet proteins.

    • Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Data Analysis:

    • Calculate the plasma concentration (Cp) in ng/mL.

    • Calculate the brain concentration (Cbrain) in ng/g of tissue.

    • Determine the brain-to-plasma ratio (Kp) by dividing Cbrain by Cp for each time point.

G cluster_workflow In Vivo BBB Permeability Workflow A Compound Administration (e.g., IV, PO to Rat) B Anesthesia & Euthanasia (at timed intervals) A->B C Trunk Blood Collection B->C D Brain Tissue Excision B->D E Plasma Separation (Centrifugation) C->E F Brain Homogenization D->F G Protein Precipitation (Plasma & Homogenate) E->G F->G H LC-MS/MS Analysis G->H I Data Calculation (Kp, Kp,uu) H->I

Workflow for an in vivo BBB permeability study.
Protocol: In Vitro BBB Permeability Assay (Transwell Model)

This protocol describes a common in vitro method using co-cultured endothelial cells and astrocytes on a semi-permeable membrane to model the BBB.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a cellular model of the BBB.

Materials:

  • Transwell inserts (e.g., 12-well format, 0.4 µm pore size, PET membrane)

  • Human Brain Microvascular Endothelial Cells (hBMECs)

  • Human Astrocytes

  • Appropriate cell culture media and supplements

  • Test compound and a low-permeability marker (e.g., Lucifer Yellow)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Plate reader for fluorescence/absorbance or LC-MS/MS for compound quantification

Procedure:

  • Astrocyte Seeding: Seed human astrocytes on the underside of the Transwell inserts and allow them to attach and grow for 48 hours.

  • Endothelial Cell Seeding: Seed hBMECs on the top side (apical chamber) of the inserts. Co-culture the cells for 5-7 days until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

  • Barrier Integrity Check:

    • Measure TEER using an epithelial voltohmmeter. High resistance (>200 Ω·cm²) indicates tight junction formation.

    • Perform a permeability assay with a low-permeability marker like Lucifer Yellow. Low passage (<1%) confirms barrier integrity.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed assay buffer.

    • Add the test compound (at a known concentration) to the apical (top) chamber.

    • Add fresh assay buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS or another suitable analytical method.

  • Data Analysis:

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported versus time.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt = transport rate (e.g., nmol/s)

      • A = surface area of the membrane (cm²)

      • C0 = initial concentration in the apical chamber (e.g., nmol/mL)

G cluster_workflow In Vitro Transwell Assay Workflow A Seed Astrocytes (Basolateral side of membrane) B Seed Endothelial Cells (Apical side of membrane) A->B C Co-culture to form monolayer B->C D Verify Barrier Integrity (TEER & Lucifer Yellow) C->D E Add Test Compound (Apical Chamber) D->E F Sample from Basolateral Chamber (at timed intervals) E->F G Quantify Compound Concentration (LC-MS/MS) F->G H Calculate Permeability (Papp value) G->H

Workflow for an in vitro Transwell BBB assay.

Conclusion

This compound is a well-established example of a CNS prodrug strategy designed to deliver the neurotransmitter GABA across the blood-brain barrier. The fundamental principle of its action—transport facilitated by the niacin moiety followed by hydrolysis in the brain—is widely accepted. However, a comprehensive, publicly available dataset of its quantitative BBB permeability and the detailed methodologies used to originally characterize it is lacking. The protocols and data structures presented in this guide serve as a standard framework for how such a compound would be evaluated by modern drug development professionals and researchers, providing a technical blueprint for the investigation of future CNS-targeted chemical entities.

References

In Vivo Hydrolysis of Picamilon to GABA and Niacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Metabolic Pathway for Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon (N-nicotinoyl-GABA) is a synthetic compound developed in the Soviet Union in 1969, created by combining niacin (vitamin B3) with gamma-aminobutyric acid (GABA).[1] The primary rationale behind its synthesis was to create a GABA prodrug capable of crossing the blood-brain barrier (BBB), a feat that GABA itself accomplishes poorly.[2] The prevailing hypothesis is that once across the BBB, this compound undergoes hydrolysis to liberate its constituent molecules, GABA and niacin.[1][2][3] This guide provides a detailed technical overview of the current understanding of this in vivo hydrolysis, including pharmacokinetic data, proposed experimental methodologies, and the physiological consequences of the resulting metabolites. It is important to note, however, that while widely accepted, the in vivo hydrolysis of this compound has not been definitively and quantitatively established in publicly available literature.[2]

Pharmacokinetic Profile

While specific data on the rate and extent of hydrolysis is scarce, some pharmacokinetic parameters for this compound have been reported.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesDosingSource
Plasma Concentration500–3000 µg/LHuman50–200 mg (single oral dose)[1]
Elimination Half-Life1–2 hoursHuman50–200 mg (single oral dose)[1]
Bioavailability50%–88%Not SpecifiedOral[1]
ExcretionUp to 79% (parent drug and metabolites)HumanSingle Dose[1]
Brain PenetrationDetected 30 mins post-injectionRat100mg/kg (sub-cutaneous)[4]

The Hydrolysis Pathway: A Proposed Mechanism

The central hypothesis surrounding this compound's mechanism of action is its hydrolysis into GABA and niacin within the central nervous system. This biotransformation is crucial as it releases the active neuromodulator (GABA) and a vasoactive agent (niacin) in close proximity to their target receptors.

Enzymatic Cleavage

The specific enzyme or enzymes responsible for the hydrolysis of the amide bond linking niacin and GABA have not been definitively identified in the available literature. It is plausible that non-specific amidases or esterases present in brain tissue and other organs could catalyze this reaction.

Signaling Pathways of Metabolites

Once hydrolyzed, GABA and niacin are free to interact with their respective signaling pathways.

  • GABA: As the primary inhibitory neurotransmitter in the central nervous system, GABA released from this compound would activate GABA receptors (GABAA and GABAB). This activation leads to neuronal hyperpolarization, resulting in an anxiolytic and calming effect.[3]

  • Niacin: Niacin (nicotinic acid) is a known vasodilator.[1][3] Its presence in the brain is proposed to increase cerebral blood flow, which may contribute to some of the cognitive-enhancing effects attributed to this compound.[3][4]

Experimental Protocols for Studying In Vivo Hydrolysis

In Vivo Microdialysis in Rodent Models

This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing real-time data on the concentrations of this compound and its metabolites.

Objective: To quantify the appearance of GABA and niacin in the brain extracellular fluid following systemic administration of this compound.

Protocol:

  • Animal Model: Male Wistar rats (250-300g) are surgically implanted with a microdialysis guide cannula targeting a specific brain region (e.g., striatum or hippocampus). Animals are allowed to recover for 48-72 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe (e.g., 2mm membrane, 20 kDa MWCO) is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: Dialysate samples are collected every 20 minutes for at least 2 hours to establish a stable baseline of endogenous GABA levels.

  • This compound Administration: A solution of this compound (e.g., 50 mg/kg) is administered via intraperitoneal (i.p.) injection.

  • Post-Dose Sample Collection: Dialysate samples continue to be collected every 20 minutes for at least 4-6 hours post-administration.

  • Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) to quantify the concentrations of this compound, GABA, and niacin.

Pharmacokinetic Study with Brain Tissue Analysis

This approach provides data on the distribution of this compound and its metabolites in both plasma and brain tissue over time.

Objective: To determine the time course of this compound, GABA, and niacin concentrations in plasma and brain tissue following systemic administration.

Protocol:

  • Animal Model and Dosing: Male Sprague-Dawley rats are administered a single dose of this compound (e.g., 50 mg/kg, i.p.).

  • Time-Point Sacrifice: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-dose, cohorts of animals (n=4-6 per time point) are euthanized.

  • Sample Collection: Immediately following euthanasia, trunk blood is collected into EDTA-containing tubes for plasma separation. The brain is rapidly excised, rinsed in ice-cold saline, and dissected into specific regions if desired.

  • Sample Processing: Plasma is obtained by centrifugation. Brain tissue is homogenized in a suitable buffer.

  • Extraction: this compound, GABA, and niacin are extracted from plasma and brain homogenates using a protein precipitation and/or solid-phase extraction method.

  • Quantitative Analysis: The concentrations of the parent drug and its metabolites in the extracts are determined by a validated LC-MS/MS method.

Visualizing the Process

Proposed In Vivo Hydrolysis and Action Pathway

Picamilon_Hydrolysis_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Picamilon_blood This compound BBB Picamilon_blood->BBB Picamilon_brain This compound BBB->Picamilon_brain Hydrolysis Hydrolysis (Amidase?) Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_receptor GABA Receptors GABA->GABA_receptor Vasodilation Vasodilation Niacin->Vasodilation Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition Increased_CBF Increased Cerebral Blood Flow Vasodilation->Increased_CBF

Caption: Proposed pathway of this compound crossing the BBB and its subsequent hydrolysis.

Experimental Workflow for In Vivo Microdialysis Study

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Cannula_Implantation Guide Cannula Implantation in Rat Brain Recovery 48-72h Recovery Period Cannula_Implantation->Recovery Probe_Insertion Insert Microdialysis Probe Perfusion Perfuse with aCSF (1 µL/min) Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate (2 hours) Perfusion->Baseline Dosing Administer this compound (50 mg/kg, i.p.) Baseline->Dosing Post_Dose_Collection Collect Post-Dose Dialysate (4-6 hours) Dosing->Post_Dose_Collection HPLC_MSMS Quantify this compound, GABA, Niacin via HPLC-MS/MS Post_Dose_Collection->HPLC_MSMS

Caption: Workflow for a this compound in vivo microdialysis study.

The concept of this compound acting as a prodrug that delivers GABA and niacin to the central nervous system is a compelling one and forms the basis of its purported therapeutic effects. However, for drug development professionals and researchers, it is crucial to recognize the existing gaps in the scientific literature. There is a clear need for rigorous, quantitative in vivo studies that definitively characterize the hydrolysis of this compound, identify the responsible enzymes, and precisely measure the resulting concentrations of GABA and niacin in the brain. The experimental protocols outlined in this guide provide a framework for conducting such essential research, which would be invaluable in validating the mechanism of action and guiding the future development of BBB-penetrating prodrugs.

References

The Journey of Picamilon Through the Body: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon (N-nicotinoyl-γ-aminobutyric acid) is a synthetic compound developed with the aim of combining the neurological effects of gamma-aminobutyric acid (GABA) with the vasodilatory properties of nicotinic acid (niacin). As a prodrug, this compound is designed to cross the blood-brain barrier more readily than GABA itself. Once in the central nervous system, it is believed to be hydrolyzed into its constituent molecules, GABA and niacin, to exert its therapeutic effects.[1][2] Understanding the pharmacokinetic profile and metabolic fate of this compound in preclinical animal models is crucial for evaluating its efficacy and safety. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, complemented by detailed experimental protocols and visual representations of key processes.

Pharmacokinetics of this compound

The pharmacokinetic properties of this compound have been primarily investigated in mice and rats. These studies reveal rapid absorption and distribution, followed by a relatively fast elimination.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) is approximately 0.23 hours.[1] However, the oral bioavailability of this compound shows significant variation between species.

ParameterMouseRat
Tmax (oral) ~0.23 h[1]~0.23 h[1]
Oral Bioavailability 21.9%[1]53 - 78.9%[1]
Table 1: Absorption and Bioavailability of this compound in Mice and Rats
Distribution

A key feature of this compound is its ability to penetrate the blood-brain barrier, a feat that is challenging for its primary active metabolite, GABA. Studies indicate that this compound is intensively taken up by various organs and tissues. While specific quantitative data on tissue concentrations are limited in the readily available literature, the intended mechanism of action relies on its successful entry into the central nervous system.

Metabolism

The primary metabolic pathway for this compound is hydrolysis into its parent compounds, GABA and nicotinic acid. This biotransformation is thought to occur after the molecule has crossed the blood-brain barrier. The specific enzymes responsible for this hydrolysis in brain tissue have not been definitively identified in the reviewed literature.

This compound This compound (N-nicotinoyl-γ-aminobutyric acid) BBB Blood-Brain Barrier This compound->BBB Crosses Hydrolysis Hydrolysis BBB->Hydrolysis Within CNS GABA GABA (γ-aminobutyric acid) Hydrolysis->GABA Niacin Niacin (Nicotinic Acid) Hydrolysis->Niacin cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Preparation Animal_Acclimatization->Dose_Preparation Administration Administration (Oral or IV) Dose_Preparation->Administration Blood_Sampling Blood Sampling (Serial/Terminal) Administration->Blood_Sampling Excreta_Collection Urine/Feces Collection Administration->Excreta_Collection Sample_Processing Sample Processing (Plasma/Homogenates) Blood_Sampling->Sample_Processing Excreta_Collection->Sample_Processing Tissue_Harvesting Tissue Harvesting (at study end) Tissue_Harvesting->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

References

In Vitro Neuroprotective Profile of Picamilon: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in neuropharmacology and drug development are continually seeking compounds with the potential to mitigate neuronal damage in a variety of pathological conditions. Picamilon (N-nicotinoyl-GABA), a synthetic molecule combining niacin (nicotinic acid) and gamma-aminobutyric acid (GABA), has been investigated for its nootropic and cerebrovascular effects. This technical guide provides a comprehensive overview of the available in vitro evidence for the neuroprotective effects of this compound, with a focus on its mechanisms of action, relevant experimental data, and the signaling pathways implicated in its activity.

While direct and extensive in vitro studies on this compound's neuroprotective effects are limited, existing research, primarily from in vivo models and studies on related compounds, suggests potential mechanisms of action. This guide synthesizes the available preclinical data to offer insights for researchers, scientists, and drug development professionals.

Putative Mechanisms of Neuroprotection

This compound is hypothesized to exert its neuroprotective effects through the combined actions of its constituent molecules, GABA and nicotinic acid, once it crosses the blood-brain barrier and is hydrolyzed. The proposed mechanisms largely revolve around the modulation of GABAergic and nicotinic pathways, which are known to play crucial roles in neuronal survival and function.

A study on the cerebrovascular effects of this compound indicated that its activity is significantly decreased by the blocking of chloride channels of the GABA receptors by picrotoxin, suggesting an important role of the GABAergic system in its mechanism of action.

Preclinical In Vitro and In Vivo Findings

Direct quantitative in vitro data on this compound's neuroprotective effects against common insults like oxidative stress or excitotoxicity in neuronal cell cultures are not extensively available in peer-reviewed literature. However, related research provides some insights:

  • Neuroprotection in a Diabetic Rat Model: An in vivo study in a rat model of type 1 diabetes demonstrated that N-nicotinoyl-GABA may exert neuroprotective effects by improving myelination processes in the brain and inhibiting the polyol pathway.[1] Another study in diabetic rats suggested that this compound's neuroprotective effects are associated with a decrease in the levels of pro-apoptotic regulators, including NF-κB and Bax, and an improvement in the expression of angiogenic and cytoskeletal proteins.[2]

  • Conjugate Studies: A conjugate of this compound with memantine, an NMDA receptor antagonist, has been synthesized and tested in vitro. This conjugate demonstrated neuroprotective effects against both copper-induced and glutamate-induced neurotoxicity in different neuronal cell lines. While this highlights the potential of this compound as a component of neuroprotective compounds, it does not provide data on this compound alone.

  • Receptor Binding Profile: In a screening against a panel of 50 common biological targets, this compound showed weak or no binding activity at a concentration of 10 μM.[3][4] This suggests that its mechanism of action is likely not through direct, high-affinity interaction with a wide range of common receptors and ion channels, but may involve more nuanced modulation of neurotransmitter systems or other cellular processes.

Signaling Pathways

Based on its structure and the known roles of GABA and nicotinic acid in neuroprotection, the following signaling pathways are hypothetically involved in this compound's effects. It is important to note that these are inferred pathways and require direct experimental validation for this compound.

1. GABAergic Signaling:

As a GABA analog, this compound is expected to influence the GABAergic system. Activation of GABA-A receptors leads to chloride ion influx and neuronal hyperpolarization, which can counteract excitotoxicity, a major driver of neuronal death in various neurological conditions.

GABAergic_Pathway This compound This compound GABA GABA This compound->GABA Hydrolysis GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Activates Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Promotes Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Leads to Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Contributes to

Caption: Hypothetical GABAergic signaling pathway for this compound's neuroprotective effect.

2. Nicotinic Acid-Mediated Pathways:

Nicotinic acid (niacin) is a precursor to NAD+ and NADP+, essential coenzymes in cellular redox reactions. By potentially boosting these coenzymes, the nicotinic acid component of this compound could enhance cellular energy metabolism and antioxidant defenses.

Nicotinic_Acid_Pathway This compound This compound Nicotinic_Acid Nicotinic Acid This compound->Nicotinic_Acid Hydrolysis NAD_NADP NAD+ / NADP+ Nicotinic_Acid->NAD_NADP Precursor to Redox_Homeostasis Redox Homeostasis NAD_NADP->Redox_Homeostasis Maintains Antioxidant_Defense Antioxidant Defense Redox_Homeostasis->Antioxidant_Defense Supports Neuroprotection Neuroprotection Antioxidant_Defense->Neuroprotection Contributes to

Caption: Inferred nicotinic acid-mediated pathway for this compound's neuroprotective action.

Experimental Protocols: A General Framework

Due to the lack of specific published in vitro protocols for this compound, this section provides a general framework for assessing the neuroprotective effects of a compound like this compound, based on standard methodologies in the field.

1. Cell Culture Models:

  • Primary Neuronal Cultures: Cortical, hippocampal, or cerebellar granule neurons from embryonic rodents are commonly used. These provide a physiologically relevant model but can be variable.

  • Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or HT22 (mouse hippocampal) cells are often used due to their robustness and ease of culture. They are typically differentiated to a neuronal phenotype before experiments.

2. Induction of Neurotoxicity:

  • Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂), glutamate (B1630785) (which can induce oxidative stress through excitotoxicity), or agents that deplete glutathione (B108866) (e.g., buthionine sulfoximine) are common methods.

  • Excitotoxicity: Exposure to high concentrations of glutamate or NMDA to overstimulate glutamate receptors.

  • Apoptosis Induction: Staurosporine treatment or serum withdrawal can be used to induce programmed cell death.

3. Assessment of Neuroprotection:

  • Cell Viability Assays:

    • MTT/MTS Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

  • Apoptosis Assays:

    • Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of key executioner caspases like caspase-3/7.

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Oxidative Stress Assays:

    • ROS Measurement: Using fluorescent probes like DCFDA to quantify intracellular reactive oxygen species.

    • Glutathione (GSH) Assay: Measures the levels of this key intracellular antioxidant.

Workflow Example:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Neuronal Cells Differentiate Differentiate Cells (if applicable) Seed_Cells->Differentiate Pretreat Pre-treat with this compound Differentiate->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, H2O2) Pretreat->Induce_Toxicity Viability Assess Cell Viability (MTT, LDH) Induce_Toxicity->Viability Apoptosis Measure Apoptosis Markers (Caspase, TUNEL) Induce_Toxicity->Apoptosis Oxidative_Stress Quantify Oxidative Stress (ROS, GSH) Induce_Toxicity->Oxidative_Stress

References

The Cerebrovascular Effects of Picamilon: A Technical Whitepaper on Cerebral Blood Flow and Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picamilon (nicotinoyl-gamma-aminobutyric acid) is a synthetic nootropic agent developed in the Soviet Union, created by combining niacin (vitamin B3) with gamma-aminobutyric acid (GABA). Its unique structure allows it to cross the blood-brain barrier, where it is thought to hydrolyze into its constituent molecules, exerting their respective physiological effects. This technical guide provides an in-depth analysis of this compound's effects on cerebral blood flow and vasodilation, summarizing available data, detailing experimental methodologies, and illustrating the proposed signaling pathways. While much of the primary research was conducted in Russia and full-text translations with complete quantitative data are not widely available, this paper synthesizes the existing literature to provide a comprehensive overview for research and drug development professionals.

Introduction

Cerebral blood flow (CBF) is a critical factor in maintaining neuronal health and cognitive function, delivering essential oxygen and nutrients while removing metabolic waste. Pharmacological modulation of CBF is a key area of interest for the treatment of various cerebrovascular and neurodegenerative disorders. This compound has been reported to be an effective vasodilator that increases cerebral blood flow.[1] This document aims to consolidate the scientific understanding of the mechanisms underlying this compound's effects on the cerebrovascular system.

The primary hypothesis for this compound's mechanism of action is its function as a prodrug. After crossing the blood-brain barrier, it is hydrolyzed into GABA and niacin.[2][3] The vasodilatory properties of niacin are well-documented, and GABA has also been shown to have effects on the cerebrovascular system.

Effects on Cerebral Hemodynamics: Quantitative Data

Direct quantitative data from human clinical trials on this compound's effects on cerebral blood flow are not extensively detailed in publicly available English-language literature. However, abstracts from Russian clinical studies provide qualitative and some quantitative insights into its effects on cerebral hemodynamics.

ParameterReported Effect of this compoundStudy PopulationNotes
Linear Velocity of Blood Flow Increased[4]Patients with chronic cerebral ischemia[4]Specific percentage increases are not detailed in available abstracts.
Resistance Index Reduced[4]Patients with chronic cerebral ischemia[4]Indicates vasodilation and reduced vascular resistance.
Intima-Media Complex Thickness Reduced[4]Patients with chronic cerebral ischemia[4]Suggests potential long-term positive effects on vascular health.
Asymmetric Dimethylarginine (ADMA) Levels Significantly Reduced[4][5]Patients with chronic cerebral ischemia[4][5]ADMA is an endogenous inhibitor of nitric oxide synthase. Its reduction suggests an increase in nitric oxide (NO) bioavailability, a key vasodilator.

Proposed Mechanisms of Action and Signaling Pathways

The vasodilatory effects of this compound are believed to be mediated by the combined actions of its hydrolysis products: niacin and GABA.

Niacin-Mediated Vasodilation

Niacin is a known vasodilator, and its effects are primarily attributed to two distinct signaling pathways:

  • GPR109A Receptor-Prostaglandin Pathway: Niacin binds to the G-protein coupled receptor GPR109A (also known as HCA2) on Langerhans cells and keratinocytes. This activation leads to the release of arachidonic acid and subsequent synthesis of prostaglandins, primarily prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.[6]

GPR109A_Pathway This compound This compound Hydrolysis Hydrolysis in Brain This compound->Hydrolysis Niacin Niacin Hydrolysis->Niacin GPR109A GPR109A Receptor (Langerhans Cells, Keratinocytes) Niacin->GPR109A Arachidonic_Acid Arachidonic Acid Release GPR109A->Arachidonic_Acid Prostaglandins Prostaglandin Synthesis (PGD2, PGE2) Arachidonic_Acid->Prostaglandins Vasodilation Vasodilation Prostaglandins->Vasodilation

Figure 1: Niacin-GPR109A-Prostaglandin Vasodilation Pathway.

  • TRPV1 Channel Activation: Niacin can directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel from the intracellular side.[1][7][8][9] This activation lowers the heat activation threshold of the channel, causing it to open at physiological temperatures, leading to an influx of calcium ions and subsequent vasodilation.[1][7][8][9]

TRPV1_Pathway Niacin Niacin (intracellular) TRPV1 TRPV1 Channel Niacin->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation

Figure 2: Niacin-TRPV1 Channel Vasodilation Pathway.

GABA-Mediated Vasodilation

GABA is the primary inhibitory neurotransmitter in the central nervous system, but it also has effects on the vasculature. Its vasodilatory action is thought to be mediated through both GABA-A and GABA-B receptors on cerebrovascular endothelial cells.

  • GABA Receptor Activation and Nitric Oxide Synthase (eNOS) Pathway: Activation of GABA-B receptors on endothelial cells can lead to an increase in intracellular calcium ([Ca²⁺]i).[10] This increase in calcium, along with other signaling cascades, can activate endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.[10]

GABA_Pathway This compound This compound Hydrolysis Hydrolysis in Brain This compound->Hydrolysis GABA GABA Hydrolysis->GABA GABA_B GABA-B Receptor (Endothelial Cells) GABA->GABA_B Ca_Increase ↑ Intracellular Ca²⁺ GABA_B->Ca_Increase eNOS eNOS Activation Ca_Increase->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Figure 3: GABA-Mediated Vasodilation Pathway.

Synergistic Effect via ADMA Reduction

Clinical studies on this compound have reported a significant reduction in the levels of asymmetric dimethylarginine (ADMA).[4][5] ADMA is an endogenous competitive inhibitor of nitric oxide synthase (NOS). By reducing ADMA levels, this compound may increase the activity of eNOS, leading to greater NO production and enhanced vasodilation. This represents a synergistic mechanism by which both the niacin and GABA components could contribute to increased cerebral blood flow.

Picamilon_ADMA_Pathway cluster_this compound This compound Action cluster_no Nitric Oxide Synthesis This compound This compound ADMA Asymmetric Dimethylarginine (ADMA) This compound->ADMA Reduces eNOS Endothelial Nitric Oxide Synthase (eNOS) ADMA->eNOS Inhibits NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Figure 4: this compound's Effect on the ADMA-NO Pathway.

Experimental Protocols

The following are generalized descriptions of experimental protocols used in studies assessing the effects of this compound and its components on cerebral blood flow.

Human Clinical Trials (Based on Russian Study Abstracts)
  • Objective: To evaluate the efficacy and safety of this compound in patients with chronic cerebral ischemia.[4]

  • Study Design: Open-label, non-randomized or randomized clinical trials.[4]

  • Participants: Patients diagnosed with chronic cerebral ischemia.[4]

  • Intervention:

    • This compound administered orally at doses typically around 50 mg three times a day for a period of 60-90 days.[11]

    • In some protocols, an initial parenteral administration (intravenous or intramuscular) of this compound (e.g., 100-200 mg daily for 10 days) was followed by oral administration.[4]

  • Primary Outcome Measures:

    • Cerebral Hemodynamics: Measured using Dopplerography (Transcranial Doppler) of cranial vessels to assess linear blood flow velocity and resistance index.[4]

    • Endothelial Function Markers: Assessment of plasma levels of ADMA, symmetric dimethylarginine (SDMA), and monomethylarginine (MMA).[4][5]

  • Workflow:

Clinical_Trial_Workflow Start Patient Recruitment (Chronic Cerebral Ischemia) Baseline Baseline Assessment: - Dopplerography - ADMA/SDMA levels Start->Baseline Treatment This compound Administration (e.g., 60-90 days) Baseline->Treatment FollowUp1 Follow-up Assessment 1: - Dopplerography - ADMA/SDMA levels Treatment->FollowUp1 FollowUp2 Follow-up Assessment 2 (Post-treatment) FollowUp1->FollowUp2 Analysis Data Analysis FollowUp2->Analysis

Figure 5: Generalized Workflow of a this compound Clinical Trial.

Transcranial Doppler (TCD) Ultrasonography
  • Principle: A non-invasive technique that uses ultrasound waves to measure the velocity of blood flow in the major cerebral arteries.

  • Procedure: A probe is placed on the scalp over acoustic windows (thinner areas of the skull) to insonate the target arteries (e.g., middle cerebral artery, anterior cerebral artery). The device detects the Doppler shift in the frequency of the reflected ultrasound waves, which is proportional to the blood flow velocity.

  • Key Parameters Measured:

    • Peak Systolic Velocity (PSV): The maximum velocity of blood flow during systole.

    • End-Diastolic Velocity (EDV): The blood flow velocity at the end of diastole.

    • Mean Flow Velocity (MFV): The average velocity over the cardiac cycle.

    • Pulsatility Index (PI): (PSV - EDV) / MFV, reflects distal cerebrovascular resistance.

    • Resistance Index (RI): (PSV - EDV) / PSV, another measure of distal resistance.

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances cerebral blood flow through vasodilation. The proposed mechanism, involving hydrolysis into niacin and GABA, is supported by the known vasodilatory properties of these individual components. The finding that this compound reduces ADMA levels provides a compelling additional mechanism for its cerebrovascular effects by enhancing the bioavailability of nitric oxide.

However, there are notable gaps in the existing literature. The lack of publicly available, full-text, peer-reviewed English translations of the original Russian clinical trials limits a detailed quantitative analysis of this compound's efficacy. Future research should aim to:

  • Conduct rigorous, double-blind, placebo-controlled clinical trials in diverse populations to quantify the effects of this compound on cerebral blood flow using modern neuroimaging techniques (e.g., ASL-MRI, PET).

  • Further elucidate the precise signaling pathways activated by this compound as a whole molecule versus its metabolites in the cerebrovascular endothelium.

  • Investigate the dose-response relationship between this compound administration and changes in cerebral hemodynamic parameters.

Conclusion

This compound demonstrates significant potential as a cerebrovascular-enhancing agent. Its multifaceted mechanism of action, leveraging the vasodilatory properties of both niacin and GABA, as well as its ability to modulate the nitric oxide pathway via ADMA reduction, makes it a compound of considerable interest for the development of therapies for conditions associated with compromised cerebral blood flow. Further research is warranted to fully quantify its effects and to translate these findings into clinical applications.

References

The GABAergic Activity of Picamilon Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picamilon (N-nicotinoyl-γ-aminobutyric acid) is a synthetic compound developed with the aim of enhancing the central nervous system (CNS) activity of γ-aminobutyric acid (GABA) by improving its blood-brain barrier (BBB) penetration.[1][2] The predominant mechanism of action attributed to this compound is its function as a prodrug. Following administration, it is believed to cross the BBB and subsequently hydrolyze into its constituent molecules: GABA and niacin.[1][3][4][5][6] The GABAergic effects of this compound are therefore primarily, if not exclusively, mediated by its metabolite, GABA. This guide provides an in-depth analysis of the GABAergic activity of this compound's metabolites, supported by available scientific evidence, and details the experimental protocols necessary to investigate these effects.

The Prodrug Hypothesis: Indirect GABAergic Action

The core concept behind this compound's design is to overcome the poor BBB permeability of GABA. By chemically bonding GABA with niacin (nicotinic acid), the resulting molecule, this compound, is rendered more lipophilic, facilitating its transport into the brain.[6] Once in the CNS, enzymatic hydrolysis is thought to cleave the amide bond, releasing GABA and niacin. The liberated GABA is then free to interact with its native receptors, primarily GABA-A and GABA-B, to exert its inhibitory effects.

A recent comprehensive screening study published in 2023 systematically evaluated the activity of this compound itself at 50 distinct biological targets, including GABA receptors. The study concluded that this compound exhibited weak or no binding to these targets at a concentration of 10 μM, strongly suggesting that the parent compound is pharmacologically inactive at these sites.[2][7][8] This finding lends significant weight to the prodrug hypothesis, indicating that the observed GABAergic effects are not due to direct action of this compound but rather the activity of its GABA metabolite.

Quantitative Data Summary

The available quantitative data on the direct GABAergic activity of this compound is sparse and largely points towards inactivity. The primary GABAergic effects are attributed to its hydrolysis product, GABA.

CompoundTargetAssay TypeResultInterpretation
This compound 50 Biological Targets (including GABA receptors)In vitro binding/activity assaysWeak or no binding/activity at 10 μM[2][7][8]This compound is likely inactive at these targets.
GABA (metabolite) GABA-A ReceptorRadioligand Binding (IC50)~22 nM ([³H]Muscimol binding)High affinity for the GABA-A receptor.
GABA (metabolite) GABA-B ReceptorRadioligand Binding (IC50)~54 nM ([³H]Baclofen binding)High affinity for the GABA-B receptor.
This compound Cerebrovascular response in ratsIn vivo blood flow measurementEffect not blocked by bicuculline, but reduced by picrotoxin.[9][10]Suggests a complex mechanism for cerebrovascular effects, possibly involving GABA receptor-mediated chloride channel activity but not the classic GABA binding site.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol is designed to determine the binding affinity of test compounds to the GABA-A receptor.

4.1.1 Materials

  • Rat brain tissue (cortex or whole brain)

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]Muscimol (a potent GABA-A agonist)

  • Non-specific binding control: Unlabeled GABA (10 mM)

  • Test compounds (e.g., this compound, GABA)

  • Scintillation fluid and vials

  • Filtration apparatus and glass fiber filters

4.1.2 Membrane Preparation

  • Homogenize rat brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in ice-cold binding buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

4.1.3 Binding Assay

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]Muscimol, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled GABA, 50 µL of [³H]Muscimol, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of test compound at various concentrations, 50 µL of [³H]Muscimol, and 100 µL of membrane preparation.

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters, followed by three washes with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

4.1.4 Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures GABA-evoked currents in cultured neurons to assess the functional activity of GABAergic compounds.

4.2.1 Materials

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • External solution (ACSF): Containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4.

  • Internal solution: Containing KCl or CsCl, MgCl₂, EGTA, HEPES, and ATP-Mg, pH 7.2.

  • Test compounds (GABA, this compound)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes for patch electrodes.

4.2.2 Recording Procedure

  • Prepare patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Obtain a gigaseal on a neuron and establish a whole-cell recording configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Apply GABA or the test compound via a puffer pipette or a rapid perfusion system.

  • Record the resulting inward currents (GABA-A receptor-mediated Cl⁻ influx).

  • Wash out the compound and allow the cell to recover before the next application.

4.2.3 Data Analysis

  • Measure the peak amplitude of the GABA-evoked currents.

  • Construct dose-response curves by plotting the normalized current amplitude against the log concentration of the agonist to determine the EC50.

  • For antagonists, co-apply with a fixed concentration of GABA to determine the IC50.

In Vivo Microdialysis for Brain GABA Measurement

This protocol allows for the in vivo measurement of extracellular GABA levels in the brain of a freely moving animal following this compound administration.[11][12]

4.3.1 Materials

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with fluorescence detection for GABA analysis

  • Artificial cerebrospinal fluid (aCSF)

  • Test animal (e.g., rat)

4.3.2 Surgical and Microdialysis Procedure

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for at least 60 minutes.

  • Administer this compound (e.g., intraperitoneally).

  • Continue collecting dialysate samples at regular intervals.

4.3.3 Sample Analysis

  • Analyze the collected dialysate samples for GABA concentrations using HPLC with pre-column derivatization and fluorescence detection.

  • Quantify the changes in extracellular GABA levels over time compared to the baseline.

Behavioral Assays for Anxiolytic Activity

4.4.1 Elevated Plus Maze (EPM) The EPM is a widely used test to assess anxiety-like behavior in rodents.[1][13][14][15][16]

  • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

  • Administer the test compound (e.g., this compound) or vehicle to the animals.

  • Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Record the time spent in and the number of entries into the open and closed arms.

  • An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

4.4.2 Open Field Test (OFT) The OFT assesses locomotor activity and anxiety-like behavior.[3][17][18][19][20]

  • The apparatus is a square arena with walls.

  • Administer the test compound or vehicle.

  • Place the animal in the center of the open field and allow it to explore for a set period.

  • Track the animal's movement using a video recording system.

  • Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • An increase in the time spent in the center of the arena is considered an anxiolytic-like effect.

Visualizations

Picamilon_Metabolism_and_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain (CNS) Picamilon_blood This compound Picamilon_brain This compound Picamilon_blood->Picamilon_brain Crosses BBB BBB Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_Receptor GABA Receptor (GABA-A / GABA-B) GABA->GABA_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) GABA_Receptor->Neuronal_Inhibition Leads to

Caption: Proposed metabolic pathway and mechanism of action of this compound.

Experimental_Workflow_Binding_Assay start Start: Brain Tissue homogenization Homogenization & Centrifugation start->homogenization membrane_prep Washed Membrane Preparation homogenization->membrane_prep incubation Incubation with [3H]Muscimol & Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki) counting->analysis end End: Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

GABA_A_Signaling_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Activates Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

References

Recent Studies on Picamilon's Direct Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Finding: Picamilon Demonstrates No Significant Direct Receptor Binding Affinity

A pivotal 2023 study by Santillo and Sprando, published in Basic & Clinical Pharmacology & Toxicology, investigated the direct binding affinity of this compound against a comprehensive panel of 50 biological targets. The study concluded that this compound exhibits weak or no binding activity at a concentration of 10 μM.[1] This finding strongly supports the long-standing hypothesis that this compound functions as a prodrug. It is designed to cross the blood-brain barrier (BBB) intact, after which it is hydrolyzed into its constituent molecules: γ-aminobutyric acid (GABA) and niacin.[1] The observed pharmacological effects of this compound are therefore likely attributable to the combined actions of GABA and niacin within the central nervous system, rather than direct interaction of the parent molecule with specific receptors.

Quantitative Data on Receptor and Target Screening

Below is a representative table of targets commonly included in such safety pharmacology screens. The results for this compound, as reported by Santillo and Sprando, would show minimal percentage of inhibition for these targets.

Table 1: Representative Panel of Biological Targets for Safety Pharmacology Screening

Target Family Specific Target Reported this compound Interaction (at 10 µM)
GPCRs Adenosine A2AWeak to no binding/inhibition
Adrenergic alpha1A, alpha2A, beta1, beta2Weak to no binding/inhibition
Cannabinoid CB1, CB2Weak to no binding/inhibition
Cholecystokinin CCK1 (CCKA)Weak to no binding/inhibition
Dopamine D1, D2SWeak to no binding/inhibition
Endothelin ETAWeak to no binding/inhibition
Histamine H1, H2Weak to no binding/inhibition
Muscarinic M1, M2, M3Weak to no binding/inhibition
Opioid delta2 (DOP), kappa (KOP), mu (MOP)Weak to no binding/inhibition
Serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2BWeak to no binding/inhibition
Vasopressin V1aWeak to no binding/inhibition
Transporters Dopamine Transporter (DAT)Weak to no binding/inhibition
Norepinephrine Transporter (NET)Weak to no binding/inhibition
Serotonin Transporter (SERT)Weak to no binding/inhibition
Ion Channels GABA-A (Benzodiazepine site)Weak to no binding/inhibition
NMDA ReceptorWeak to no binding/inhibition
Nicotinic Acetylcholine Receptor (α4β2)Weak to no binding/inhibition
Serotonin 5-HT3Weak to no binding/inhibition
L-type Calcium Channel (Dihydropyridine site)Weak to no binding/inhibition
hERG Potassium ChannelWeak to no binding/inhibition
Voltage-gated Potassium Channel (Kv)Weak to no binding/inhibition
Voltage-gated Sodium Channel (Site 2)Weak to no binding/inhibition
Nuclear Receptors Androgen Receptor (AR)Weak to no binding/inhibition
Glucocorticoid Receptor (GR)Weak to no binding/inhibition
Kinases Lck KinaseWeak to no binding/inhibition
Other Enzymes Acetylcholinesterase (AChE)Weak to no binding/inhibition
Cyclooxygenase-1 (COX-1)Weak to no binding/inhibition
Cyclooxygenase-2 (COX-2)Weak to no binding/inhibition
Monoamine Oxidase A (MAO-A)Weak to no binding/inhibition
Phosphodiesterase 3A (PDE3A)Weak to no binding/inhibition
Phosphodiesterase 4D2 (PDE4D2)Weak to no binding/inhibition

This table is representative of a standard safety screening panel, such as the Eurofins SafetyScreen44, and is intended to illustrate the types of targets against which this compound was found to be inactive.[2][3][4]

Experimental Protocols

In Vitro Receptor Binding Assay (Radioligand Displacement Assay)

This is a standard method to determine the binding affinity of a test compound for a specific receptor.

  • Objective: To determine if this compound competes with a known radiolabeled ligand for binding to a specific receptor target.

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest.

    • A specific radioligand with high affinity for the target receptor (e.g., [³H]-GABA for GABA receptors).

    • Test compound (this compound).

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • A constant concentration of the radioligand and cell membrane preparation are incubated in the presence of varying concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

In Vitro Blood-Brain Barrier (BBB) Transport Assay

This assay is used to assess the ability of a compound to cross the blood-brain barrier. A common in vitro model utilizes a co-culture of brain capillary endothelial cells and astrocytes.

  • Objective: To quantify the permeability of this compound across an in vitro model of the BBB.

  • Materials:

    • Transwell inserts with a microporous membrane.

    • Primary brain capillary endothelial cells.

    • Primary astrocytes.

    • Cell culture medium.

    • Test compound (this compound).

    • A marker for paracellular transport (e.g., Lucifer yellow or a fluorescently labeled dextran).

  • Procedure:

    • Brain capillary endothelial cells are seeded on the apical (luminal) side of the Transwell insert, and astrocytes are cultured on the basal (abluminal) side.

    • The co-culture is maintained until a confluent monolayer with tight junctions is formed, which is typically assessed by measuring the transendothelial electrical resistance (TEER).

    • The test compound (this compound) is added to the apical chamber.

    • At various time points, samples are taken from the basal chamber and the concentration of this compound is quantified using a suitable analytical method (e.g., LC-MS/MS).

    • The permeability coefficient (Papp) is calculated to determine the rate of transport across the endothelial cell monolayer.

Enzymatic Hydrolysis Assay

This assay is designed to measure the breakdown of this compound into GABA and niacin in a biological matrix.

  • Objective: To determine the rate and extent of this compound hydrolysis in brain tissue.

  • Materials:

    • Brain homogenate from a suitable animal model (e.g., rat or mouse).

    • Test compound (this compound).

    • Reaction buffer.

    • A method to stop the enzymatic reaction (e.g., addition of a strong acid or organic solvent).

    • Analytical instrumentation to quantify this compound, GABA, and niacin (e.g., HPLC or LC-MS/MS).

  • Procedure:

    • This compound is incubated with the brain homogenate at a physiological temperature (e.g., 37°C).

    • Aliquots of the reaction mixture are taken at different time points.

    • The enzymatic reaction in each aliquot is stopped.

    • The concentrations of the remaining this compound and the newly formed GABA and niacin are measured.

    • The rate of hydrolysis is calculated from the disappearance of the parent compound and the appearance of its metabolites over time.

Visualizations

Proposed Mechanism of Action of this compound

Picamilon_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Picamilon_blood This compound Endothelial_cell Endothelial Cell Picamilon_blood->Endothelial_cell Transport Picamilon_brain This compound Endothelial_cell->Picamilon_brain Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_receptor GABA Receptors GABA->GABA_receptor Activates Vasodilation Vasodilation Niacin->Vasodilation Neuronal_effects Neuronal Effects (e.g., Anxiolysis) GABA_receptor->Neuronal_effects

Caption: Proposed prodrug mechanism of this compound.

Experimental Workflow for a Radioligand Displacement Assay

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents incubation Incubate (Receptors + Radioligand + this compound) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a radioligand displacement assay.

References

An In-Depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Picamilon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picamilon, a synthetic conjugate of γ-aminobutyric acid (GABA) and niacin (nicotinic acid), was developed with the rationale of enhancing the brain penetration of GABA.[1][2] While it is widely accepted that this compound traverses the blood-brain barrier (BBB) and subsequently hydrolyzes to its parent compounds, the precise cellular uptake and transport mechanisms remain largely uncharacterized in publicly available literature.[3][4] A recent study from 2023 indicated that this compound itself is biologically inactive against a panel of 50 receptors, ion channels, enzymes, and transporters, reinforcing the hypothesis that its pharmacological effects are attributable to GABA and niacin following its hydrolysis in the central nervous system.[5][6] This guide synthesizes the current understanding of this compound's transport, details the known mechanisms for its constituent molecules, and proposes a comprehensive suite of experimental protocols to rigorously elucidate its transport pathways.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier.[3] this compound (N-nicotinoyl-GABA) was designed as a prodrug to overcome this limitation, leveraging the transport of niacin to facilitate GABA's entry into the brain.[3][7] Once across the BBB, it is believed to be hydrolyzed, releasing GABA and niacin.[2][8] This guide provides a detailed overview of the putative transport mechanisms and a methodological framework for their experimental validation.

Pharmacokinetics and Metabolism

Available data on this compound's pharmacokinetics are summarized below. The compound exhibits linear pharmacokinetics and is primarily excreted renally along with its metabolites.[2][4]

ParameterValueSpeciesReference
Bioavailability50% - 88%Not Specified[2]
Half-life (t½)1 - 2 hoursNot Specified[2]
Plasma Concentration500 - 3000 µg/LHuman[2]
ExcretionUp to 79% (parent & metabolites)Not Specified[2]

Proposed Cellular Uptake and Transport Mechanisms

The prevailing hypothesis is that the niacin moiety of this compound engages with endogenous transport systems, enabling the entire molecule to cross cellular barriers, including the intestinal epithelium and the blood-brain barrier. The exact transporters involved have not been definitively identified for this compound.

Intestinal Absorption

The intestinal absorption of this compound is a prerequisite for its systemic availability. While direct studies on this compound are lacking, the transport of its constituent, nicotinic acid, is known to be carrier-mediated.[9][10][11] It is plausible that this compound utilizes a similar pathway.

Blood-Brain Barrier Transport

The key feature of this compound is its ability to cross the BBB.[4] This is likely facilitated by a carrier-mediated transport system that recognizes the nicotinoyl portion of the molecule. Potential candidates for this transport include monocarboxylate transporters (MCTs) or other nutrient transporters that are highly expressed at the BBB.[12][13]

Picamilon_Transport_Hypothesis cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Picamilon_blood This compound Transporter Putative Transporter (e.g., MCT, LAT1) Picamilon_blood->Transporter Uptake Endothelial_Cell Brain Endothelial Cell Picamilon_brain This compound Endothelial_Cell->Picamilon_brain Efflux Transporter->Endothelial_Cell Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin

Caption: Proposed transport of this compound across the blood-brain barrier.

Detailed Experimental Protocols for Mechanistic Elucidation

To definitively characterize the cellular uptake and transport of this compound, a series of in vitro and in situ experiments are necessary.

In Vitro Intestinal Absorption using Caco-2 Cell Monolayers

This assay assesses the transport of this compound across a model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® polycarbonate membrane inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Transport Assay:

    • The transport buffer is added to both the apical (AP) and basolateral (BL) chambers, and the cells are equilibrated.

    • This compound is added to the donor chamber (AP for absorption, BL for efflux) at various concentrations.

    • Samples are collected from the receiver chamber at predetermined time points.

    • The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. To investigate the involvement of specific transporters, the assay is repeated in the presence of known inhibitors.

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture_Cells Culture for 21 days Seed_Cells->Culture_Cells Check_Integrity Verify monolayer integrity (TEER, Lucifer Yellow) Culture_Cells->Check_Integrity Add_this compound Add this compound to donor chamber Check_Integrity->Add_this compound Integrity OK Incubate Incubate and collect samples from receiver chamber Add_this compound->Incubate Quantify Quantify this compound (LC-MS/MS) Incubate->Quantify Calculate_Papp Calculate Papp Quantify->Calculate_Papp End End Calculate_Papp->End Picamilon_Action_Pathway cluster_transport Transport Phase cluster_action Pharmacological Action Phase Oral_Admin Oral Administration of this compound Intestinal_Uptake Intestinal Absorption (Putative Carrier-Mediated) Oral_Admin->Intestinal_Uptake Systemic_Circulation Systemic Circulation Intestinal_Uptake->Systemic_Circulation BBB_Transport BBB Transport (Putative Carrier-Mediated) Systemic_Circulation->BBB_Transport Brain_Entry This compound in Brain BBB_Transport->Brain_Entry Hydrolysis Enzymatic Hydrolysis Brain_Entry->Hydrolysis GABA_Release GABA Release Hydrolysis->GABA_Release Niacin_Release Niacin Release Hydrolysis->Niacin_Release GABA_Receptor GABA Receptor Interaction GABA_Release->GABA_Receptor Vasodilation Vasodilation Niacin_Release->Vasodilation

References

The Niacin Moiety: A Linchpin in Picamilon's Neurological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Picamilon (N-nicotinoyl-γ-aminobutyric acid) is a synthetic nootropic agent developed with the express purpose of enhancing the central nervous system (CNS) activity of γ-aminobutyric acid (GABA). This is achieved by covalently bonding GABA with a niacin (nicotinic acid or vitamin B3) moiety. This structural modification fundamentally alters the pharmacokinetic profile of GABA, enabling it to traverse the blood-brain barrier (BBB), a feat unachievable by GABA alone. Once within the CNS, this compound is hypothesized to be hydrolyzed, liberating both GABA and niacin to exert their respective neurological effects. The niacin moiety is not merely a passive carrier; it is an active contributor to this compound's overall pharmacological profile, primarily through its potent vasodilatory effects, which are believed to enhance cerebral blood flow and neuronal function. This technical guide delves into the critical role of the niacin moiety in this compound's mechanism of action, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as anxiety and epilepsy, is well-established. However, the clinical utility of exogenous GABA is severely limited by its inability to cross the blood-brain barrier.

This compound was synthesized in 1969 at the All-Union Vitamins Scientific Research Institute in the Soviet Union to overcome this limitation. By forming an amide linkage between niacin and GABA, a prodrug was created with enhanced lipophilicity, facilitating its transport into the brain. The central hypothesis underpinning this compound's design is its subsequent hydrolysis within the CNS to release its constituent molecules. This guide focuses specifically on the role of the niacin component, examining its contribution to BBB penetration and its direct pharmacological effects within the brain.

The Role of Niacin in Blood-Brain Barrier Penetration and Pharmacokinetics

The primary and most critical role of the niacin moiety in this compound's structure is to act as a carrier molecule, enabling GABA to penetrate the CNS. While the exact transport mechanism has not been fully elucidated, it is presumed that the nicotinoyl group increases the lipophilicity of the GABA molecule, facilitating its passive diffusion across the endothelial cells of the BBB.

Quantitative Pharmacokinetic Data

The majority of the detailed pharmacokinetic studies on this compound were conducted in Russia during the late 1980s and early 1990s. The following tables summarize the key quantitative data from animal studies, primarily from the work of Dorofeev and Kholodov (1991).

ParameterValueSpeciesAdministrationNotes
Time to Maximum Concentration (tmax) 0.23 hoursMiceOralIndicates rapid absorption from the gastrointestinal tract.
Elimination Half-life (t1/2) 0.51 hoursMiceOralSuggests a relatively short duration of action for the parent compound.
Oral Bioavailability 21.9%MiceOral
Oral Bioavailability 53% - 78.9%RatsOralBioavailability was calculated based on urinary excretion data.

Table 1: Summary of this compound Pharmacokinetic Parameters in Rodents.

Experimental Protocols: Pharmacokinetic Analysis

Logical Workflow for this compound Pharmacokinetic Studies

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis cluster_4 Data Analysis Dosing Oral or IV Administration of this compound Blood_Sampling Serial Blood Sampling (e.g., retro-orbital sinus) Dosing->Blood_Sampling Tissue_Harvesting Brain and Other Tissue Harvesting Dosing->Tissue_Harvesting Extraction Extraction of this compound and Metabolites Blood_Sampling->Extraction Tissue_Harvesting->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS PK_Modeling Pharmacokinetic Modeling (tmax, t1/2, Bioavailability) LC_MS->PK_Modeling

Caption: A generalized workflow for pharmacokinetic studies of this compound in animal models.

  • Animal Models: Typically, studies would involve rodents such as mice or rats, as indicated in the available literature.

  • Dosing: this compound would be administered orally (via gavage) or intravenously to determine bioavailability. A range of doses would likely be used to assess linearity.

  • Sample Collection: Blood samples would be collected at multiple time points post-administration. For brain concentration analysis, animals would be euthanized at various time points, and brain tissue would be rapidly excised and frozen.

  • Analytical Method: Quantification of this compound and its metabolites (niacin and GABA) in plasma and brain homogenates would be performed using a sensitive analytical technique such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Data Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters including tmax, Cmax, AUC (Area Under the Curve), t1/2, and bioavailability.

The Vasodilatory Role of the Niacin Moiety in the CNS

Upon hydrolysis in the brain, the released niacin is believed to exert a significant vasodilatory effect, leading to an increase in cerebral blood flow. This action is thought to contribute to the reported nootropic effects of this compound by enhancing the delivery of oxygen and glucose to neurons.

Evidence for Increased Cerebral Blood Flow

Several Russian studies have reported the positive effects of this compound on cerebral circulation.

StudyAnimal ModelKey Findings
Mirzoian et al. (1989)Rats and RabbitsThis compound increased blood supply in the cerebral cortex and caused pronounced dilatation of pial arterioles, particularly those with an initial diameter of 10-20 microns.
Sapegin & Beketov (1993)RabbitsThis compound demonstrated a more sustained vasodilatory effect on the cerebral blood flow in the cortex, thalamus, and hypothalamus compared to phenibut.

Table 2: Summary of this compound's Effects on Cerebral Blood Flow.

It is important to note that these studies often lack detailed quantitative data in their English abstracts, such as the percentage increase in blood flow or the specific methodologies used for its measurement.

Experimental Protocols: Cerebral Blood Flow Measurement

The measurement of cerebral blood flow in animal models can be achieved through various techniques. Based on the era and nature of the original this compound research, methods like polarography for measuring brain oxygen tension were likely employed.

Workflow for Cerebral Blood Flow and Oxygenation Measurement

G cluster_0 Animal Preparation cluster_1 Measurement cluster_2 Data Analysis Anesthesia Anesthesia Surgery Surgical Implantation of Probes Anesthesia->Surgery Baseline Baseline CBF/ pO2 Measurement Surgery->Baseline Drug_Admin This compound Administration (IV or IP) Baseline->Drug_Admin Post_Drug Post-administration CBF/pO2 Measurement Drug_Admin->Post_Drug Comparison Comparison of Pre- and Post-administration Data Post_Drug->Comparison

Caption: A simplified workflow for assessing the effects of this compound on cerebral blood flow.

  • Animal Models: Rabbits and rats were commonly used in these early studies.

  • Surgical Preparation: Animals would be anesthetized, and the skull exposed to allow for the placement of measurement probes. For pial arteriole diameter measurement, a cranial window would be created.

  • Measurement Techniques:

    • Laser Doppler Flowmetry: To measure relative changes in blood flow in specific brain regions.

    • Polarographic Oxygen Electrodes: To measure the partial pressure of oxygen (pO2) in the brain tissue, which is an indirect measure of blood flow and oxygen delivery.

    • Intravital Microscopy: For direct visualization and measurement of the diameter of pial arterioles through a cranial window.

  • Experimental Procedure: Baseline measurements of cerebral blood flow or arteriole diameter would be taken. This compound would then be administered (typically intravenously or intraperitoneally for rapid effect), and measurements would be repeated over time to observe any changes.

Signaling Pathways of Niacin-Induced Vasodilation

The vasodilatory effects of niacin are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).

Proposed Mechanism of this compound Action

G Picamilon_Blood This compound (in bloodstream) BBB Blood-Brain Barrier Picamilon_Blood->BBB Picamilon_Brain This compound (in brain) BBB->Picamilon_Brain Hydrolysis Hydrolysis Picamilon_Brain->Hydrolysis Niacin Niacin Hydrolysis->Niacin GABA GABA Hydrolysis->GABA Vasodilation Vasodilation & Increased CBF Niacin->Vasodilation GABA_Receptor GABAergic Neurotransmission GABA->GABA_Receptor

Caption: The proposed mechanism of this compound crossing the BBB and its subsequent hydrolysis.

Activation of GPR109A on endothelial cells and potentially other cell types in the brain vasculature is thought to initiate a signaling cascade leading to the production of vasodilatory prostaglandins, primarily prostaglandin (B15479496) D2 (PGD2).

Niacin-Mediated Vasodilation Signaling Pathway

G Niacin Niacin GPR109A GPR109A Receptor (on Endothelial Cell) Niacin->GPR109A PLC Phospholipase C (PLC) GPR109A->PLC AA Arachidonic Acid (AA) PLC->AA COX Cyclooxygenase (COX) AA->COX PGD2 Prostaglandin D2 (PGD2) COX->PGD2 Vasodilation Vasodilation PGD2->Vasodilation

Caption: A simplified signaling pathway for niacin-induced vasodilation in the brain.

This pathway illustrates that upon binding to GPR109A, niacin initiates a cascade that results in the synthesis and release of PGD2, a potent vasodilator. This increase in local PGD2 levels acts on vascular smooth muscle cells, causing relaxation and an increase in the diameter of cerebral blood vessels.

Conclusion

The niacin moiety is integral to the pharmacological activity of this compound, serving a dual function. Firstly, it acts as a chemical chaperone, rendering the polar GABA molecule sufficiently lipophilic to cross the blood-brain barrier. Secondly, upon its cleavage from GABA within the central nervous system, niacin itself becomes an active pharmacological agent. Its primary effect in the brain is vasodilation, mediated through the GPR109A receptor and the subsequent production of prostaglandin D2. This leads to an increase in cerebral blood flow, which is hypothesized to enhance neuronal metabolism and contribute to the nootropic and cognitive-enhancing effects attributed to this compound.

For drug development professionals, the design of this compound serves as a classic example of a successful prodrug strategy to overcome the pharmacokinetic limitations of a centrally acting neurotransmitter. Further research, employing modern analytical and imaging techniques, is warranted to provide a more detailed quantitative understanding of this compound's hydrolysis in the brain and the precise contribution of niacin-induced cerebral vasodilation to its overall neurological effects.

The Neurochemical Profile of Picamilon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picamilon (N-nicotinoyl-GABA) is a synthetic compound developed in the Soviet Union in 1969, created by combining niacin (vitamin B3) and gamma-aminobutyric acid (GABA).[1] This guide provides a comprehensive overview of the neurochemical profile of this compound, focusing on its mechanism of action, pharmacokinetics, and effects on neurotransmitter systems. It is designed to be a technical resource, presenting available quantitative data, outlining experimental methodologies from cited studies, and visualizing key pathways and processes. The central hypothesis surrounding this compound is its function as a prodrug, capable of crossing the blood-brain barrier to then be hydrolyzed into its constituent molecules, GABA and niacin.[1][2] A recent in vitro study supports this, showing this compound itself to be inactive at a range of biological targets, including GABA receptors.[3][4]

Mechanism of Action

The primary proposed mechanism of action for this compound is its role as a carrier molecule for GABA across the blood-brain barrier (BBB).[1][2] GABA, the primary inhibitory neurotransmitter in the central nervous system, does not efficiently cross the BBB on its own. By chemically bonding GABA with niacin, the resulting this compound molecule is thought to possess increased lipophilicity, facilitating its transport into the brain.

Once in the central nervous system, it is hypothesized that this compound is hydrolyzed into GABA and niacin.[1][2] These two molecules then exert their individual effects:

  • GABA: The released GABA is believed to interact with GABA-A and GABA-B receptors, leading to neuronal hyperpolarization and a subsequent inhibitory effect on neurotransmission. This is the basis for its purported anxiolytic and calming effects.[5]

  • Niacin: Niacin is a known vasodilator.[5] Its release in the cerebral vasculature is thought to increase cerebral blood flow, potentially leading to enhanced oxygen and nutrient supply to brain tissue.[5]

A 2023 in vitro study investigated the activity of this compound at 50 different biological targets, including a range of neurotransmitter receptors and ion channels. The study found that this compound itself exhibited weak or no binding to these targets at a concentration of 10 μM, lending significant weight to the prodrug hypothesis.[3][4]

Mechanism_of_Action cluster_blood Bloodstream cluster_brain Central Nervous System Picamilon_blood This compound Picamilon_brain This compound Picamilon_blood->Picamilon_brain Crosses BBB GABA GABA Picamilon_brain->GABA Hydrolysis Niacin Niacin Picamilon_brain->Niacin Hydrolysis GABA_receptor GABA Receptors GABA->GABA_receptor Activates Vasodilation Vasodilation Niacin->Vasodilation Induces

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily studied in animal models. The data suggests rapid absorption and distribution.

ParameterValueSpeciesAdministrationSource
Bioavailability 50% - 88%RatOral[1][6]
Time to Max. Concentration (tmax) 0.23 hMouseOral
Elimination Half-life (t1/2) 0.51 hMouseOral
Elimination Half-life (t1/2) 1-2 hoursGeneralOral[1]
Excretion Primarily RenalAnimalOral[1]

Effects on Neurotransmitter Systems and Cerebral Blood Flow

The neurochemical effects of this compound are attributed to the actions of its metabolites, GABA and niacin.

  • GABAergic System: By increasing the concentration of GABA in the brain, this compound is thought to enhance inhibitory neurotransmission. This can lead to a reduction in neuronal excitability, which is the basis for its potential anxiolytic, anticonvulsant, and sedative-like effects without causing significant muscle relaxation or lethargy.[6]

  • Dopaminergic and Serotonergic Systems: Some sources suggest that this compound may help to normalize the levels of serotonin (B10506) and dopamine (B1211576) in the brain.[5]

  • Cerebral Blood Flow: The vasodilatory properties of niacin are reported to increase cerebral blood flow. This may improve the oxygen and glucose supply to the brain, contributing to its nootropic effects.[5] Russian studies have indicated that this compound can increase cerebral blood flow and lower blood pressure.[6]

Experimental Protocols

Detailed experimental protocols from the early Russian literature are not widely available in English. However, based on abstracts and more recent studies on related compounds, we can outline generalized methodologies.

In Vitro Receptor Binding Assay (Generalized)

A recent study provides a clear example of modern in vitro analysis for this compound.[3][4]

  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors, ion channels, and transporters.

  • Methodology:

    • Compound: this compound is dissolved in a suitable solvent to create a stock solution.

    • Target Preparation: Membranes from cells expressing the target receptors (e.g., GABA-A, dopamine D1, serotonin 5-HT1A) are prepared.

    • Binding Assay: A radioligand specific to the target receptor is incubated with the prepared membranes in the presence and absence of this compound at a specified concentration (e.g., 10 µM).

    • Detection: The amount of radioligand binding is measured using scintillation counting or other appropriate methods.

    • Analysis: The percentage of inhibition of radioligand binding by this compound is calculated to determine its activity at the target site.

  • Results from Santillo & Sprando (2023): this compound showed weak to no activity at 50 different biological targets at a concentration of 10 µM.[3][4]

Experimental_Workflow start Start: Prepare this compound Solution prepare_membranes Prepare Cell Membranes with Target Receptors start->prepare_membranes incubate_control Incubate Membranes with Radioligand (Control) prepare_membranes->incubate_control incubate_test Incubate Membranes with Radioligand + this compound prepare_membranes->incubate_test measure_binding Measure Radioligand Binding incubate_control->measure_binding incubate_test->measure_binding analyze_data Calculate % Inhibition measure_binding->analyze_data end End: Determine Binding Affinity analyze_data->end

In Vivo Studies of Neuroprotective and Nootropic Effects (Generalized)

Studies on this compound and related compounds often employ animal models to assess their effects on cognition and neuronal health.

  • Objective: To evaluate the effect of this compound on cognitive function and its potential to protect against neurotoxicity.

  • Animal Models: Rats or mice are commonly used.

  • Methodologies:

    • Behavioral Tests:

      • Morris Water Maze: To assess spatial learning and memory.

      • Elevated Plus Maze: To measure anxiety-like behavior.

      • Forced Swim Test: To screen for antidepressant-like effects.

    • Induction of Neurotoxicity: To study neuroprotective effects, a neurotoxin (e.g., glutamate, beta-amyloid) can be administered to a control group.

    • Drug Administration: this compound is administered orally or via injection at various doses to the treatment groups.

    • Biochemical Analysis: Post-mortem brain tissue analysis can be performed to measure neurotransmitter levels (e.g., via HPLC), receptor density (e.g., via autoradiography), or markers of oxidative stress.

  • Example from a Study on a this compound-Memantine Conjugate: A study investigating novel memantine (B1676192) analogues, including one conjugated with this compound, assessed their ability to improve cell viability against copper-induced and glutamate-induced neurotoxicity in cell cultures (APPswe and SH-SY5Y cells, respectively).[7]

Signaling Pathways

As this compound's effects are believed to be mediated by GABA and niacin, understanding their respective signaling pathways is crucial.

GABA-A Receptor Signaling

The GABA-A receptor is a ligand-gated ion channel.

  • Binding: GABA binds to the extracellular domain of the GABA-A receptor.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • Ion Channel Opening: The integral chloride ion (Cl-) channel opens.

  • Chloride Influx: Chloride ions flow into the neuron, down their electrochemical gradient.

  • Hyperpolarization: The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane.

  • Inhibition: This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, resulting in an inhibitory effect on neurotransmission.

GABA_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_Channel Chloride Ion Channel Opens GABA_A_Receptor->Cl_Channel Cl_Influx Influx of Cl- Ions Cl_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Clinical Data

Clinical research on this compound is predominantly from Russia and may not meet the rigorous standards of clinical trials in other regions.

A study on patients with chronic cerebral ischemia reported that this compound treatment (200 mg intravenously for 10 days, followed by 50 mg orally three times a day for 60 days) resulted in:

  • Significant improvement in cognitive function as measured by the Montreal Cognitive Assessment (MoCA) scale.[8]

  • Normalization of sleep in a majority of patients.[8]

  • Improvement in neurological functions.[8]

  • Increased linear velocity of cerebral blood flow.[8]

Safety and Toxicology

There is a lack of extensive, publicly available safety and toxicology data for this compound in English-language literature. Some sources report side effects at high doses, including headache, dizziness, and nausea.[5] Due to its potential to lower blood pressure, caution is advised for individuals with hypotension or those taking antihypertensive medications.[5]

Conclusion

The available evidence strongly suggests that this compound functions as a prodrug, delivering GABA and niacin across the blood-brain barrier. Its neurochemical profile is therefore a composite of the effects of these two molecules: the inhibitory neurotransmission of GABA and the vasodilatory properties of niacin. While early research and clinical use in Russia suggest potential therapeutic benefits for a range of neurological and cerebrovascular conditions, there is a clear need for more rigorous, modern, and internationally accessible research to fully elucidate its efficacy, safety, and mechanism of action. The lack of activity of the parent molecule in recent in vitro screens underscores the importance of focusing future research on the pharmacokinetics of its hydrolysis and the in vivo effects of its metabolites.

References

Methodological & Application

Quantitative Analysis of Picamilon and its Metabolites: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon (N-nicotinoyl-γ-aminobutyric acid) is a synthetic compound developed in the Soviet Union in 1969, created by combining niacin (vitamin B3) with gamma-aminobutyric acid (GABA).[1] It is prescribed in Russia for various neurological conditions, while in the United States, it is not an approved drug and its sale in dietary supplements is prohibited by the FDA.[1][2] this compound is designed as a prodrug of GABA, with the niacin moiety facilitating its passage across the blood-brain barrier.[1] Following administration, it is believed to be hydrolyzed into its constituent molecules: GABA, the primary inhibitory neurotransmitter in the central nervous system, and niacin, a vasodilator.[1][2] This application note provides a detailed overview of the quantitative analysis of this compound and its principal metabolites, GABA and niacin, in biological matrices, along with relevant signaling pathways.

Metabolic Pathway and Pharmacokinetics

This compound is readily absorbed upon oral administration and is thought to undergo hydrolysis to yield GABA and nicotinic acid (niacin).[1] The parent drug and its metabolites are primarily excreted through urine, accounting for up to 79% of a single dose.[1]

Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Bioavailability50%–88%[3]
Half-life1–2 hours[1]
Plasma Concentration (after 50–200 mg single oral dose)500–3000 µg/L[1]

Signaling Pathways

Upon hydrolysis, the metabolites of this compound, GABA and niacin, exert their physiological effects through distinct signaling pathways.

GABA Signaling Pathway

GABA is the chief inhibitory neurotransmitter in the mature vertebrate central nervous system and acts on two main types of receptors: GABA-A and GABA-B.[1]

  • GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel. The binding of GABA to these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the firing of new action potentials.[1]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to downstream signaling cascades that can open potassium channels or inhibit calcium channels, resulting in a slower, more prolonged inhibitory effect.

GABA_Signaling cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release GABA_A GABA-A Receptor (Ionotropic) Chloride Cl- Influx GABA_A->Chloride GABA_B GABA-B Receptor (Metabotropic) Potassium K+ Efflux GABA_B->Potassium Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Potassium->Hyperpolarization GABA_synapse->GABA_A GABA_synapse->GABA_B

GABA Signaling Pathway
Niacin Signaling Pathway

Niacin primarily interacts with the G-protein coupled receptor GPR109A (HCA2). This interaction initiates a cascade that leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels, which is central to its effects on lipid metabolism.

Niacin_Signaling Niacin Niacin GPR109A GPR109A (HCA2) Receptor Niacin->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Niacin Signaling Pathway

Experimental Protocols

The quantitative analysis of this compound and its metabolites in biological fluids is most effectively achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following are representative protocols based on published methodologies.

Experimental Workflow for Quantitative Analysis

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Quantification Data Acquisition and Quantification LC_MS->Quantification

General Experimental Workflow
Protocol 1: Quantitative Analysis of this compound in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of this compound in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid (gradient elution may be required)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition This compound: m/z 209.1 → 106.1 (Quantifier), m/z 209.1 → 78.0 (Qualifier)

3. Data Analysis:

  • Construct a calibration curve using standards of known this compound concentrations.

  • Quantify this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Simultaneous Quantitative Analysis of Niacin and its Metabolites in Human Plasma

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of niacin and its major metabolites.

1. Sample Preparation:

  • To 200 µL of human plasma, add an appropriate internal standard.

  • Add 600 µL of acetonitrile for protein precipitation.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
LC System Shimadzu LC-20AD or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A: 0.1% formic acid in water; B: Acetonitrile (gradient elution)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode ESI, Positive
Scan Type MRM
MRM Transitions Niacin: m/z 124.0 → 80.0Nicotinamide: m/z 123.1 → 80.1Nicotinuric acid: m/z 181.1 → 136.1

3. Data Analysis:

  • Generate separate calibration curves for niacin and each metabolite.

  • Quantify the analytes in plasma samples based on their respective calibration curves.

Protocol 3: Quantitative Analysis of GABA in Human Plasma

This protocol is derived from a validated LC-MS/MS method for GABA determination in human plasma.

1. Sample Preparation:

  • To 50 µL of plasma, add a deuterated internal standard (e.g., GABA-d2).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • Collect the supernatant for analysis.

2. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC system
Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Ammonium formate (B1220265) and formic acid in water; B: Acetonitrile (gradient elution)
Flow Rate 0.4 mL/min
Injection Volume 2 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode ESI, Positive
Scan Type MRM
MRM Transitions GABA: m/z 104.1 → 87.1

3. Data Analysis:

  • Establish a calibration curve for GABA using standard solutions.

  • Determine the concentration of GABA in the plasma samples.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods.

Table 1: Performance of LC-MS/MS Method for this compound Quantification

ParameterValue
Linear Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%)85 - 115%

Table 2: Performance of LC-MS/MS Method for Niacin and its Metabolites

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Niacin2.5 - 5002.5
Nicotinamide5 - 10005
Nicotinuric acid2.5 - 5002.5

Table 3: Performance of LC-MS/MS Method for GABA Quantification

ParameterValue
Linear Range5 - 2000 ng/mL
LLOQ5 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 10%
Accuracy (%)90 - 110%

Conclusion

The quantitative analysis of this compound and its metabolites, GABA and niacin, is crucial for understanding its pharmacokinetic and pharmacodynamic profile. The LC-MS/MS methods detailed in this application note provide the sensitivity and specificity required for accurate quantification in biological matrices. While robust methods for analyzing the parent compound and its individual metabolites exist, a notable gap in the current literature is the absence of a comprehensive human study that simultaneously reports the pharmacokinetic profiles of this compound, GABA, and niacin following a controlled dose of this compound. Such a study would be invaluable for definitively establishing the in vivo metabolic fate of this compound and the resulting systemic exposure to its active metabolites. The provided protocols and signaling pathway diagrams offer a solid foundation for researchers investigating the disposition and activity of this unique nootropic agent.

References

Application Notes and Protocols for In Vitro Assessment of Picamilon's Blood-Brain Barrier Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon is a synthetic nootropic agent created by combining niacin (vitamin B3) with gamma-aminobutyric acid (GABA). Structurally, it is known as nicotinoyl-GABA. A key proposed attribute of this compound is its ability to cross the blood-brain barrier (BBB), whereupon it is thought to be hydrolyzed into its constituent molecules, GABA and niacin. GABA itself has very limited ability to penetrate the BBB. Therefore, this compound is considered a prodrug designed to deliver GABA to the central nervous system. These application notes provide a framework and detailed protocols for studying the transport of this compound across the blood-brain barrier using established in vitro models. Understanding the kinetics and mechanisms of this compound's BBB transport is crucial for validating its proposed mechanism of action and for the development of other neuro-active compounds.

Physicochemical Properties of this compound

A foundational step in assessing BBB permeability is understanding the physicochemical properties of the molecule.

PropertyValueSignificance for BBB Permeability
Molecular Formula C₁₀H₁₂N₂O₃-
Molecular Weight 208.22 g/mol Small molecular weight is generally favorable for passive diffusion across the BBB.
Appearance White to almost white crystalline powderPhysical state for preparation of stock solutions.
Solubility Slightly soluble in DMSO and MethanolImportant for preparing dosing solutions for in vitro assays.
Synonyms N-Nicotinoyl-GABA, PikamilonFor literature and database searches.

Recommended In Vitro Models

Given that this compound is a small, hydrophilic molecule, its transport mechanism could involve passive diffusion or carrier-mediated transport. To investigate these possibilities, a tiered approach using different in vitro BBB models is recommended.

  • Monoculture of Human Cerebral Microvascular Endothelial Cells (hCMEC/D3): This is a widely used and well-characterized immortalized human brain endothelial cell line. It provides a robust and reproducible model for initial screening of BBB permeability.

  • Co-culture of hCMEC/D3 with Human Astrocytes: The addition of astrocytes more closely mimics the in vivo neurovascular unit, often resulting in a "tighter" barrier with higher trans-endothelial electrical resistance (TEER) and lower paracellular permeability. This model is suitable for more detailed mechanistic studies.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the BBB transport of this compound in vitro.

experimental_workflow cluster_prep Phase 1: Model Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis and Data Interpretation prep_cells Prepare and Culture hCMEC/D3 and Astrocyte Cells seed_transwell Seed Cells onto Transwell Inserts prep_cells->seed_transwell monitor_teer Monitor Barrier Integrity (TEER Measurement) seed_transwell->monitor_teer add_this compound Add this compound to Apical Chamber monitor_teer->add_this compound Barrier is confluent collect_samples Collect Samples from Basolateral Chamber at Time Intervals add_this compound->collect_samples quantify_this compound Quantify this compound Concentration (LC-MS/MS) collect_samples->quantify_this compound calculate_papp Calculate Apparent Permeability (Papp) quantify_this compound->calculate_papp analyze_mechanism Interpret Transport Mechanism calculate_papp->analyze_mechanism

Caption: Experimental workflow for in vitro BBB transport studies of this compound.

Experimental Protocols

Protocol 1: Establishment of a hCMEC/D3 Monoculture BBB Model

This protocol describes the establishment of a simple and robust BBB model using the hCMEC/D3 cell line, suitable for initial permeability screening.

Materials:

  • hCMEC/D3 cells

  • Complete Endothelial Cell Growth Medium (EGM-2)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size, polyester (B1180765) membrane)

  • Rat tail collagen type I

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Trans-Endothelial Electrical Resistance (TEER) measurement system (e.g., EVOM2™)

Procedure:

  • Coating Transwell® Inserts:

    • Coat the apical side of the Transwell® inserts with 50 µL of rat tail collagen type I (50 µg/mL in sterile water).

    • Incubate for at least 1 hour at 37°C in a humidified incubator.

    • Aspirate the excess collagen solution and wash twice with sterile PBS. Allow the inserts to air dry in a sterile hood.

  • Cell Seeding:

    • Culture hCMEC/D3 cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete growth medium and centrifuge the cells.

    • Resuspend the cell pellet in fresh EGM-2 and perform a cell count.

    • Seed the hCMEC/D3 cells onto the apical side of the coated Transwell® inserts at a density of 2.5 x 10⁴ cells/cm².

    • Add complete growth medium to the basolateral chamber.

  • Barrier Formation and Integrity Monitoring:

    • Incubate the Transwell® plates at 37°C and 5% CO₂.

    • Change the medium in both apical and basolateral chambers every 2-3 days.

    • Monitor the formation of a confluent monolayer by measuring the TEER daily.

    • The barrier is considered ready for transport studies when the TEER values plateau (typically within 4-6 days). TEER values for hCMEC/D3 monocultures are expected to be in the range of 30-100 Ω·cm².[1]

Protocol 2: Bidirectional Permeability Assay of this compound

This protocol details the procedure to measure the transport of this compound across the established in vitro BBB model. A bidirectional assay (apical-to-basolateral and basolateral-to-apical) is recommended to investigate the potential involvement of active efflux transporters.

Materials:

  • Established hCMEC/D3 BBB model in Transwell® plates

  • This compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 1 mM sodium pyruvate, pH 7.4)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or transport buffer). Further dilute to the final desired concentration (e.g., 10 µM) in pre-warmed transport buffer.

    • Gently wash the apical and basolateral sides of the Transwell® inserts twice with pre-warmed transport buffer.

  • Apical-to-Basolateral (A-to-B) Transport:

    • Add the this compound-containing transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C on an orbital shaker with gentle agitation.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber.

    • Immediately after each sampling, replenish the basolateral chamber with an equal volume of fresh, pre-warmed transport buffer to maintain a constant volume.

    • At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.

  • Basolateral-to-Apical (B-to-A) Transport:

    • Follow the same procedure as for A-to-B transport, but add the this compound-containing transport buffer to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method. A previously described method utilizes a C18 column with a mobile phase of methanol, ammonium (B1175870) acetate, and formic acid, with mass spectrometric data acquired in selected reaction monitoring mode (m/z 209.0 -> m/z 78.0+106.0 for this compound).[2]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of this compound appearance in the receiver chamber).

      • A is the surface area of the Transwell® membrane (cm²).

      • C₀ is the initial concentration of this compound in the donor chamber.

    • Calculate the efflux ratio (ER) to assess active transport: ER = Papp (B-to-A) / Papp (A-to-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

Data Presentation

The quantitative results from the permeability assays should be compiled in a structured table for clear comparison and interpretation.

CompoundDirection of TransportPapp (x 10⁻⁶ cm/s)Efflux Ratio
This compound A-to-B[Insert experimental value][Calculate based on Papp values]
B-to-A[Insert experimental value]
Control Compound 1 (High Permeability, e.g., Caffeine) A-to-B[Insert experimental value][Calculate based on Papp values]
B-to-A[Insert experimental value]
Control Compound 2 (Low Permeability, e.g., Sucrose) A-to-B[Insert experimental value][Calculate based on Papp values]
B-to-A[Insert experimental value]

Signaling Pathways and Transport Mechanisms

The transport of small molecules across the BBB can occur via several mechanisms. The following diagram illustrates potential pathways for this compound transport.

transport_mechanisms cluster_blood Blood (Apical) cluster_endothelial Endothelial Cell cluster_brain Brain (Basolateral) picamilon_blood This compound passive Passive Transcellular Diffusion picamilon_blood->passive carrier Carrier-Mediated Influx (e.g., SLC transporters) picamilon_blood->carrier picamilon_brain This compound passive->picamilon_brain carrier->picamilon_brain efflux Active Efflux (e.g., P-gp) efflux->picamilon_blood picamilon_brain->efflux hydrolysis Hydrolysis picamilon_brain->hydrolysis gaba GABA hydrolysis->gaba niacin Niacin hydrolysis->niacin

Caption: Potential transport mechanisms of this compound across the BBB.

Interpretation of Potential Results:

  • High Papp (A-to-B) and Efflux Ratio ≈ 1: Suggests that this compound readily crosses the BBB primarily via passive diffusion.

  • Low Papp (A-to-B) and Efflux Ratio > 2: Indicates that while this compound may enter the endothelial cells, it is actively removed by efflux pumps, limiting its net transport into the brain.

  • Saturable Transport: If the Papp value decreases with increasing concentrations of this compound, this would suggest the involvement of a saturable carrier-mediated transport system.

By following these detailed protocols and application notes, researchers can effectively utilize in vitro BBB models to elucidate the transport characteristics of this compound, providing valuable insights into its neuropharmacological profile.

References

Application Notes and Protocols: Investigating the Effects of Picamilon on Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon, a synthetic compound combining gamma-aminobutyric acid (GABA) and niacin, has been a subject of interest for its potential neurological effects.[1][2] Developed in the Soviet Union in 1969, it is prescribed in Russia for various neurological conditions.[2][3] The primary proposed mechanism of action involves its ability to cross the blood-brain barrier, after which it is thought to hydrolyze into its constituent components: GABA and niacin.[1][4][5] GABA, the principal inhibitory neurotransmitter in the central nervous system, is expected to exert anxiolytic and calming effects by activating GABA receptors.[4][5] Niacin, a known vasodilator, is thought to increase cerebral blood flow.[1][4][5]

Recent studies, however, have indicated that this compound itself may be inactive at a range of biological targets, including GABA receptors, suggesting its effects are solely dependent on its hydrolysis products.[1][6][7] These application notes provide a detailed framework for establishing primary neuronal cultures to investigate the direct and indirect effects of this compound on neuronal health and morphology. The following protocols outline methods for primary neuron isolation and culture, assessment of neuronal viability, and quantification of neurite outgrowth.

Proposed Signaling Pathway of this compound

The prevailing hypothesis for this compound's mechanism of action is its function as a pro-drug. After crossing the blood-brain barrier, it is hydrolyzed into GABA and niacin, which then exert their respective biological effects.

Picamilon_Pathway This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses Hydrolysis Hydrolysis BBB->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA Receptors GABA->GABA_R Activates Vasodilation Vasodilation Niacin->Vasodilation Induces Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) GABA_R->Neuronal_Inhibition CBF Increased Cerebral Blood Flow Vasodilation->CBF

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The following diagram outlines the key stages for preparing primary neuronal cultures and subsequently treating them with this compound to assess its effects on viability and neurite outgrowth.

Experimental_Workflow cluster_prep Culture Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis A1 Coat Plates (Poly-L-lysine) A2 Isolate Primary Neurons (E18 Rat Hippocampus/Cortex) A1->A2 A3 Plate Neurons A2->A3 A4 Culture Neurons (3-5 days) A3->A4 B2 Treat Neuronal Cultures (24h, 48h, 72h) A4->B2 B1 Prepare this compound Solutions (Vehicle, 10µM, 50µM, 100µM) B1->B2 C1 Neuronal Viability Assay (e.g., Calcein-AM/EthD-1) B2->C1 C2 Neurite Outgrowth Assay (e.g., MAP2 Staining) B2->C2 D1 Image Acquisition (Fluorescence Microscopy) C1->D1 C2->D1 D2 Quantify Viability & Neurite Length D1->D2 D3 Statistical Analysis D2->D3

References

Application Notes and Protocols for Animal Models of Cerebral Ischemia in Picamilon Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models of cerebral ischemia for the preclinical evaluation of Picamilon (nicotinoyl-gamma-aminobutyric acid or nicotinoyl-GABA). The protocols detailed below are essential for investigating the neuroprotective and cerebrovascular effects of this compound in a controlled laboratory setting.

Introduction to this compound in Cerebral Ischemia

This compound is a synthetic nootropic drug that combines the structures of niacin (nicotinic acid) and gamma-aminobutyric acid (GABA). It is known to readily cross the blood-brain barrier, where it is hydrolyzed into its constituent components. This unique property allows it to exert the vasodilatory effects of niacin and the inhibitory neurotransmitter functions of GABA within the central nervous system. In the context of cerebral ischemia, this compound is investigated for its potential to improve cerebral blood flow, reduce neuronal damage, and enhance neurological recovery.

Animal Models of Cerebral Ischemia

The selection of an appropriate animal model is critical for elucidating the mechanisms of this compound's action and its therapeutic potential. Rodent models, particularly in rats, are the most commonly utilized for their anatomical and physiological similarities to humans in cerebrovascular research. The following are key models for this compound research:

  • Transient Middle Cerebral Artery Occlusion (tMCAO): This model mimics the clinical scenario of ischemic stroke followed by reperfusion. It is highly relevant for studying the efficacy of neuroprotective agents like this compound in salvaging the ischemic penumbra.

  • Permanent Middle Cerebral Artery Occlusion (pMCAO): This model represents ischemic strokes where reperfusion does not occur, leading to a consistent and large infarct. It is useful for assessing the ability of this compound to protect against severe ischemic insults.

  • Photochemically Induced Thrombosis: This model creates a focal ischemic lesion through the photoactivation of a systemically administered dye, leading to endothelial damage and thrombus formation. It offers high precision in lesion location and size.

  • Endothelin-1 (ET-1) Induced Ischemia: This model utilizes the potent vasoconstrictor ET-1 to induce a focal and transient reduction in cerebral blood flow, closely mimicking the vasoconstriction that can occur during ischemic events.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

Objective: To induce a transient focal cerebral ischemia to evaluate the neuroprotective effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Microvascular clips

  • 4-0 silk sutures

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • Heating pad to maintain body temperature

  • This compound solution for administration

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and maintain body temperature at 37°C.

  • Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA proximally.

  • Place a temporary microvascular clip on the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.

  • After the desired occlusion period (e.g., 60, 90, or 120 minutes), withdraw the filament to allow reperfusion.

  • Close the incisions and allow the animal to recover.

  • Administer this compound at predetermined doses and time points (e.g., intraperitoneally or intravenously) before, during, or after the ischemic insult.

Neurological Deficit Scoring

Objective: To quantify the functional neurological outcome following cerebral ischemia and treatment with this compound.

Procedure: Neurological function should be assessed at various time points post-ischemia (e.g., 24h, 48h, 72h, and weekly) using a standardized scoring system.

  • Bederson Scale: A simple and rapid test evaluating forelimb flexion, resistance to lateral push, and circling behavior. Scores range from 0 (no deficit) to 3 (severe deficit).

  • Modified Neurological Severity Score (mNSS): A composite score assessing motor, sensory, reflex, and balance functions. Scores typically range from 0 to 18, with higher scores indicating more severe deficits.

  • Garcia Scale: An 18-point scoring system evaluating spontaneous activity, symmetry of limb movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.

Histological Analysis of Infarct Volume

Objective: To measure the extent of brain injury and the neuroprotective effect of this compound.

Procedure:

  • At a predetermined endpoint (e.g., 24 or 48 hours post-ischemia), euthanize the rat and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Remove the brain and prepare coronal sections (e.g., 2 mm thick).

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

  • Alternatively, use immunohistochemistry for markers of neuronal viability, such as Microtubule-Associated Protein 2 (MAP2), where the absence of staining indicates the infarct area.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total hemispheric volume to correct for edema.

Quantitative Data Summary

The following tables summarize the quantitative data from a preclinical study investigating the cerebroprotective activity of this compound in a rat model of acute cerebral circulatory disorders (ACVA)[1].

Table 1: Effect of this compound on Survival Rate in Rats with ACVA [1]

GroupNumber of Animals (n)Survival Rate at 96h (%)
Control Pathology1361.5
This compound (30 mg/kg, ip)1376.9

Note: The study also included intact and pseudo-operated control groups with 100% survival.

Table 2: Effect of this compound on Neurological Deficit in Rats with ACVA (McGraw Stroke-Index Scale) [1]

Time Post-ACVAControl Pathology (Score)This compound (30 mg/kg, ip) (Score)
24 hours4.5 ± 0.53.0 ± 0.4
48 hours4.0 ± 0.43.0 ± 0.3
72 hours3.5 ± 0.32.5 ± 0.3
96 hours3.0 ± 0.22.5 ± 0.2

Note: Data are presented as mean ± standard error. A lower score indicates less severe neurological deficit. The reduction in neurological deficit in the this compound group was not statistically significant (p > 0.05) compared to the control pathology group in this particular study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's neuroprotective action and a typical experimental workflow for its preclinical evaluation.

Picamilon_Neuroprotection_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Picamilon_blood This compound Picamilon_brain This compound Picamilon_blood->Picamilon_brain Crosses BBB BBB Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis Niacin Niacin Hydrolysis->Niacin GABA GABA Hydrolysis->GABA Vasodilation Vasodilation Niacin->Vasodilation GABA_R GABA Receptors GABA->GABA_R CBF Increased Cerebral Blood Flow Vasodilation->CBF Neuroprotection Neuroprotection CBF->Neuroprotection Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition Neuronal_Inhibition->Neuroprotection

Caption: Proposed neuroprotective pathway of this compound.

Experimental_Workflow start Animal Acclimatization model Induction of Cerebral Ischemia (e.g., tMCAO) start->model treatment This compound Administration (Varying Doses and Times) model->treatment neuro_assess Neurological Deficit Scoring (Bederson, mNSS, etc.) treatment->neuro_assess histology Histological Analysis (TTC Staining, Infarct Volume) neuro_assess->histology data_analysis Data Analysis and Interpretation histology->data_analysis end Conclusion on Neuroprotective Efficacy data_analysis->end

References

Application Notes and Protocols for Assessing the Anxiolytic Effects of Picamilon in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Picamilon (N-nicotinoyl-GABA) is a synthetic compound formed by combining the inhibitory neurotransmitter GABA with niacin.[1][2] It is suggested that by doing so, GABA can more readily cross the blood-brain barrier, after which it is hydrolyzed back into GABA and niacin.[1][2] The released GABA is believed to exert anxiolytic effects by activating GABA receptors, while niacin acts as a vasodilator.[1][2] These application notes provide detailed protocols for commonly employed behavioral assays to evaluate the potential anxiolytic properties of this compound in rodent models. The assays described are the Elevated Plus Maze (EPM), Open Field Test (OFT), Light-Dark Box Test (LDB), and Marble Burying Test (MBT).

While preclinical studies suggest this compound possesses anxiolytic properties, specific quantitative data from these standardized tests are not widely available in peer-reviewed English literature. Therefore, the data presented in the following tables are illustrative examples of expected outcomes for a compound with anxiolytic activity, alongside representative data for the well-characterized anxiolytic, Diazepam, for comparative purposes.

Proposed Signaling Pathway of this compound

Picamilon_Pathway This compound This compound (N-nicotinoyl-GABA) BBB Blood-Brain Barrier This compound->BBB Crosses Hydrolysis Hydrolysis BBB->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_Receptor GABA Receptor Activation GABA->GABA_Receptor Vasodilation Vasodilation Niacin->Vasodilation Anxiolytic_Effect Anxiolytic Effect GABA_Receptor->Anxiolytic_Effect Cerebral_Blood_Flow Increased Cerebral Blood Flow Vasodilation->Cerebral_Blood_Flow

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[3][4] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[3][4] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.[4]

Experimental Protocol

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two opposite arms are enclosed by high walls (closed arms), while the other two are open (open arms).

  • A central platform connects all four arms.

  • The maze is typically made of a non-reflective material to reduce glare.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at the desired dose and time before the test (e.g., 30 minutes for i.p.). A positive control group treated with a known anxiolytic like Diazepam (e.g., 1-2 mg/kg, i.p.) should be included.

  • Place the animal gently onto the central platform of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze freely for a 5-minute session.

  • Record the session using a video camera mounted above the maze for subsequent analysis.

  • After the 5-minute session, carefully remove the animal and return it to its home cage.

  • Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove any olfactory cues.

Data Analysis:

  • Time spent in open arms (%): (Time in open arms / Total time in open and closed arms) x 100.

  • Number of entries into open arms (%): (Number of entries into open arms / Total number of entries into all arms) x 100.

  • Total arm entries: An indicator of general locomotor activity.

Data Presentation

Table 1: Illustrative Data for this compound in the Elevated Plus Maze

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.120.5 ± 3.225.3 ± 2.8
This compound 50 25.8 ± 3.5 30.1 ± 4.1 26.1 ± 3.0
This compound 100 35.4 ± 4.2 40.7 ± 5.3 24.9 ± 2.5
Diazepam240.1 ± 5.0 45.3 ± 5.823.8 ± 2.1
Illustrative data: *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. SEM: Standard Error of the Mean.
Experimental Workflow

EPM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Habituation Animal Habituation (30 min) Drug_Admin Drug Administration (this compound, Vehicle, Diazepam) Habituation->Drug_Admin Placement Place Animal on Central Platform Drug_Admin->Placement Exploration Free Exploration (5 min) Placement->Exploration Recording Video Recording Exploration->Recording Scoring Behavioral Scoring (% Time, % Entries, Total Entries) Recording->Scoring Stats Statistical Analysis Scoring->Stats

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[1][5] Animals with higher levels of anxiety tend to spend more time in the periphery of the open field (thigmotaxis) and avoid the center.[5] Anxiolytic compounds are expected to increase the time spent and the number of entries into the central zone.[6]

Experimental Protocol

Apparatus:

  • A square or circular arena with high walls, typically made of a dark, non-reflective material.

  • The floor is divided into a central zone and a peripheral zone.

  • A video camera is mounted above the arena for recording.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the test.

  • Administer this compound, vehicle, or a positive control (e.g., Diazepam) at the specified time before the test.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena freely for a 5-10 minute session.

  • Record the session with an overhead video camera.

  • After the session, return the animal to its home cage.

  • Clean the arena thoroughly with 70% ethanol between each trial.

Data Analysis:

  • Time spent in the center zone (s): The total time the animal spends in the central area of the arena.

  • Number of entries into the center zone: The frequency with which the animal crosses into the central zone.

  • Total distance traveled (cm): An indicator of overall locomotor activity.

Data Presentation

Table 2: Illustrative Data for this compound in the Open Field Test

Treatment GroupDose (mg/kg)Time in Center (s) (Mean ± SEM)Center Entries (Mean ± SEM)Total Distance (cm) (Mean ± SEM)
Vehicle-25.3 ± 4.112.8 ± 2.51520 ± 150
This compound 50 40.1 ± 5.5 18.2 ± 3.1 1550 ± 160
This compound 100 55.7 ± 6.8 24.5 ± 3.9 1500 ± 145
Diazepam260.2 ± 7.5 28.1 ± 4.21480 ± 130
Illustrative data: *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. SEM: Standard Error of the Mean.
Logical Relationship Diagram

OFT_Logic cluster_behavior Behavioral Response cluster_measures Measured Parameters Anxiety Increased Anxiety Center_Time_Dec ↓ Time in Center Anxiety->Center_Time_Dec Center_Entries_Dec ↓ Center Entries Anxiety->Center_Entries_Dec Thigmotaxis ↑ Thigmotaxis Anxiety->Thigmotaxis Anxiolysis Decreased Anxiety (Anxiolysis) Center_Time_Inc ↑ Time in Center Anxiolysis->Center_Time_Inc Center_Entries_Inc ↑ Center Entries Anxiolysis->Center_Entries_Inc

Light-Dark Box Test (LDB)

The LDB test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[7][8] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[8][9]

Experimental Protocol

Apparatus:

  • A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.

  • An opening connects the two compartments, allowing the animal to move freely between them.

  • A video camera is used to record the animal's activity.

Procedure:

  • Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Administer this compound, vehicle, or a positive control (e.g., Diazepam) at the appropriate time before the test.

  • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Allow the animal to explore the apparatus for a 5-10 minute session.

  • Record the session using a video camera.

  • After the session, return the animal to its home cage.

  • Clean the apparatus with 70% ethanol between trials.

Data Analysis:

  • Time spent in the light compartment (s): The total time the animal spends in the illuminated area.

  • Number of transitions: The number of times the animal moves between the light and dark compartments.

  • Latency to enter the dark compartment (s): The time it takes for the animal to first move from the light to the dark compartment.

Data Presentation

Table 3: Illustrative Data for this compound in the Light-Dark Box Test

Treatment GroupDose (mg/kg)Time in Light (s) (Mean ± SEM)Transitions (Mean ± SEM)Latency to Dark (s) (Mean ± SEM)
Vehicle-45.8 ± 6.28.1 ± 1.515.3 ± 2.8
This compound 50 70.2 ± 8.1 12.5 ± 2.1 25.6 ± 3.5*
This compound 100 95.6 ± 10.3 16.8 ± 2.9 35.1 ± 4.2**
Diazepam2110.4 ± 12.5 19.2 ± 3.540.7 ± 5.1***
Illustrative data: *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. SEM: Standard Error of the Mean.
Experimental Workflow

LDB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Habituation Animal Habituation (30 min) Drug_Admin Drug Administration Habituation->Drug_Admin Placement Place Animal in Light Compartment Drug_Admin->Placement Exploration Free Exploration (5-10 min) Placement->Exploration Recording Video Recording Exploration->Recording Scoring Behavioral Scoring (Time in Light, Transitions, Latency) Recording->Scoring Stats Statistical Analysis Scoring->Stats

Marble Burying Test (MBT)

The MBT is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.[10][11] The spontaneous burying of glass marbles is considered a defensive behavior that can be attenuated by anxiolytic drugs.[11]

Experimental Protocol

Apparatus:

  • A standard rodent cage with a thick layer of bedding material (e.g., 5 cm deep).

  • Glass marbles (typically 20-25) are evenly spaced on the surface of the bedding.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the test.

  • Administer this compound, vehicle, or a positive control (e.g., Diazepam) at the specified time before the test.

  • Place a single animal in the cage with the marbles.

  • Leave the animal undisturbed for a 30-minute session.

  • After the session, carefully remove the animal from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

Data Analysis:

  • Number of marbles buried: The total count of buried marbles. A decrease in the number of buried marbles is indicative of an anxiolytic effect.

Data Presentation

Table 4: Illustrative Data for this compound in the Marble Burying Test

Treatment GroupDose (mg/kg)Number of Marbles Buried (Mean ± SEM)
Vehicle-14.5 ± 1.8
This compound 50 9.2 ± 1.5*
This compound 100 6.1 ± 1.2
Diazepam25.5 ± 1.1
Illustrative data: *p < 0.05, **p < 0.01 compared to Vehicle. SEM: Standard Error of the Mean.
Logical Relationship Diagram

MBT_Logic cluster_behavior Behavioral Response cluster_measures Measured Parameter Anxiety_OCD Anxiety/OCD-like Behavior Burying_Inc ↑ Number of Marbles Buried Anxiety_OCD->Burying_Inc Anxiolysis Anxiolytic Effect Burying_Dec ↓ Number of Marbles Buried Anxiolysis->Burying_Dec

References

Application Notes and Protocols for Measuring Cerebral Blood Flow Following Picamilon Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon is a synthetic compound formed by combining the inhibitory neurotransmitter GABA with the vasodilator niacin (Vitamin B3).[1] Developed in the Soviet Union, it is proposed that this compound crosses the blood-brain barrier and is then hydrolyzed into its constituent components, GABA and niacin.[1][2] The niacin component is believed to exert a vasodilatory effect, leading to an increase in cerebral blood flow (CBF).[3][4] This document provides detailed protocols for measuring the potential effects of this compound on cerebral blood flow using current and established methodologies.

The primary mechanism of action for this compound's effect on cerebral blood flow is attributed to the vasodilatory properties of niacin, which is released upon the hydrolysis of this compound within the brain.[2][4] Niacin is known to relax constricted blood vessels, thereby potentially increasing blood flow.[1]

Signaling Pathway and Experimental Overview

The proposed mechanism of this compound and the general workflow for assessing its impact on cerebral blood flow are outlined below.

Picamilon_Mechanism cluster_Systemic Systemic Circulation cluster_BBB Blood-Brain Barrier cluster_Brain Brain Parenchyma Picamilon_Admin This compound Administration BBB Crossing the BBB Picamilon_Admin->BBB Hydrolysis Hydrolysis BBB->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin Vasodilation Vasodilation Niacin->Vasodilation CBF_Increase Increased Cerebral Blood Flow Vasodilation->CBF_Increase

Caption: Proposed mechanism of this compound on cerebral blood flow.

CBF_Measurement_Workflow Subject_Prep Subject Preparation (e.g., fasting, positioning) Baseline_CBF Baseline CBF Measurement (Pre-administration) Subject_Prep->Baseline_CBF Picamilon_Admin This compound Administration (Specify dose and route) Baseline_CBF->Picamilon_Admin Post_Admin_CBF Post-administration CBF Measurement(s) (At defined time points) Picamilon_Admin->Post_Admin_CBF Data_Analysis Data Analysis (Comparison of pre- and post- administration CBF) Post_Admin_CBF->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for CBF measurement.

Quantitative Data Summary

While specific quantitative data from studies employing the advanced techniques detailed below are limited, clinical studies on patients with chronic cerebral ischemia have reported qualitative improvements in cerebral hemodynamics following this compound administration.

ParameterObservation after this compound AdministrationStudy PopulationCitation
Linear Velocity of Blood FlowIncreasedPatients with Stage I & II Chronic Cerebral Ischemia[4][5][6]
Resistance IndexReducedPatients with Stage I & II Chronic Cerebral Ischemia[4][5]

For reference, typical baseline cerebral blood flow values in healthy adults are presented below.

Measurement TechniqueBrain RegionTypical CBF Value (mL/100g/min)Citation
[¹⁵O]-Water PETGray Matter50 - 70[7]
[¹⁵O]-Water PETWhite Matter~20[7]
Arterial Spin Labeling (ASL) MRIGray Matter~60[8]
Arterial Spin Labeling (ASL) MRIWhite Matter~25[8]

Experimental Protocols

This section provides detailed protocols for three widely used methods for measuring cerebral blood flow.

Transcranial Doppler (TCD) Sonography

Principle: TCD is a non-invasive ultrasound technique that measures the velocity of blood flow in the major intracranial arteries.[1] An increase in blood flow velocity can be indicative of vasodilation, assuming the diameter of the insonated artery remains relatively constant.

Protocol:

  • Subject Preparation:

    • The subject should be in a resting state, either sitting or lying supine in a quiet, dimly lit room for at least 10 minutes prior to the examination.[8]

    • Ensure the subject has not consumed caffeine (B1668208) or other vasoactive substances for at least 12 hours.

  • Equipment and Setup:

    • Use a TCD system with a 2 MHz pulsed-wave Doppler transducer.[9]

    • Apply ultrasound gel to the transducer.

  • Procedure:

    • Insonation Windows: Identify the transtemporal, transorbital, and suboccipital acoustic windows.[10] The transtemporal window is most commonly used to assess the middle cerebral artery (MCA).[9]

    • Vessel Identification:

      • Place the transducer on the temporal window.[9]

      • Begin the search for the MCA at a depth of 45-65 mm.[1] The flow in the M1 segment of the MCA should be directed toward the probe.[1]

      • Identify other major arteries such as the anterior cerebral artery (ACA) and posterior cerebral artery (PCA) based on depth, flow direction, and response to compression maneuvers if necessary.[3]

    • Data Acquisition:

      • Once a stable signal is obtained from the target vessel (e.g., MCA), record the following parameters:

        • Peak Systolic Velocity (PSV)

        • End-Diastolic Velocity (EDV)

        • Mean Flow Velocity (MFV), calculated as: MFV = (PSV + 2 * EDV) / 3[1]

        • Pulsatility Index (PI), calculated as: PI = (PSV - EDV) / MFV

      • Record baseline measurements for at least 3-5 minutes.

    • This compound Administration: Administer this compound according to the study design (e.g., oral or intravenous). A previously used clinical protocol involved intravenous administration of 200 mg for 10 days, followed by 50 mg oral tablets three times a day.[4][5]

    • Post-Administration Measurement: Repeat the TCD measurements at predefined time points after administration (e.g., 30, 60, 90, and 120 minutes) to assess changes in flow velocities and indices.

Arterial Spin Labeling (ASL) MRI

Principle: ASL is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow.[11] It provides a quantitative measure of CBF in mL/100g/min.[12]

Protocol:

  • Subject Preparation:

    • Screen subjects for MRI contraindications.

    • Subjects should be instructed to remain as still as possible during the scan.

  • Equipment and Setup:

    • A 3T MRI scanner is recommended for a better signal-to-noise ratio (SNR).[13]

    • Use a multi-channel head coil.

  • Imaging Sequence:

    • ASL Technique: Pseudo-continuous ASL (pCASL) is the recommended technique due to its higher SNR and labeling efficiency.[12]

    • Acquisition Parameters (example for adults):

      • Labeling Duration: ~1.5 - 2.0 seconds[14]

      • Post-Labeling Delay (PLD): 1.8 - 2.0 seconds for healthy adults. This may need to be adjusted for populations with slower blood flow.[12]

      • Readout: 3D GRASE (Gradient and Spin Echo) or 3D multi-echo stack of spirals is recommended for background suppression.

      • Resolution: 3-4 mm in-plane and 4-8 mm through-plane.[12]

    • M0 Calibration Scan: Acquire a proton density-weighted image with the same geometry as the ASL scan but with a long repetition time (TR) to serve as a reference for CBF quantification.

  • Procedure:

    • Baseline Scan: Perform the ASL sequence to obtain baseline CBF maps before this compound administration.

    • This compound Administration: Administer this compound.

    • Post-Administration Scans: Repeat the ASL sequence at specified time points after administration to acquire post-treatment CBF maps.

  • Data Analysis:

    • Perform motion correction on the raw ASL data.

    • Calculate perfusion-weighted images by subtracting the label images from the control images.[11]

    • Quantify CBF using a single-compartment kinetic model, incorporating the M0 calibration scan.[15]

    • Generate CBF maps and perform region-of-interest (ROI) analysis on gray and white matter to determine average CBF values.

[¹⁵O]-Water Positron Emission Tomography (PET)

Principle: [¹⁵O]-Water PET is considered the gold standard for quantitative CBF measurement.[16] It involves the intravenous injection of water labeled with the positron-emitting isotope ¹⁵O and measures the delivery and clearance of this tracer in the brain.

Protocol:

  • Subject Preparation:

    • Subjects should be fasted for at least 4 hours.

    • Insert an arterial line (typically in the radial artery) for continuous blood sampling to determine the arterial input function.[17]

    • Insert a venous line for the administration of the [¹⁵O]-water tracer.

    • Position the subject's head in the PET scanner with a head holder to minimize motion.

  • Equipment and Setup:

    • PET scanner.

    • An on-site cyclotron is required due to the short half-life of ¹⁵O (approximately 2 minutes).[16]

    • An automated arterial blood sampling system.

  • Procedure:

    • Transmission Scan: Perform a transmission scan for attenuation correction.

    • Baseline Scan:

      • Administer a bolus injection of [¹⁵O]-water (e.g., 15-25 mCi) over 5-20 seconds.[2][16]

      • Simultaneously, begin dynamic PET image acquisition for approximately 10 minutes.[18]

      • Concurrently, start continuous arterial blood sampling to measure the radioactivity concentration in the arterial blood over time.[17]

    • This compound Administration: Administer this compound.

    • Post-Administration Scans: Due to the short half-life of ¹⁵O, repeat scans can be performed after approximately 15 minutes to allow for isotope decay.[17] Perform post-administration scans at desired time points.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Correct the arterial blood data for delay and dispersion.

    • Use the Kety-Schmidt one-compartment model or other appropriate kinetic models to generate quantitative CBF maps from the dynamic tissue and arterial blood activity curves.[16]

    • Perform ROI analysis to obtain regional CBF values.

References

Application Notes: Formulating Picamilon for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picamilon (nicotinoyl-GABA) is a synthetic drug developed in the Soviet Union in 1969, created by combining niacin (vitamin B3) with gamma-aminobutyric acid (GABA).[1] Its unique structure allows it to cross the blood-brain barrier (BBB), a feat that GABA alone cannot achieve effectively.[2][3] Once in the central nervous system (CNS), this compound is believed to be hydrolyzed back into its constituent molecules, GABA and niacin.[1][4] This mechanism of action suggests that this compound may exert the effects of both an inhibitory neurotransmitter (from GABA) and a vasodilator (from niacin).[1][5]

In vivo research applications for this compound have explored its potential as a nootropic, anxiolytic, and cerebrovascular agent.[2][6] Studies in animal models have demonstrated its ability to increase cerebral blood flow, normalize reactions to emotional stress, and improve memory and learning.[1][7][8] These application notes provide essential data and protocols for researchers planning to use this compound in in vivo studies.

Chemical Properties and Solubility

Proper formulation begins with understanding the physicochemical properties of the compound. This compound is a crystalline solid, and its solubility is a critical factor for preparing solutions for administration.

PropertyValueSource
IUPAC Name 4-(Pyridine-3-carbonylamino)butanoic acid[1]
CAS Number 34562-97-5[1]
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molar Mass 208.217 g·mol⁻¹[1]
Appearance White to Off-White Solid[4]
Melting Point 211.0 to 215.0 °C[4]
Solubility DMSO: 1 mg/mL; DMSO:PBS (pH 7.2) (1:9): 0.10 mg/mL[8]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound determine its absorption, distribution, metabolism, and excretion, which are vital for designing dosing regimens. It exhibits linear pharmacokinetics and is rapidly absorbed.[1][4]

ParameterValueSpeciesSource
Bioavailability 50%–88%Not Specified[1]
Elimination Half-life 1–2 hoursNot Specified[1]
Metabolism Hydrolyzed to GABA and nicotinic acidGeneral[1]
Excretion Primarily renal (up to 79% as parent drug and metabolites)Not Specified[1]

In Vivo Research Protocols

1. Recommended Dosage and Administration Routes

The dosage and route of administration can significantly influence the observed effects. This compound has been studied using various dosages and routes in several animal models.

ApplicationDosageRouteAnimal ModelSource
Tranquilizing / Anxiolytic 1 mg/kgNot SpecifiedCats, Rats
Nootropic Effects 10 mg/kgNot SpecifiedRats[8]
Anti-convulsive Activity 20 - 50 mg/kgIntraperitoneal (i.p.)Rats[9]
Cerebral Blood Flow 50 mg/kgIntraperitoneal (i.p.)Rats[8]
Cerebral Blood Flow 10 mg/kgIntravenous (i.v.)Rabbits[8]
Stimulant Effects 80 - 160 mg/kgNot SpecifiedRats
Anti-inflammatory 250 mg/kgOral (p.o.)Rats[9]

Protocol 1: Preparation of this compound Solution for In Vivo Administration

This protocol describes the preparation of a this compound stock solution and its dilution for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, pyrogen-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation (1 mg/mL in DMSO):

    • Aseptically weigh the desired amount of this compound powder.

    • Add sterile DMSO to achieve a final concentration of 1 mg/mL.[8]

    • Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C.[8]

  • Working Solution for Intraperitoneal (i.p.) Injection:

    • Thaw the stock solution at room temperature.

    • For a final desired concentration (e.g., 0.1 mg/mL), dilute the stock solution 1:10 with sterile PBS (pH 7.2).[8] For example, add 100 µL of the 1 mg/mL stock to 900 µL of sterile PBS.

    • Vortex the working solution to ensure it is homogenous.

    • Draw the solution into a sterile syringe for administration. If any precipitation is observed, the solution may require further dilution or gentle warming.

  • Working Solution for Oral (p.o.) Gavage:

    • For oral administration, this compound can be suspended in a vehicle like sterile water or a 0.5% carboxymethylcellulose (CMC) solution.

    • Calculate the required amount of this compound for the entire study group based on the target dose (e.g., 250 mg/kg) and the average weight of the animals.[9]

    • Weigh the this compound powder and suspend it in the chosen vehicle at the desired final concentration.

    • Vortex thoroughly before each administration to ensure a uniform suspension.

Protocol 2: Administration to a Rodent Model

This protocol outlines standard procedures for intraperitoneal and oral gavage administration in rats. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Materials:

  • Prepared this compound working solution/suspension

  • Appropriate size syringes (e.g., 1 mL)

  • Needles for i.p. injection (e.g., 23-25G)[10]

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Animal scale

Procedure: Intraperitoneal (i.p.) Injection

  • Animal Preparation: Weigh the animal to calculate the precise volume to be administered.

  • Restraint: Properly restrain the rat, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

  • Injection: The injection should be administered into the lower right abdominal quadrant to avoid the bladder and cecum.[11]

  • Aspiration: Gently aspirate before injecting to ensure no accidental entry into a blood vessel or organ.[11]

  • Administration: Inject the calculated volume of the this compound solution smoothly.

  • Monitoring: Monitor the animal post-injection for any signs of distress.

Procedure: Oral (p.o.) Gavage

  • Animal Preparation: Weigh the animal to calculate the administration volume.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

  • Restraint: Restrain the animal firmly in an upright position.

  • Administration: Gently insert the gavage needle into the esophagus and advance it to the pre-measured length. Administer the this compound suspension slowly.

  • Monitoring: Observe the animal for any signs of respiratory distress during and after the procedure.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound is designed as a prodrug to deliver GABA across the blood-brain barrier. Once in the CNS, it is hydrolyzed into GABA, which activates GABA receptors, and niacin, a vasodilator.[1]

picamilon_mechanism cluster_blood Bloodstream cluster_cns Central Nervous System (CNS) Picamilon_blood This compound BBB Blood-Brain Barrier Picamilon_blood->BBB Crosses Picamilon_cns This compound Hydrolysis Hydrolysis Picamilon_cns->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA Receptors GABA->GABA_R Activates Vaso Vasodilation Niacin->Vaso Promotes BBB->Picamilon_cns

Caption: this compound crosses the BBB and is hydrolyzed into GABA and niacin.

GABAergic Synapse Signaling Pathway

The GABA component of this compound interacts with the primary inhibitory neurotransmitter system in the CNS. GABA is synthesized from glutamate, packaged into vesicles, and released into the synapse to activate postsynaptic GABAA and GABAB receptors.[12][13]

gaba_pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Synthesizes vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release vGAT->Vesicle Packages into GABA_A GABAA Receptor (Ionotropic) GABA_synapse->GABA_A Binds to GABA_B GABAB Receptor (Metabotropic) GABA_synapse->GABA_B Binds to Inhibition Neuronal Inhibition GABA_A->Inhibition GABA_B->Inhibition

Caption: Overview of GABA synthesis, release, and receptor activation.

Niacin Signaling and Neuroprotective Effects

Niacin is a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for cellular energy metabolism and a substrate for enzymes involved in signaling pathways that regulate gene expression, DNA repair, and cell death.[14]

niacin_pathway Niacin Niacin (from this compound) NAD NAD+ Niacin->NAD Precursor for Energy Redox Reactions (Energy Production) NAD->Energy Coenzyme for Signaling Non-Redox Signaling (e.g., PARPs, Sirtuins) NAD->Signaling Substrate for Neuroprotection Neuroprotection Energy->Neuroprotection DNA DNA Repair Signaling->DNA Gene Gene Expression Signaling->Gene DNA->Neuroprotection Gene->Neuroprotection

Caption: Niacin contributes to NAD+ synthesis, supporting key cellular functions.

References

Application Notes and Protocols for Cell-Based Assays: Screening Picamilon's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picamilon (N-nicotinoyl-GABA) is a synthetic compound developed in the Soviet Union in 1969, created by combining niacin (Vitamin B3) with gamma-aminobutyric acid (GABA).[1] Its unique structure allows it to cross the blood-brain barrier, after which it is believed to be hydrolyzed back into its constituent molecules, GABA and niacin.[1][2][3] This mechanism suggests two primary pathways for its bioactivity: a GABAergic pathway potentially producing anxiolytic effects, and a vasodilatory pathway, attributed to the niacin component, which may enhance cerebral blood flow.[2][3][4] Additionally, this compound has been studied for its potential neuroprotective and cognitive-enhancing benefits.[5]

Interestingly, a 2023 in vitro study screened this compound against 50 different safety-related biological targets and found it to be largely inactive, suggesting that its physiological effects are likely mediated by its hydrolysis products rather than the parent compound itself.[6][7]

These application notes provide detailed protocols for a suite of cell-based assays designed to screen and quantify the key putative bioactivities of this compound. The assays focus on three core areas: GABAergic activity, neuroprotection against oxidative stress, and endothelial vasodilation. The protocols are intended for researchers, scientists, and drug development professionals seeking to investigate the cellular mechanisms of this compound and similar compounds.

Diagram: Proposed Mechanism of Action of this compound

Picamilon_Mechanism cluster_blood Bloodstream cluster_brain Central Nervous System Picamilon_blood This compound Picamilon_brain This compound Picamilon_blood->Picamilon_brain Crosses BBB Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA Receptors (Neuronal Inhibition) GABA->GABA_R Activates Vascular Vasculature (Vasodilation) Niacin->Vascular Acts on Neuroprotection_Workflow A Seed SH-SY5Y Cells (96-well plate) B Differentiate Cells (with Retinoic Acid, 5-7 days) A->B C Pre-treat with this compound (24 hours) B->C D Induce Oxidative Stress (Add H₂O₂) C->D E Incubate (4-6 hours) D->E F Add MTT Reagent E->F G Incubate & Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity in Response to Picamilon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon (N-nicotinoyl-GABA) is a synthetic compound developed in the Soviet Union, purportedly combining the properties of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the vasodilator niacin (vitamin B3). The prevailing hypothesis suggests that this compound crosses the blood-brain barrier and is subsequently hydrolyzed into its constituent molecules, GABA and niacin.[1][2] The released GABA is thought to exert anxiolytic and calming effects by reducing neuronal excitability, while niacin is proposed to enhance cerebral blood flow.[1][3]

However, it is crucial to note a recent in vitro study from 2023, which reported that this compound itself was inactive against 50 different biological targets, including GABA receptors, at a concentration of 10 μM.[4][5] This finding challenges the long-held mechanism of action and underscores the necessity for direct electrophysiological investigations to elucidate the true effects of this compound on neuronal activity.

These application notes provide a comprehensive guide for researchers to investigate the electrophysiological effects of this compound. Due to the scarcity of direct electrophysiological data on this compound, this document presents detailed, proposed protocols based on established methodologies for studying GABAergic and neuromodulatory compounds. The aim is to equip researchers with the tools to systematically evaluate the effects of this compound, its components, and their potential interactions on neuronal firing, synaptic transmission, and ion channel function.

Hypothesized Signaling Pathway of this compound

The diagram below illustrates the commonly proposed, yet debated, mechanism of action of this compound. This pathway serves as a foundational hypothesis for designing and interpreting electrophysiological experiments.

Picamilon_Signaling cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Picamilon_blood This compound Picamilon_brain This compound Picamilon_blood->Picamilon_brain Crosses BBB BBB Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA-A Receptor GABA->GABA_R Binds to Vasodilation Vasodilation Niacin->Vasodilation Neuron Postsynaptic Neuron GABA_R->Neuron Hyperpolarization/ Shunting Inhibition CBF Increased Cerebral Blood Flow Vasodilation->CBF

Hypothesized this compound Signaling Pathway

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables are templates for summarizing quantitative data obtained from the proposed electrophysiological experiments. Populating these tables will enable a clear and direct comparison of the effects of this compound, its constituents, and relevant controls.

Table 1: Effects on Spontaneous Neuronal Firing (In Vitro & In Vivo)

CompoundConcentration (µM)Baseline Firing Rate (Hz)Post-application Firing Rate (Hz)Change in Firing Rate (%)n (cells/animals)
Vehicle-
This compound10
This compound50
This compound100
GABA10
Niacin50
GABA + Niacin10 + 50

Table 2: Effects on Evoked Postsynaptic Currents (PSCs) (In Vitro)

CompoundConcentration (µM)Baseline EPSC Amplitude (pA)Post-application EPSC Amplitude (pA)Baseline IPSC Amplitude (pA)Post-application IPSC Amplitude (pA)n (cells)
Vehicle-
This compound50
GABA10
Niacin50
GABA + Niacin10 + 50

Table 3: Effects on Synaptic Plasticity (LTP/LTD) (In Vitro)

Compound (pre-induction)Concentration (µM)Baseline fEPSP Slope (mV/ms)Post-LTP fEPSP Slope (mV/ms)% PotentiationPost-LTD fEPSP Slope (mV/ms)% Depressionn (slices)
aCSF-
This compound50
GABA10
Niacin50

Experimental Protocols

The following are detailed protocols for key electrophysiological experiments to assess the neuronal response to this compound.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

This protocol is designed to measure changes in intrinsic membrane properties, spontaneous and evoked synaptic activity in individual neurons.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2. Saturate with 95% O2/5% CO2.

  • Intracellular Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Stock Solutions: Prepare 10 mM stock solutions of this compound, GABA, and Niacin in the appropriate solvent (e.g., water or aCSF).

2. Brain Slice or Neuronal Culture Preparation:

  • Prepare acute brain slices (e.g., hippocampus or cortex, 300-400 µm thick) from rodents according to standard institutional protocols.

  • Alternatively, use primary neuronal cultures or neuronal cell lines.

3. Recording Procedure:

  • Transfer a slice or coverslip with cultured neurons to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.

  • Visualize neurons using an upright microscope with DIC optics.

  • Pull patch pipettes (3-6 MΩ resistance) and fill with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • For Spontaneous Activity: Record spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs) in voltage-clamp mode at appropriate holding potentials (-70 mV for EPSCs, 0 mV for IPSCs).

  • For Evoked Activity: Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

  • Drug Application: After obtaining a stable baseline recording for 5-10 minutes, perfuse the chamber with aCSF containing the desired concentration of this compound, GABA, Niacin, or a combination.

  • Record for 10-15 minutes during drug application.

  • Perform a washout with drug-free aCSF for at least 15 minutes.

4. Data Analysis:

  • Analyze changes in resting membrane potential, input resistance, firing frequency (in current-clamp), and the amplitude and frequency of sEPSCs/sIPSCs (in voltage-clamp).

Patch_Clamp_Workflow Prep Prepare Solutions (aCSF, Intracellular, Drugs) Setup Set up Recording Chamber and Perfuse with aCSF Prep->Setup Slice Prepare Brain Slices or Neuronal Cultures Slice->Setup Patch Establish Whole-Cell Patch-Clamp Recording Setup->Patch Baseline Record Baseline Activity (5-10 min) Patch->Baseline Drug Apply this compound / Controls (10-15 min) Baseline->Drug Washout Washout with aCSF (>15 min) Drug->Washout Analyze Analyze Electrophysiological Parameters Washout->Analyze

In Vitro Patch-Clamp Workflow
Protocol 2: In Vivo Extracellular Single-Unit Recording in Anesthetized or Freely Moving Animals

This protocol allows for the investigation of this compound's effects on the firing patterns of neurons within an intact neural circuit.

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane (B1672236) or urethane) and secure it in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex, hippocampus).

2. Electrode Implantation and Recording:

  • Slowly lower a high-impedance microelectrode or a multi-electrode array into the target brain region.

  • Identify and isolate single-unit activity based on spike amplitude and waveform.

  • Record baseline spontaneous firing for at least 10-15 minutes.

3. Drug Administration:

  • Administer this compound, GABA, or Niacin systemically (e.g., intraperitoneal or intravenous injection) or locally via microiontophoresis.

  • Record neuronal activity continuously before, during, and after drug administration for a sufficient duration (e.g., 30-60 minutes post-injection).

4. Data Analysis:

  • Analyze changes in the mean firing rate, burst firing patterns, and inter-spike intervals.

  • Construct peri-stimulus time histograms (PSTHs) if sensory or electrical stimuli are used.

In_Vivo_Workflow Anesthesia Anesthetize Animal and Place in Stereotaxic Frame Surgery Perform Craniotomy over Target Brain Region Anesthesia->Surgery Electrode Lower Recording Electrode and Isolate Single Units Surgery->Electrode Baseline Record Baseline Firing (10-15 min) Electrode->Baseline Administer Administer this compound / Controls (Systemic or Local) Baseline->Administer Record Record Post-Administration Activity (30-60 min) Administer->Record Analyze Analyze Firing Rate and Spike Patterns Record->Analyze

In Vivo Electrophysiology Workflow
Protocol 3: Investigation of Synaptic Plasticity (Long-Term Potentiation - LTP)

This protocol assesses the impact of this compound on a cellular correlate of learning and memory.

1. Slice Preparation and Setup:

  • Prepare hippocampal slices as described in Protocol 1.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

2. Baseline Recording:

  • Deliver single pulses to the Schaffer collaterals every 15 seconds and record the baseline fEPSP slope for at least 20 minutes.

3. Drug Incubation:

  • Perfuse the slice with aCSF containing this compound, GABA, or Niacin for 20-30 minutes.

4. LTP Induction:

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) in the presence of the drug.

5. Post-Induction Recording:

  • Continue to record fEPSPs for at least 60 minutes after HFS to monitor the potentiation.

6. Data Analysis:

  • Normalize the fEPSP slope to the pre-HFS baseline.

  • Compare the magnitude of LTP between control and drug-treated slices.

Conclusion

The provided application notes and protocols offer a systematic framework for investigating the electrophysiological effects of this compound on neuronal activity. Given the current controversy surrounding its mechanism of action, direct electrophysiological evidence is paramount. By employing these standardized methods, researchers can contribute valuable data to either substantiate, refute, or refine the existing hypotheses regarding this compound's neuropharmacological profile. This will ultimately lead to a more precise understanding of its potential therapeutic applications and risks.

References

Troubleshooting & Optimization

Technical Support Center: Picamilon Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Picamilon in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

This compound, being a chemical entity synthesized from niacin and gamma-aminobutyric acid (GABA), is susceptible to hydrolysis at its amide bond. This is the primary degradation pathway in aqueous solutions, yielding equimolar amounts of its constituent molecules: 4-aminobutanoic acid (GABA) and nicotinic acid (niacin).[1] This process is catalyzed by hydronium or hydroxide (B78521) ions, making the rate of degradation highly dependent on the pH of the solution.

Q2: What are the known degradation products of this compound?

Under typical hydrolytic conditions (acidic or basic), the primary and expected degradation products of this compound are:

  • Gamma-aminobutyric acid (GABA)

  • Nicotinic acid (Niacin)

Under oxidative stress, niacinamide N-oxide could potentially be formed from the niacin moiety, although this is less commonly observed than hydrolysis.[2]

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?

The stability of this compound is significantly influenced by both pH and temperature.

  • pH: The amide linkage in this compound is most stable in a neutral pH range. In strongly acidic or alkaline conditions, the rate of hydrolysis increases substantially.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolytic degradation.

For optimal stability in aqueous solutions for short-term experimental use, it is recommended to maintain a pH close to neutral (pH 6.0-7.5) and to keep the solution cooled.

Q4: What are the recommended storage conditions for this compound?

  • Lyophilized Powder: For long-term storage, lyophilized this compound powder should be stored at -20°C or 2-8°C, protected from light and moisture.[3]

  • Aqueous Solutions: Aqueous solutions of this compound are not recommended for long-term storage. For immediate use, solutions should be prepared fresh. If short-term storage is necessary, it is advisable to store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, the solution should be aliquoted and frozen at -20°C or -80°C, although freeze-thaw cycles should be minimized.

Q5: I am observing rapid degradation of my this compound stock solution. What could be the cause?

Rapid degradation is typically due to improper storage conditions. Common causes include:

  • Incorrect pH: The pH of the solution may be too acidic or too alkaline.

  • High Temperature: The solution may be stored at room temperature or exposed to elevated temperatures.

  • Contamination: Microbial contamination can also lead to degradation.

Refer to the Troubleshooting Guide for detailed steps to identify and resolve this issue.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on the expected chemical behavior of this compound. Specific experimental kinetic data for this compound is not widely available in published literature. These tables are intended to demonstrate the expected trends in stability under various conditions.

Table 1: Illustrative Half-Life of this compound in Aqueous Solution at 25°C as a Function of pH

pHEstimated Half-Life (t½) in Hours
2.012
4.072
6.0240
7.0300
8.0180
10.08

Table 2: Illustrative Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.0

Temperature (°C)Estimated Degradation Rate Constant (k) (s⁻¹)
41.5 x 10⁻⁷
258.0 x 10⁻⁷
402.5 x 10⁻⁶
609.8 x 10⁻⁶

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 1M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 48 hours.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a controlled temperature oven at 80°C for 72 hours.

    • Prepare a solution from the stressed solid at various time points for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL) in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample by HPLC at appropriate time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound and its Degradation Products

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its primary degradation products, GABA and nicotinic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% B

    • 12-13 min: 40% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 262 nm (for this compound and nicotinic acid). GABA is not UV active and would require a different detection method (e.g., derivatization or mass spectrometry) for quantification.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare individual standard solutions of this compound, GABA, and nicotinic acid in the mobile phase.

  • Sample Preparation: Dilute samples from the stability studies to a suitable concentration within the linear range of the method.

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze stressed samples to ensure separation of the main peak from degradation products.

    • Linearity: Analyze a series of concentrations to establish the linear range.

    • Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix.

    • Precision: Assess repeatability and intermediate precision.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in the chromatogram of a fresh this compound solution. 1. Impure starting material. 2. Contaminated solvent or glassware. 3. On-column degradation.1. Verify the purity of the this compound reference standard. 2. Use fresh, high-purity solvents and thoroughly clean all glassware. 3. Investigate the effect of mobile phase pH and column temperature on stability.
Poor peak shape (tailing or fronting) for this compound. 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 3. Reduce the concentration of the injected sample.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper functioning.
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. This compound is highly stable under the tested conditions.1. Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of acid/base/oxidizing agent). 2. This indicates high intrinsic stability; document the results.

Visualizations

G This compound This compound (N-nicotinoyl-GABA) GABA GABA (γ-aminobutyric acid) This compound->GABA Hydrolysis Niacin Niacin (Nicotinic Acid) This compound->Niacin Hydrolysis H2O H₂O (Acid or Base catalysis) H2O->this compound

Caption: Hydrolysis of this compound into GABA and Niacin.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxid.) Prep_Stock->Stress_Conditions Sampling Withdraw Aliquots at Time Intervals Stress_Conditions->Sampling Neutralize_Dilute Neutralize and Dilute Sampling->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Dilute->HPLC_Analysis Data_Processing Process Chromatographic Data HPLC_Analysis->Data_Processing Degradation_Profile Determine Degradation Profile and Kinetics Data_Processing->Degradation_Profile

Caption: Experimental workflow for this compound stability testing.

G Start Problem: Unexpected Degradation Check_pH Is the solution pH neutral (6.0-7.5)? Start->Check_pH Check_Temp Is the solution stored at 2-8°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to neutral using appropriate buffers. Check_pH->Adjust_pH No Check_Purity Was the starting material pure? Check_Temp->Check_Purity Yes Store_Cold Store solution at 2-8°C and protect from light. Check_Temp->Store_Cold No Use_New_Stock Use a new, verified pure stock of this compound. Check_Purity->Use_New_Stock No End Problem Resolved Check_Purity->End Yes Adjust_pH->End Store_Cold->End Use_New_Stock->End

Caption: Troubleshooting guide for unexpected this compound degradation.

References

Technical Support Center: Optimizing Picamilon Dosage for In Vivo Cognitive Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Picamilon in in vivo cognitive studies in rodents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action for cognitive enhancement?

This compound (N-nicotinoyl-GABA) is a synthetic drug that combines niacin (vitamin B3) with gamma-aminobutyric acid (GABA).[1] Its primary advantage is its ability to cross the blood-brain barrier, which GABA alone cannot do effectively.[2] Once in the central nervous system, this compound is believed to be hydrolyzed back into its constituent molecules: GABA and niacin.[1]

  • GABA: As the main inhibitory neurotransmitter in the mammalian brain, GABA's role is to reduce neuronal excitability.[2] By activating GABA receptors, it is thought to produce anxiolytic (anti-anxiety) and calming effects.[2]

  • Niacin: Niacin acts as a vasodilator, which may increase cerebral blood flow.[1] This enhanced circulation could improve the delivery of oxygen and glucose to brain cells, potentially boosting overall cognitive function and mental energy.

A 2023 study, however, showed that this compound itself is inactive against 50 tested biological targets, including GABA receptors, suggesting its effects are indeed mediated by its hydrolysis into GABA and niacin.[3][4]

Q2: What is a recommended starting dose for this compound in cognitive studies with mice and rats?

Published literature shows a wide range of effective doses depending on the intended effect. For cognitive and behavioral studies, a dose of 50 mg/kg administered intraperitoneally (i.p.) has been used to improve learning behavior in a scopolamine-induced amnesia model in mice. Other studies have reported effects at various dosages, from tranquilizing effects at low doses (1 mg/kg) to modulation of brain-stimulation reward thresholds at higher doses (80-160 mg/kg).[5] A dose of 20-50 mg/kg (i.p.) has been shown to decrease seizure activity in rats.[5]

Given this range, a pilot dose-response study is highly recommended. A starting point could be 25-50 mg/kg, with adjustments based on observed effects and the specific cognitive domain being investigated.

Q3: How does the bioavailability and pharmacokinetics of this compound differ between rats and mice?

Pharmacokinetic profiles of this compound vary between rodent species, which is a critical consideration for dose selection and timing of experiments.

  • Absorption and Half-life: this compound is rapidly absorbed, with a short half-life of approximately 1-2 hours.[1]

  • Bioavailability: Oral bioavailability is significantly different between mice and rats. Studies have shown bioavailability to be around 21.9% in mice, while in rats it ranges from 53% to 78.9%. This difference will necessitate dose adjustments when translating protocols between these species.

Q4: What is the appropriate route of administration for this compound in rodent studies?

The most common route reported in cognitive studies is intraperitoneal (i.p.) injection .[5][6] This method ensures rapid absorption and circumvents the variability of oral absorption and first-pass metabolism. For chronic studies, oral gavage is a viable alternative, though doses may need to be adjusted to account for lower bioavailability, especially in mice.

Q5: How should I time the administration of this compound relative to behavioral testing?

Given its rapid absorption and short half-life, this compound should be administered shortly before the acquisition phase of a cognitive task. In studies using a scopolamine-induced amnesia model, the cognitive-enhancing drug is typically administered 30-60 minutes before the scopolamine (B1681570) injection, which in turn is given about 30 minutes before the behavioral test.[6][7] This timing allows this compound to be active during the critical period of memory formation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterMiceRatsReference(s)
Oral Bioavailability 21.9%53% - 78.9%[1]
Half-life (t1/2) ~1-2 hours~1-2 hours[1]
Elimination Primarily urinaryPrimarily urinary[1]

Table 2: Reported Effective Dosages of this compound in Rodent Studies

Dose (Route)SpeciesObserved EffectReference(s)
1 mg/kg (Not specified)CatsTranquilizing effects[1]
20-50 mg/kg (i.p.)RatsDecreased seizure activity[5]
50 mg/kg (Not specified)MiceImproved learning in scopolamine-induced amnesia model[6]
80-160 mg/kg (Not specified)Not specifiedLowered brain-stimulation reward threshold[1]
200 mg/kg (i.p.)MiceAltered behavior in closed cross-maze test[1]

Table 3: Acute Toxicity of this compound (Reported LD50 Values)

SpeciesRouteLD50Reference(s)
Mouse Oral870.9 mg/kg[8]
Intraperitoneal (i.p.)104.7 mg/kg[8]
Rat Oral794.3 mg/kg[8]
Intraperitoneal (i.p.)57.5 mg/kg[8]

Note: There is a noted lack of extensive in vivo safety and toxicity data for this compound in recent literature.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection

Materials:

  • This compound powder

  • Sterile 0.9% physiological saline[9]

  • Sterile vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles (25-27G for mice)[5]

Procedure:

  • Calculate the required concentration. For a target dose of 50 mg/kg and an injection volume of 10 ml/kg, the required concentration is 5 mg/ml.

    • Example for a 25g mouse:

      • Dose = 50 mg/kg * 0.025 kg = 1.25 mg

      • Injection Volume = 10 ml/kg * 0.025 kg = 0.25 ml

      • Concentration = 1.25 mg / 0.25 ml = 5 mg/ml

  • Weigh the this compound powder accurately and place it in a sterile vial.

  • Add the sterile saline. Using a sterile syringe, add the calculated volume of 0.9% sterile saline to the vial.

  • Dissolve the powder. Vortex the vial until the this compound is completely dissolved. The solution should be clear.[10]

  • Sterile filter the solution. Draw the solution into a new sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This ensures the removal of any potential microbial contamination.

  • Storage. Store the prepared solution according to the manufacturer's recommendations. For short-term use, refrigeration is typically appropriate. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Scopolamine-Induced Amnesia Model and Passive Avoidance Test

This protocol describes a typical experiment to assess the effects of this compound on learning and memory in a mouse model of cognitive impairment.

Animals:

  • Male C57BL/6 mice are commonly used.[7] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before experiments.

Experimental Groups (Example):

  • Vehicle Control: Saline (i.p.) + Saline (i.p.)

  • Scopolamine Control: Saline (i.p.) + Scopolamine (i.p.)

  • Positive Control: Donepezil (e.g., 5 mg/kg, p.o.) + Scopolamine (i.p.)

  • This compound Treatment: this compound (e.g., 50 mg/kg, i.p.) + Scopolamine (i.p.)

Procedure:

Day 1: Acquisition/Training Trial

  • Drug Administration:

    • Administer this compound (50 mg/kg, i.p.) or the corresponding vehicle (saline).

    • 30 minutes after this compound/vehicle administration, inject scopolamine (1 mg/kg, i.p.) or its vehicle (saline).[7]

  • Passive Avoidance Training (30 minutes post-scopolamine):

    • Place the mouse in the illuminated compartment of the passive avoidance apparatus.

    • After a brief habituation period (e.g., 60 seconds), open the gate separating the light and dark compartments.

    • When the mouse enters the dark compartment, close the gate and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).

    • Immediately after the shock, remove the mouse and return it to its home cage.

    • Record the initial latency to enter the dark compartment.

Day 2: Retention/Test Trial (24 hours after training)

  • Place the mouse back into the illuminated compartment.

  • Open the gate to the dark compartment.

  • Record the latency for the mouse to cross into the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus. Set a cut-off time (e.g., 300 or 600 seconds).

  • No foot shock is delivered during the test trial.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on cognitive performance. Dosage too low: The selected dose may be insufficient for the specific rodent strain or cognitive task.Conduct a dose-response study. Try increasing the dose in increments (e.g., 50, 100, 150 mg/kg).
Timing of administration: this compound has a short half-life. If administered too early, its effects may have diminished by the time of testing.Administer this compound closer to the behavioral task (e.g., 30-45 minutes pre-task).
Task insensitivity: The chosen behavioral task may not be sensitive to the effects of this compound.Consider using a different cognitive test (e.g., Morris water maze, Y-maze) that assesses a different aspect of cognition.[6]
Animals appear sedated or show reduced motor activity. Dosage too high: The GABAergic effects of this compound can be sedative at higher concentrations.Reduce the dose. Observe animals for signs of sedation (lethargy, reduced movement) during dose-finding studies.
Interaction with other factors: Anesthesia, stress, or other experimental compounds could potentiate sedative effects.Ensure proper handling and habituation to minimize stress. Review all experimental procedures for potential confounding factors.
High variability in behavioral data. Inconsistent administration: Variation in injection volume or technique can lead to inconsistent dosing.Ensure all personnel are thoroughly trained in proper i.p. injection technique. Use a consistent injection volume-to-body weight ratio (e.g., 10 ml/kg).
Environmental factors: Differences in lighting, noise, or handling can significantly impact rodent behavior.[11][12]Standardize all environmental conditions. Handle animals consistently. Allow for adequate habituation to the testing room.[11]
Animal-specific factors: Strain, sex, and age can influence behavioral outcomes.[12]Use a single, well-characterized rodent strain and sex for the study. Ensure all animals are of a similar age.
Signs of skin irritation or flushing (especially at higher doses). Vasodilatory effect of Niacin: The niacin component of this compound causes vasodilation, which can lead to flushing or redness.This is a known physiological effect of niacin. Monitor the animals for signs of distress. If severe, consider reducing the dose. Ensure the vehicle is non-irritating (sterile saline is recommended).

Visualizations

Signaling Pathway and Mechanism of Action

Picamilon_Mechanism cluster_blood Bloodstream cluster_brain Central Nervous System Picamilon_Blood This compound BBB Blood-Brain Barrier Picamilon_Blood->BBB Crosses Picamilon_Brain This compound BBB->Picamilon_Brain Hydrolysis Hydrolysis Picamilon_Brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_Receptor GABA Receptors GABA->GABA_Receptor Activates Vasodilation Vasodilation (Increased Blood Flow) Niacin->Vasodilation Induces Neuron Postsynaptic Neuron GABA_Receptor->Neuron Inhibits Excitability Cognitive_Enhancement Cognitive Enhancement Vasodilation->Cognitive_Enhancement Neuron->Cognitive_Enhancement Contributes to (Anxiolysis)

Caption: Proposed mechanism of action for this compound in the CNS.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_day1 Day 1: Acquisition cluster_day2 Day 2: Retention cluster_analysis Data Analysis A1 Acclimatize Animals (≥ 1 week) A2 Handle Animals (Daily, 3-5 days) A1->A2 A3 Prepare this compound & Scopolamine Solutions A2->A3 B1 Administer this compound or Vehicle (i.p.) B2 Wait 30 min B1->B2 B3 Administer Scopolamine or Vehicle (i.p.) B2->B3 B4 Wait 30 min B3->B4 B5 Conduct Behavioral Training (e.g., Passive Avoidance) B4->B5 C1 Conduct Behavioral Test (24h post-training) B5->C1 24-hour interval D1 Analyze Data (e.g., Step-through latency) C1->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2

Caption: Standard workflow for a cognitive study using this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Unexpected Results in Cognitive Task NoEffect No Cognitive Enhancement Observed Start->NoEffect Sedation Sedation or Hypoactivity Observed Start->Sedation CheckDose Is dose ≥ 50 mg/kg? NoEffect->CheckDose CheckDoseSed Is dose > 100 mg/kg? Sedation->CheckDoseSed IncreaseDose Action: Increase dose (e.g., to 100 mg/kg) and re-test. CheckDose->IncreaseDose No CheckTiming Was drug given 30-60 min pre-task? CheckDose->CheckTiming Yes AdjustTiming Action: Adjust timing to be closer to task. CheckTiming->AdjustTiming No CheckTask Review task sensitivity and environmental controls. CheckTiming->CheckTask Yes DecreaseDose Action: Decrease dose (e.g., to 25-50 mg/kg) and re-test. CheckDoseSed->DecreaseDose Yes CheckHandling Review handling procedures and potential stressors. CheckDoseSed->CheckHandling No

Caption: Decision tree for troubleshooting common experimental issues.

References

Potential interference of Picamilon with common cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Picamilon in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

A1: this compound is a synthetic compound composed of niacin (vitamin B3) and gamma-aminobutyric acid (GABA). In the body and in cell culture, it is hydrolyzed into its constituent components. The niacin component can influence cellular metabolism by altering the intracellular ratio of NAD+ to NADH, which are crucial cofactors for the reductase enzymes that are central to the mechanism of many common cell viability assays.

Q2: Which cell viability assays are most likely to be affected by this compound?

A2: Assays that rely on cellular reduction potential are most susceptible to interference. This includes tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), as well as resazurin-based assays like Alamar Blue. These assays measure the conversion of a substrate into a colored or fluorescent product by NAD(P)H-dependent cellular oxidoreductase enzymes.

Q3: How can this compound's effect on the NAD+/NADH ratio lead to inaccurate results?

A3: An increase in the cellular pool of NADH, potentially caused by the niacin component of this compound, can lead to an overestimation of cell viability. This is because the increased availability of NADH can enhance the reduction of the assay's substrate (e.g., MTT, resazurin) to its colored or fluorescent product, independent of an actual increase in cell number or overall cell health. This can mask cytotoxic effects or falsely suggest a proliferative effect.[1]

Q4: Are there alternative cell viability assays that are less likely to be affected by this compound?

A4: Yes, assays that do not rely on cellular redox potential are recommended. The Sulforhodamine B (SRB) assay, which measures cell viability based on total protein content, is an excellent alternative as it is not affected by changes in cellular metabolism. Other alternatives include ATP-based assays that measure cellular ATP levels as an indicator of viability, or assays that measure membrane integrity, such as the trypan blue exclusion assay or LDH release assay.[2]

Q5: I am observing higher than expected viability in my this compound-treated cells. What should I do?

A5: This is a potential sign of assay interference. We recommend performing control experiments to determine the source of the increased signal. A cell-free assay can determine if this compound is directly reducing the assay reagent. Additionally, using an orthogonal (alternative) assay with a different detection principle, such as the SRB assay, is highly recommended to confirm your results.

Troubleshooting Guides

Problem 1: Higher than expected absorbance/fluorescence in this compound-treated wells.

Possible Cause:

  • Direct chemical reduction of the assay reagent: this compound or its metabolites may be chemically reducing the MTT, XTT, or resazurin (B115843) reagent in the absence of cellular enzymatic activity.

  • Alteration of cellular redox state: The niacin component of this compound may be increasing the intracellular pool of NAD(P)H, leading to enhanced enzymatic reduction of the assay reagent.[1]

Troubleshooting Steps:

  • Perform a Cell-Free Control Assay:

    • Prepare wells containing your cell culture medium, this compound at the concentrations used in your experiment, and the viability assay reagent (MTT, XTT, or Alamar Blue).

    • Do not add any cells to these wells.

    • Incubate for the same duration as your cellular assay.

    • If you observe a color/fluorescence change in these wells, it indicates direct chemical reduction by this compound.

  • Use an Alternative Viability Assay:

    • Switch to an assay with a different mechanism that is not dependent on cellular redox state, such as the Sulforhodamine B (SRB) assay.[2] A detailed protocol is provided below.

Problem 2: Inconsistent or variable results with this compound.

Possible Cause:

  • Time-dependent metabolic effects: The conversion of this compound to niacin and GABA and the subsequent effects on cellular metabolism may vary over time, leading to inconsistent assay readings at different time points.

  • Cell-type specific metabolic responses: Different cell lines may metabolize this compound and respond to changes in NAD+/NADH levels differently.

Troubleshooting Steps:

  • Optimize Incubation Time:

    • Perform a time-course experiment to determine the optimal incubation time with this compound and the viability assay reagent.

  • Characterize Cell Line Sensitivity:

    • If using multiple cell lines, be aware that the extent of interference may differ. It is advisable to run control experiments for each cell line.

Data Presentation

Table 1: Potential Effects of this compound on Common Cell Viability Assays

AssayPrinciplePotential Interference from this compoundRecommended Action
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.High. Niacin component may increase cellular NADH, leading to overestimation of viability.Perform cell-free control. Use SRB assay for confirmation.
XTT/MTS Enzymatic reduction of tetrazolium salt by cellular dehydrogenases.High. Similar to MTT, susceptible to changes in cellular redox state.Perform cell-free control. Use SRB assay for confirmation.
Alamar Blue (Resazurin) Reduction of resazurin to fluorescent resorufin (B1680543) by cellular reductases.High. Sensitive to changes in cellular NAD(P)H levels.Perform cell-free control. Use SRB assay for confirmation.
SRB Staining of total cellular protein.Low. Not dependent on cellular metabolic activity or redox state.Recommended alternative.
ATP-based Measurement of cellular ATP levels.Moderate. this compound's metabolic effects could potentially alter ATP levels.Consider as an alternative, but be aware of potential metabolic effects.
Trypan Blue/LDH Measurement of membrane integrity.Low. Not directly affected by metabolic changes.Good for endpoint cytotoxicity but less suited for proliferation studies.

Experimental Protocols

Protocol 1: Cell-Free Assay for Direct Reagent Reduction
  • Prepare a 96-well plate.

  • In triplicate, add cell culture medium to wells.

  • Add serial dilutions of this compound to the wells at the same concentrations used in your cellular experiments.

  • Include a vehicle control (the solvent used to dissolve this compound).

  • Add the cell viability reagent (MTT, XTT, or Alamar Blue) at the same concentration used in your cellular assays.

  • Incubate the plate for the same duration as your standard assay (e.g., 2-4 hours) at 37°C.

  • For MTT assays, add the solubilization solution.

  • Read the absorbance or fluorescence using a microplate reader.

  • Interpretation: An increase in signal in the this compound-containing wells compared to the vehicle control indicates direct chemical reduction of the assay reagent.

Protocol 2: Sulforhodamine B (SRB) Assay
  • Seed cells in a 96-well plate and treat with this compound as per your experimental design.

  • After the treatment period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate for 10 minutes on a shaker.

  • Read the absorbance at 510 nm using a microplate reader.[3][4][5]

  • Interpretation: The absorbance is directly proportional to the total protein mass, which correlates with the number of viable cells.

Mandatory Visualization

G cluster_0 Experimental Workflow cluster_1 Troubleshooting Workflow start Start Experiment treat Treat Cells with this compound start->treat viability_assay Perform Cell Viability Assay (MTT, XTT, Alamar Blue) treat->viability_assay results Analyze Results viability_assay->results unexpected Unexpected High Viability? results->unexpected conclusion Conclude Experiment unexpected->conclusion No cell_free Perform Cell-Free Control unexpected->cell_free Yes direct_reduction Direct Reduction? cell_free->direct_reduction srb_assay Use Alternative Assay (SRB) direct_reduction->srb_assay Yes/No compare Compare Results srb_assay->compare final_conclusion Final Conclusion compare->final_conclusion

Caption: Troubleshooting workflow for addressing potential this compound interference in cell viability assays.

G This compound This compound Niacin Niacin This compound->Niacin GABA GABA This compound->GABA NAD_pool Increased NAD+/NADH Ratio Niacin->NAD_pool Reductases NAD(P)H-dependent Oxidoreductases NAD_pool->Reductases enhances activity Assay_Substrate Assay Substrate (MTT, XTT, Resazurin) Reductases->Assay_Substrate reduces Colored_Product Colored/Fluorescent Product Assay_Substrate->Colored_Product Overestimation Overestimation of Cell Viability Colored_Product->Overestimation

Caption: Potential signaling pathway of this compound interference in reductase-based viability assays.

References

Navigating the Nuances of Picamilon: A Technical Support Center for Behavioral Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results in behavioral studies involving Picamilon. By providing detailed FAQs, troubleshooting guides, and standardized experimental protocols, we aim to enhance the reproducibility and reliability of research in this area.

This compound, a synthetic molecule combining gamma-aminobutyric acid (GABA) with niacin, is utilized in some countries as a prescription drug for various neurological conditions.[1][2] Its proposed mechanism involves crossing the blood-brain barrier, after which it is thought to hydrolyze into its constituent components, GABA and niacin.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system, while niacin is a vasodilator.[1] However, the precise in-vivo effects and the consistency of its behavioral outcomes in preclinical studies have been subjects of scientific inquiry. This guide addresses common challenges and offers solutions to foster more robust research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is synthesized from GABA and niacin.[1] It is designed to penetrate the blood-brain barrier, a feat that GABA alone struggles to accomplish.[3] Once in the central nervous system, it is hypothesized to be broken down into GABA and niacin.[3] The released GABA can then exert its inhibitory effects, while niacin is believed to act as a vasodilator, potentially increasing cerebral blood flow.[1]

Q2: Why are my behavioral study results with this compound inconsistent?

A2: Inconsistent results in behavioral pharmacology are a common challenge and can stem from a multitude of factors. This is often referred to as the "reproducibility crisis" in preclinical research.[4][5][6] For this compound, some users have reported variable effectiveness, with the same user experiencing different effects at different times.[7] Key factors that can contribute to this variability include:

  • Animal-related factors: Strain, sex, age, and baseline anxiety levels of the rodents can significantly influence behavioral outcomes.[8][9]

  • Environmental conditions: Factors such as lighting, noise levels, and the time of day of testing can impact rodent behavior.[10][11]

  • Experimenter variability: Handling by different experimenters can introduce variability.[8][12]

  • Procedural differences: Even minor variations in the experimental protocol across studies or even within the same lab can lead to different results.[13]

  • Dosage: The behavioral effects of many compounds are dose-dependent, and the optimal dose for a specific behavioral test may vary.

Q3: What are the known contradictory findings in this compound research?

A3: While much of the literature, particularly older studies from Russia, suggests positive effects of this compound on anxiety and cognition, there is a notable lack of robust, consistently replicated evidence in more recent, widely accessible scientific literature.[1][2] A 2023 study found that this compound was inactive against 50 different biological targets in vitro, raising questions about its mechanism of action.[14][15] The primary "contradiction" lies in the discrepancy between the purported benefits and the limited high-quality, reproducible scientific data to support them.

Troubleshooting Guides

Issue 1: High Variability in Elevated Plus Maze (EPM) Results

The Elevated Plus Maze is a widely used test for assessing anxiety-like behavior in rodents.[16] Inconsistencies can manifest as large error bars, lack of statistical significance, or contradictory results between cohorts.

Potential Cause Troubleshooting Steps
One-Trial Tolerance Avoid re-testing the same animal on the EPM. A single exposure can alter subsequent behavior in the maze.[17]
Environmental Stressors Standardize lighting conditions, minimize noise, and acclimate animals to the testing room for a consistent period before each trial.[11]
Handling and Placement Ensure all experimenters use a consistent and gentle handling technique. The animal should be placed in the center of the maze facing a consistent direction (e.g., towards an open arm) for every trial.[11]
Animal Characteristics Record and consider the strain, age, and sex of the animals in your analysis. Be aware that baseline anxiety levels can vary significantly between different strains of mice and rats.[8]
Time of Day Conduct all tests during the same phase of the animals' light-dark cycle, as activity and anxiety levels can fluctuate.[11]
Issue 2: Inconsistent Findings in Morris Water Maze (MWM) for Cognitive Enhancement

The Morris Water Maze is a classic test for spatial learning and memory.[18] Variability can be seen in escape latencies and probe trial performance.

Potential Cause Troubleshooting Steps
Sensory or Motor Confounds Ensure that this compound is not affecting the animals' swimming ability or vision. Conduct control experiments, such as a visible platform test, to rule out these confounds.[19]
Over-training or Under-training The number of training trials per day and the total number of training days should be optimized for the specific strain and age of the animals being tested.[20]
Inconsistent Extra-maze Cues Maintain a consistent arrangement of prominent visual cues around the maze for all trials. Changes in the testing room environment can disrupt spatial learning.[21]
Water Temperature Keep the water temperature consistent throughout the experiment, as temperature can affect the animals' motivation and physical ability.[22]
"Floating" Behavior Some mice may adopt a passive floating strategy instead of actively searching for the platform. If this occurs, it may be necessary to gently guide the mouse towards the platform on the first few trials to encourage active searching.[20]

Experimental Protocols

Light-Dark Box Test

This test is used to assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[23][24]

Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.[25]

Procedure:

  • Acclimate the animal to the testing room for at least 30 minutes prior to the test.

  • Administer this compound or the vehicle control at a predetermined time before the test.

  • Gently place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.[26]

  • Allow the animal to freely explore the apparatus for a 5-10 minute period.

  • Record the session with a video camera for later analysis.

  • Parameters to measure:

    • Time spent in the light compartment

    • Latency to first enter the dark compartment

    • Number of transitions between the two compartments[23]

Forced Swim Test

The Forced Swim Test is a commonly used model to screen for antidepressant-like activity.[27][28]

Apparatus: A transparent cylindrical container filled with water from which the animal cannot escape.[29]

Procedure:

  • Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.

  • Gently place the animal into the water.

  • The test is typically conducted for a 6-minute session. The first 2 minutes are considered a habituation period and are not scored.

  • During the final 4 minutes, record the duration of immobility (floating with only minor movements to keep the head above water).[30]

  • An increase in the latency to become immobile or a decrease in the total duration of immobility is indicative of an antidepressant-like effect.[27]

  • Important: Animals must be monitored continuously during the test. After the test, they should be removed, dried, and kept warm.[31]

Open Field Test

This test is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.[32][33]

Apparatus: A square or circular arena with surrounding walls to prevent escape.[34]

Procedure:

  • Acclimate the animal to the testing room.

  • Administer this compound or the vehicle control.

  • Place the animal in the center of the open field.

  • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

  • Use video tracking software to record the animal's movements.

  • Parameters to measure:

    • Locomotor activity: Total distance traveled, average speed.[35]

    • Anxiety-like behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), latency to enter the center.[36]

Visualizations

Picamilon_Signaling_Pathway This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses Hydrolysis Hydrolysis BBB->Hydrolysis In CNS GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Vasodilation Vasodilation Niacin->Vasodilation Induces Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) GABA_Receptor->Neuronal_Inhibition Leads to Increased_CBF Increased Cerebral Blood Flow Vasodilation->Increased_CBF Results in Experimental_Workflow start Start acclimation Animal Acclimation (Habituation to Facility) start->acclimation drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin behavioral_test Behavioral Testing (e.g., EPM, MWM) drug_admin->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection data_analysis Data Analysis data_collection->data_analysis results Results & Interpretation data_analysis->results end End results->end Troubleshooting_Logic start Inconsistent Results? check_protocol Review Experimental Protocol (Dosage, Timing, Handling) start->check_protocol Yes check_environment Assess Environmental Factors (Light, Noise, Time of Day) start->check_environment Yes check_animals Evaluate Animal Characteristics (Strain, Sex, Age, Health) start->check_animals Yes protocol_issue Protocol Variation Identified check_protocol->protocol_issue env_issue Environmental Variable Identified check_environment->env_issue animal_issue Animal Factor Identified check_animals->animal_issue standardize_protocol Standardize Protocol protocol_issue->standardize_protocol control_environment Control Environment env_issue->control_environment balance_groups Balance Experimental Groups animal_issue->balance_groups rerun Re-run Experiment standardize_protocol->rerun control_environment->rerun balance_groups->rerun

References

Technical Support Center: Navigating Picamilon's Short Half-Life in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Picamilon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by this compound's short half-life in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound and why is it a concern for experimental design?

A1: this compound has a short reported elimination half-life of approximately 1-2 hours.[1] This rapid clearance can be a significant challenge in experimental design for several reasons:

  • Fluctuating Exposure: The short half-life leads to rapid peaks and troughs in plasma and brain concentrations, making it difficult to maintain a steady therapeutic level.

  • Transient Effects: Any observed biological or behavioral effects are likely to be short-lived, complicating the interpretation of results from longer-duration experiments.

  • Dosing Frequency: To maintain effective concentrations, frequent dosing is required, which can be impractical and stressful for animal subjects, potentially confounding behavioral studies.

  • Reproducibility: The rapid changes in concentration can lead to variability in experimental outcomes, affecting the reproducibility of studies.

Q2: What is the current understanding of this compound's mechanism of action?

A2: this compound is a synthetic compound of niacin and gamma-aminobutyric acid (GABA).[1] It is theorized to act as a prodrug that crosses the blood-brain barrier and is then hydrolyzed into its constituent molecules, GABA and niacin.[1] The released GABA would then in theory activate GABA receptors, producing anxiolytic effects, while niacin would act as a vasodilator, increasing cerebral blood flow.[1][2]

However, it is crucial to note that a 2023 in vitro study found this compound to be inactive against 50 biological targets, including GABA receptors.[3][4] This suggests that the effects of this compound may be primarily due to its hydrolysis products or other currently unknown mechanisms. Researchers should consider this in their experimental design and interpretation of results.

Q3: How can I extend the duration of action of this compound in my experiments?

A3: To overcome the limitations of this compound's short half-life, researchers can explore various formulation strategies to achieve a more sustained release profile. These include:

  • Liposomal Formulations: Encapsulating this compound in liposomes can protect it from rapid metabolism and clearance, leading to a longer circulation time.

  • Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate this compound and release it slowly over time.[5]

  • Prodrug Modifications: While this compound itself is a prodrug, further chemical modifications could be explored to create derivatives with slower hydrolysis rates.

Q4: What are the key pharmacokinetic parameters to consider when designing experiments with this compound?

A4: When working with this compound, especially when comparing different formulations, it is essential to measure key pharmacokinetic parameters.

ParameterDescriptionTypical Value for Immediate-Release this compoundImportance in Experimental Design
Half-life (t½) Time taken for the plasma concentration of the drug to reduce by half.1-2 hours[1]Determines dosing frequency and duration of effect. A key parameter to measure for any new formulation.
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.50-88% (oral)[1]Indicates how much of the administered drug is available to have an effect.
Cmax Maximum (or peak) serum concentration that a drug achieves.Varies with dose (500–3000 µg/L for 50–200 mg oral doses)[1]High Cmax can be associated with acute side effects. Controlled-release formulations aim to lower Cmax.
Tmax Time at which the Cmax is observed.-Indicates the rate of absorption. Controlled-release formulations will have a longer Tmax.
AUC (Area Under the Curve) The area under the plasma concentration-time curve, representing total drug exposure over time.-A measure of the overall exposure to the drug. Important for comparing different formulations.

Troubleshooting Guides

Problem: Inconsistent or transient effects observed in behavioral studies.

  • Possible Cause: The short half-life of this compound is leading to fluctuating brain concentrations during the testing period.

  • Troubleshooting Steps:

    • Characterize the Pharmacokinetic Profile: Conduct a preliminary pharmacokinetic study in your animal model to determine the Cmax, Tmax, and half-life of your specific this compound formulation and administration route.

    • Optimize Dosing Regimen: Based on the pharmacokinetic data, adjust the dosing schedule. Consider more frequent, smaller doses leading up to and during the behavioral testing to maintain more stable concentrations.

    • Consider a Controlled-Release Formulation: If frequent dosing is not feasible, develop or utilize a controlled-release formulation (liposomal or nanoparticle-based) to provide sustained exposure.

    • Time-Course Analysis: Design your behavioral experiments to include multiple time points after administration to capture the peak effect and its decline.

Problem: Difficulty in correlating this compound administration with changes in cerebral blood flow.

  • Possible Cause: The vasodilatory effect of the niacin metabolite may be rapid and short-lived, making it difficult to detect with the chosen measurement technique and timing.

  • Troubleshooting Steps:

    • Use a Continuous Monitoring Technique: Employ a method like laser Doppler flowmetry that allows for real-time, continuous measurement of cerebral blood flow before, during, and after this compound administration.[3][4][6][7][8]

    • Establish a Stable Baseline: Ensure a stable baseline reading of cerebral blood flow is established before administering the compound.

    • Conduct a Dose-Response Study: Investigate different doses of this compound to determine the optimal concentration for observing a significant and reproducible effect on cerebral blood flow.

    • Compare with a Positive Control: Include a known vasodilator as a positive control to validate your experimental setup and measurement technique.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol provides a general method for encapsulating a small molecule like this compound into PLGA nanoparticles using an emulsification-solvent evaporation method.[5][9][10][11][12]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size and form nanoparticles.

  • Solvent Evaporation: Continue stirring the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound. Repeat the centrifugation and washing steps twice.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of this compound in the nanoparticles and in the supernatant using a suitable analytical method (e.g., HPLC).

Protocol 2: In Vivo Pharmacokinetic Study of Immediate-Release vs. Controlled-Release this compound in Rats

This protocol outlines a typical design for comparing the pharmacokinetic profiles of different this compound formulations.[13][14]

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain)

Formulations:

  • Group 1: Immediate-Release this compound (e.g., dissolved in saline)

  • Group 2: Controlled-Release this compound (e.g., liposomal or nanoparticle formulation)

Methodology:

  • Dosing: Administer the respective this compound formulations to each group of rats via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-administration).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound (and its metabolites, if possible) in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters (t½, Cmax, Tmax, AUC) for each formulation.

Protocol 3: Assessment of Cognitive Enhancement using the Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[1][15][16][17][18]

Apparatus:

  • A large circular pool filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Methodology:

  • Acquisition Phase (e.g., 4 days, 4 trials per day):

    • Place the rat in the water at one of four starting positions.

    • Allow the rat to swim and find the hidden platform.

    • If the rat does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

    • Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (e.g., on day 5):

    • Remove the escape platform from the pool.

    • Place the rat in the pool and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

Experimental Groups:

  • Vehicle control

  • Immediate-Release this compound

  • Controlled-Release this compound

Dosing: Administer the respective treatments at a predetermined time before each day's trials, considering the Tmax of each formulation.

Protocol 4: Measurement of Cerebral Blood Flow using Laser Doppler Flowmetry

This protocol describes a method to measure relative changes in cerebral blood flow in anesthetized rodents.[3][4][6][7][8]

Apparatus:

  • Laser Doppler flowmeter with a probe

  • Anesthesia system

  • Stereotaxic frame

Methodology:

  • Anesthesia and Preparation: Anesthetize the animal and place it in a stereotaxic frame.

  • Surgical Procedure: Expose the skull and thin the bone over the region of interest (e.g., the somatosensory cortex) or use a minimally invasive periorbital placement.[3][6][7]

  • Probe Placement: Position the laser Doppler probe over the thinned skull or at the periorbital location.

  • Baseline Recording: Record a stable baseline of cerebral blood flow for a sufficient period.

  • Drug Administration: Administer this compound (or vehicle control) and continue to record the cerebral blood flow.

  • Data Analysis: Analyze the data to determine the percentage change in cerebral blood flow from baseline after drug administration.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_pk Pharmacokinetic Studies cluster_pd Pharmacodynamic Studies cluster_analysis Data Analysis & Interpretation IR_this compound Immediate-Release This compound PK_Study In Vivo PK Study (Rats) IR_this compound->PK_Study CR_this compound Controlled-Release This compound (Liposomes/Nanoparticles) CR_this compound->PK_Study PK_Parameters Determine: t½, Cmax, Tmax, AUC PK_Study->PK_Parameters Cognitive_Test Cognitive Assessment (Morris Water Maze) PK_Parameters->Cognitive_Test CBF_Test Cerebral Blood Flow (Laser Doppler) PK_Parameters->CBF_Test Analysis Compare PK/PD Profiles Cognitive_Test->Analysis CBF_Test->Analysis Conclusion Evaluate Efficacy of CR Formulation Analysis->Conclusion

Caption: Experimental workflow for comparing immediate and controlled-release this compound.

signaling_pathway This compound This compound BBB Blood-Brain Barrier This compound->BBB Hydrolysis Hydrolysis BBB->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_Receptors GABA Receptors (Activity Disputed) GABA->GABA_Receptors Vasodilation Vasodilation Niacin->Vasodilation Anxiolytic_Effect Potential Anxiolytic Effect GABA_Receptors->Anxiolytic_Effect Increased_CBF Increased Cerebral Blood Flow Vasodilation->Increased_CBF

Caption: Proposed (and debated) mechanism of action for this compound.

troubleshooting_logic Start Inconsistent Experimental Results with this compound Check_PK Is the pharmacokinetic profile known? Start->Check_PK Conduct_PK Conduct Pilot PK Study Check_PK->Conduct_PK No Review_Dosing Is the dosing regimen optimized for the short t½? Check_PK->Review_Dosing Yes Conduct_PK->Review_Dosing Adjust_Dosing Adjust Dosing Frequency or Timing Review_Dosing->Adjust_Dosing No Consider_CR Consider Controlled-Release Formulation Review_Dosing->Consider_CR Yes, but still inconsistent Re-evaluate Re-run Experiment with Optimized Protocol Adjust_Dosing->Re-evaluate Consider_CR->Re-evaluate

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Controlling for the vascular effects of niacin in Picamilon experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picamilon. The focus is on methodologies to control for the vascular effects of the niacin component to isolate the neurological effects of GABA.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in interpreting the results of this compound experiments?

A1: The primary challenge is dissecting the pharmacological effects of this compound's two constituent molecules: GABA and niacin. After crossing the blood-brain barrier, this compound is hydrolyzed, releasing both GABA, an inhibitory neurotransmitter, and niacin, a potent vasodilator.[1][2][3] This dual action makes it difficult to attribute observed behavioral or physiological changes solely to the neurological effects of GABA, as changes in cerebral blood flow (CBF) induced by niacin can independently influence neuronal activity and behavior.[4][5]

Q2: What are the known vascular effects of the niacin component of this compound?

A2: Niacin induces vasodilation, leading to an increase in blood flow.[2][3] This effect is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which in turn stimulates the production of prostaglandins (B1171923), such as prostaglandin (B15479496) D2 (PGD2).[6][7] These prostaglandins then act on their respective receptors on vascular smooth muscle cells to cause relaxation and increase blood vessel diameter.[6] In the context of this compound, this vasodilation is often cited as a mechanism for increased cerebral blood flow.[2][3]

Q3: How can I experimentally control for the vasodilatory effects of niacin?

A3: A robust experimental design should include several control groups to isolate the effects of GABA. The ideal approach involves a multi-arm study comparing the effects of:

  • This compound

  • An equimolar dose of niacin alone

  • An equimolar dose of GABA alone (though its poor blood-brain barrier penetration must be considered)

  • A vehicle control (placebo)

  • A positive control for the expected neurological effect (e.g., a known anxiolytic like diazepam for anxiety studies)

Furthermore, to specifically block the vascular effects of niacin, you can incorporate a pre-treatment with a prostaglandin D2 receptor antagonist, such as Laropiprant (B1674511).[8][9][10] This would allow you to administer this compound while inhibiting the niacin-induced vasodilation.

Q4: What are the key parameters to measure in my this compound experiments?

A4: To obtain a comprehensive understanding of this compound's effects, it is crucial to measure both physiological and behavioral parameters.

  • Physiological: Cerebral blood flow is a critical measure. Laser-Doppler flowmetry is a suitable technique for real-time monitoring in animal models.[11][12]

  • Behavioral: The choice of behavioral test will depend on the research question. For anxiety, the Elevated Plus Maze (EPM) is a standard.[13] For depression-like behavior, the Forced Swim Test (FST) is commonly used. Cognitive effects can be assessed using various maze-based tasks.

Q5: Are there any known issues with the stability or hydrolysis of this compound in experimental settings?

A5: While it is widely reported that this compound is hydrolyzed into GABA and niacin in the brain, the exact kinetics and completeness of this conversion in vivo have not been definitively established in all experimental models.[14] It is crucial to ensure the purity and stability of your this compound stock. Inconsistencies in hydrolysis could lead to variability in the bioavailability of GABA and niacin, affecting the reproducibility of your results.

Troubleshooting Guides

Problem: High variability in behavioral data between subjects in the this compound group.

Possible Cause Troubleshooting Step
Inconsistent drug administration Ensure precise and consistent dosing for all subjects. For oral administration, confirm complete ingestion. For injections, use a consistent anatomical location.
Variable hydrolysis of this compound Analyze plasma or brain tissue samples to quantify the levels of this compound, GABA, and niacin to assess the rate and extent of hydrolysis.
Differential sensitivity to niacin's vascular effects Monitor individual differences in cerebral blood flow in response to this compound. Consider if subjects with a more pronounced vascular response exhibit different behavioral outcomes.
Stress induced by handling and injection Acclimatize animals to the experimental procedures and handling to minimize stress-induced behavioral changes that could confound the results.

Problem: No significant difference in anxiolytic behavior between this compound and niacin-only groups.

Possible Cause Troubleshooting Step
Vascular effects of niacin are producing anxiolytic-like effects An increase in cerebral blood flow could potentially have a calming effect, masking the specific contribution of GABA. This highlights the necessity of a control group with a prostaglandin D2 receptor antagonist to block niacin's vascular effects.
The dose of GABA released from this compound is insufficient to elicit a significant anxiolytic response Perform a dose-response study with this compound to determine the optimal dose for the desired behavioral effect.
Recent studies suggest this compound may be inactive at GABA receptors. [15][16]Consider that the observed effects may be entirely due to niacin or a combination of niacin and other downstream effects of this compound that are not directly related to GABA receptor agonism.

Experimental Protocols

Protocol 1: Assessing Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

This protocol is designed to evaluate the anxiolytic effects of this compound while controlling for the vascular effects of niacin.

Experimental Groups:

  • Vehicle Control (Saline)

  • This compound (e.g., 50 mg/kg, intraperitoneally - i.p.)

  • Niacin (equimolar dose to this compound group, i.p.)

  • Laropiprant (e.g., 10 mg/kg, i.p.) + this compound (50 mg/kg, i.p.)

  • Positive Control (e.g., Diazepam, 2 mg/kg, i.p.)

Procedure:

  • Drug Administration: Administer Laropiprant 30 minutes prior to the administration of this compound. Administer all other single-drug treatments 30 minutes before the behavioral test.

  • Acclimatization: Allow the animal to acclimatize to the testing room for at least 60 minutes before the experiment.

  • EPM Procedure:

    • Place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Protocol 2: Measuring Cerebral Blood Flow using Laser-Doppler Flowmetry

This protocol details the measurement of regional cerebral blood flow (rCBF) in anesthetized rats to quantify the vascular effects of this compound and niacin.

Experimental Groups:

  • Vehicle Control (Saline)

  • This compound (e.g., 50 mg/kg, intravenously - i.v.)

  • Niacin (equimolar dose to this compound group, i.v.)

  • Laropiprant (e.g., 10 mg/kg, i.v.) + Niacin (equimolar dose, i.v.)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame. Expose the skull and thin a small area over the parietal cortex for probe placement.

  • Probe Placement: Position the Laser-Doppler probe over the thinned skull area to obtain a stable baseline reading of rCBF.

  • Drug Administration: Administer the test compounds intravenously through a cannulated femoral vein.

  • Data Acquisition: Continuously record rCBF for a baseline period (e.g., 15 minutes) and for a defined period after drug administration (e.g., 60 minutes).

  • Data Analysis: Express the rCBF data as a percentage change from the baseline. Compare the time course and magnitude of rCBF changes between the different experimental groups.

Data Presentation

Table 1: Hypothetical Comparative Data on Cerebral Blood Flow

Treatment GroupPeak Increase in rCBF (%)Time to Peak (minutes)Duration of Effect (minutes)
Vehicle2 ± 1.5N/AN/A
This compound (50 mg/kg)35 ± 5.21545
Niacin (equimolar)38 ± 6.11240
Laropiprant + Niacin5 ± 2.0N/AN/A

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Table 2: Hypothetical Comparative Data from the Elevated Plus Maze

Treatment GroupTime in Open Arms (seconds)Open Arm EntriesTotal Distance Traveled (cm)
Vehicle35 ± 4.58 ± 2.11500 ± 150
This compound (50 mg/kg)65 ± 7.215 ± 3.01600 ± 120
Niacin (equimolar)40 ± 5.19 ± 1.81550 ± 130
Laropiprant + this compound60 ± 6.814 ± 2.51580 ± 140
Diazepam (2 mg/kg)80 ± 8.5 18 ± 3.51200 ± 100

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Visualizations

Picamilon_Metabolism_and_Action This compound This compound BBB Blood-Brain Barrier This compound->BBB Hydrolysis Hydrolysis BBB->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_Receptors GABA Receptors GABA->GABA_Receptors GPR109A GPR109A Receptor Niacin->GPR109A Neurological_Effects Neurological Effects (e.g., Anxiolysis) GABA_Receptors->Neurological_Effects Vascular_Effects Vascular Effects (Vasodilation) GPR109A->Vascular_Effects

Caption: this compound's mechanism of action.

Niacin_Vasodilation_Pathway cluster_cell Vascular Smooth Muscle Cell Niacin Niacin GPR109A GPR109A Niacin->GPR109A PLC Phospholipase C GPR109A->PLC activates AA Arachidonic Acid PLC->AA releases COX COX Enzymes AA->COX PGD2 Prostaglandin D2 COX->PGD2 synthesizes DP1_Receptor DP1 Receptor PGD2->DP1_Receptor Vasodilation Vasodilation DP1_Receptor->Vasodilation causes Laropiprant Laropiprant (Antagonist) Laropiprant->DP1_Receptor blocks

Caption: Niacin-induced vasodilation pathway.

Experimental_Workflow cluster_groups Experimental Groups cluster_measurements Measurements cluster_analysis Data Analysis G1 Vehicle CBF Cerebral Blood Flow G1->CBF Behavior Behavioral Assays (EPM, FST) G1->Behavior G2 This compound G2->CBF G2->Behavior G3 Niacin G3->CBF G3->Behavior G4 Antagonist + This compound G4->CBF G4->Behavior Compare_CBF Compare CBF Changes CBF->Compare_CBF Compare_Behavior Compare Behavioral Outcomes Behavior->Compare_Behavior Correlate Correlate CBF and Behavior Compare_CBF->Correlate Compare_Behavior->Correlate

Caption: Experimental workflow diagram.

References

Technical Support Center: Mitigating Picamilon-Induced Flushing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Picamilon-induced flushing in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced flushing?

A1: this compound is a synthetic compound of niacin (nicotinic acid) and gamma-aminobutyric acid (GABA). Upon administration, it is thought to hydrolyze into its constituent components. The flushing effect is attributed to the niacin moiety. Niacin activates the G protein-coupled receptor 109A (GPR109A) located on skin immune cells, primarily Langerhans cells and keratinocytes.[1][2][3][4] This activation initiates a signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins (B1171923), mainly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[1][2][5] These prostaglandins then bind to their respective receptors (DP1, EP2, and EP4) on the smooth muscle of cutaneous blood vessels, causing relaxation and subsequent vasodilation, which manifests as flushing.[1][5]

Q2: Which animal models are suitable for studying this compound-induced flushing?

A2: Rodent models, particularly rats and mice, are commonly used to study niacin-induced flushing and are therefore suitable for investigating this compound-induced flushing.[2][6][7][8] These models exhibit a measurable flushing response that can be quantified through various techniques.

Q3: How can flushing be quantified in animal models?

A3: Flushing in animal models can be quantified by measuring changes in cutaneous blood flow and temperature. Common methods include:

  • Laser Doppler Flowmetry: This technique provides a direct and real-time measurement of microvascular blood perfusion in the skin.[9]

  • Infrared Thermography: This non-invasive method measures changes in skin surface temperature, which correlate with increased blood flow. A study in rats measured ear temperature to quantify the flushing response to niacin.[8]

  • Evans Blue Dye Extravasation: This method assesses changes in vascular permeability that can accompany vasodilation.[10]

Q4: What are the primary strategies for mitigating this compound-induced flushing?

A4: Based on the mechanism of niacin-induced flushing, the primary mitigation strategies involve interfering with the prostaglandin signaling pathway. These include:

  • Inhibition of Prostaglandin Synthesis: Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin (B1671933) inhibit the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are essential for the conversion of arachidonic acid into prostaglandins.[1][5][11] Pre-treatment with NSAIDs has been shown to effectively reduce niacin-induced flushing.[1][5]

  • Antagonism of Prostaglandin Receptors: Specifically blocking the receptors that mediate the vasodilatory effects of prostaglandins is another effective approach. Laropiprant, a selective antagonist of the PGD2 receptor subtype 1 (DP1), has been shown to significantly reduce niacin-induced flushing in both animal models and humans.[11][12][13]

Troubleshooting Guides

Issue 1: Excessive Flushing Observed in Experimental Animals
Potential Cause Troubleshooting Step Expected Outcome
High dose of this compound Review the dose-response relationship for this compound-induced flushing in your animal model. If data is unavailable, conduct a pilot study with a range of doses to determine the optimal dose that balances therapeutic effect with manageable flushing. A study on niacin in rats showed a dose-dependent increase in ear temperature.[8]Identification of a this compound dose that minimizes the flushing response while still achieving the desired experimental outcome.
High sensitivity of the animal strain Different strains of mice or rats may exhibit varying sensitivity to niacin-induced flushing. If possible, consider using a different strain that is known to have a less pronounced flushing response.Reduced variability and severity of flushing in the experimental cohort.
Lack of pre-treatment with a mitigating agent Administer a COX inhibitor, such as aspirin (e.g., 30 minutes prior to this compound administration), to block prostaglandin synthesis.[1][5]Significant reduction in the incidence, duration, and severity of the flushing response.
Ineffective mitigating agent If a COX inhibitor is not sufficiently effective, consider using a more specific antagonist, such as a DP1 receptor antagonist like laropiprant.[11][12]Enhanced suppression of the flushing response compared to NSAIDs alone.
Issue 2: High Variability in Flushing Response Among Animals
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent drug administration Ensure precise and consistent administration of this compound and any mitigating agents. Use calibrated equipment and standardized procedures for all animals.Reduced inter-individual variability in the flushing response.
Environmental factors Maintain a consistent and controlled experimental environment, including ambient temperature and humidity, as these factors can influence cutaneous blood flow.Minimized environmental influence on the physiological measurements of flushing.
Stress-induced vasodilation Handle animals gently and allow for an acclimatization period before the experiment to minimize stress, which can independently affect vascular tone.A more stable and reliable baseline for measuring the specific effects of this compound.

Quantitative Data Summary

Table 1: Dose-Response of Niacin-Induced Ear Temperature Increase in Rats

Niacin Dose (mg/kg, i.p.)Equivalent Human Dose (mg/80 kg)Mean Ear Temperature Increase (°C ± SD)
8.25583~1.2 ± 0.1
16.51167~1.7 ± 0.15
24.751750~2.0 ± 0.1
332334~2.0 ± 0.1
Data adapted from Papaliodis et al. (2008).[8]

Table 2: Efficacy of Flushing Mitigation Strategies in Animal Models

Mitigating Agent Animal Model Endpoint Efficacy Reference
Aspirin (NSAID)MiceReduction in flushing responseDeletion of COX enzyme decreased flushing by almost 100%.[1]
Laropiprant (DP1 Antagonist)MiceReduction in flushing responseElimination of the DP1 receptor decreased flushing by 40%.[1]
ProchlorperazineRatInhibition of niacin-induced temperature increase90% inhibition[6]
Cyproheptadine (H1 & Serotonin (B10506) Antagonist)RatInhibition of niacin-induced temperature increase90% and 50% inhibition[6]
Ketanserin (Serotonin Receptor-2A Antagonist)RatInhibition of niacin-induced temperature increase85% inhibition[6]

Experimental Protocols

Protocol 1: Induction and Measurement of this compound-Induced Flushing in Mice using Laser Doppler Flowmetry

1. Animal Preparation:

  • Use adult male C57BL/6 mice (8-12 weeks old).
  • Anesthetize the mice with isoflurane (B1672236) (2-2.5% in oxygen). Maintain body temperature at 37°C using a heating pad.
  • Carefully shave the hair from the dorsal skin of the ear or another suitable area to ensure direct contact of the laser Doppler probe.

2. Baseline Measurement:

  • Position the laser Doppler probe over the shaved area and allow the blood flow reading to stabilize for at least 10 minutes to obtain a baseline measurement.

3. This compound Administration:

  • Administer this compound intraperitoneally (i.p.) at the desired dose. A dose-response pilot study is recommended to determine the optimal dose.

4. Flushing Measurement:

  • Continuously record the cutaneous blood flow for at least 60 minutes post-administration.
  • The flushing response is quantified as the peak percentage increase in blood flow from the baseline.

5. Data Analysis:

  • Calculate the area under the curve (AUC) of the blood flow response over time to represent the total flushing response.
  • Compare the results between different treatment groups (e.g., vehicle control vs. This compound; this compound vs. This compound + mitigating agent).

Protocol 2: Mitigation of this compound-Induced Flushing in Rats

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (300-350 g).[8]
  • House the animals under standard laboratory conditions with ad libitum access to food and water.

2. Pre-treatment with Mitigating Agent:

  • Administer the mitigating agent at the appropriate time before this compound. For example, administer aspirin (e.g., 10 mg/kg, i.p.) 30 minutes prior to this compound administration.

3. This compound Administration:

  • Administer this compound (e.g., 25 mg/kg, i.p.) to induce flushing.

4. Measurement of Flushing:

  • Measure the ear surface temperature using a non-contact infrared thermometer at baseline and at regular intervals (e.g., every 15 minutes) for up to 90 minutes post-Picamilon administration.
  • Alternatively, use laser Doppler flowmetry as described in Protocol 1.

5. Data Analysis:

  • Calculate the change in ear temperature from baseline for each time point.
  • Compare the maximum temperature increase and the overall temperature profile between the control group (this compound only) and the pre-treated group.

Visualizations

Picamilon_Flushing_Pathway This compound This compound Niacin Niacin This compound->Niacin Hydrolysis GPR109A GPR109A Receptor (Langerhans Cells, Keratinocytes) Niacin->GPR109A Activates Arachidonic_Acid Arachidonic Acid Release GPR109A->Arachidonic_Acid Initiates COX COX-1 / COX-2 Arachidonic_Acid->COX Metabolized by Prostaglandins Prostaglandins (PGD2, PGE2) COX->Prostaglandins Synthesizes PG_Receptors DP1, EP2, EP4 Receptors (Vascular Smooth Muscle) Prostaglandins->PG_Receptors Bind to Vasodilation Vasodilation (Flushing) PG_Receptors->Vasodilation Leads to

Caption: Signaling pathway of this compound-induced flushing.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Animal_Selection Select Animal Model (e.g., Mouse, Rat) Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Group_Assignment Assign to Treatment Groups Acclimatization->Group_Assignment Pre_treatment Administer Mitigating Agent (e.g., Aspirin) or Vehicle Group_Assignment->Pre_treatment Picamilon_Admin Administer this compound or Vehicle Pre_treatment->Picamilon_Admin Measure_Flushing Quantify Flushing Response (Laser Doppler, Thermography) Picamilon_Admin->Measure_Flushing Data_Analysis Analyze and Compare Data Measure_Flushing->Data_Analysis

Caption: Experimental workflow for mitigating flushing.

Troubleshooting_Logic Start Flushing Observed in Animal Model Is_Severity_High Is the flushing severity excessive? Start->Is_Severity_High Is_Variability_High Is there high variability between animals? Is_Severity_High->Is_Variability_High No Optimize_Dose Optimize this compound Dose Is_Severity_High->Optimize_Dose Yes Standardize_Procedure Standardize Administration and Environment Is_Variability_High->Standardize_Procedure Yes End_Success Flushing Mitigated Is_Variability_High->End_Success No Use_Mitigating_Agent Use Mitigating Agent (NSAID or DP1 Antagonist) Optimize_Dose->Use_Mitigating_Agent Use_Mitigating_Agent->Is_Variability_High Minimize_Stress Minimize Animal Stress Standardize_Procedure->Minimize_Stress End_Reassess Re-evaluate Protocol Minimize_Stress->End_Reassess

Caption: Troubleshooting guide for flushing issues.

References

Technical Support Center: Enhancing the Oral Bioavailability of Picamilon

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your studies aimed at improving the oral bioavailability of Picamilon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported oral bioavailability?

This compound, or N-nicotinoyl-GABA, is a synthetic prodrug that combines niacin (vitamin B3) and gamma-aminobutyric acid (GABA).[1] It was designed to facilitate the passage of GABA across the blood-brain barrier, after which it is hydrolyzed back into its constituent molecules, GABA and niacin.[1][2][3] The reported oral bioavailability of this compound is in the range of 50-88%.[1]

Q2: What are the primary challenges in improving the oral bioavailability of this compound?

While this compound has a relatively good bioavailability, there are several factors that could limit its absorption and present opportunities for enhancement:

  • Hydrolysis in the Gastrointestinal (GI) Tract: this compound is susceptible to enzymatic hydrolysis in the GI tract, which could break it down into GABA and niacin before it can be absorbed intact.

  • First-Pass Metabolism: Although designed to be a prodrug that is activated after crossing the blood-brain barrier, some degree of first-pass metabolism in the liver could potentially reduce the amount of intact this compound reaching systemic circulation.[4]

  • Physicochemical Properties: The solubility and permeability of this compound, while sufficient for some absorption, may not be optimal, potentially limiting its overall uptake from the gut.

Q3: What general strategies can be employed to improve the oral bioavailability of this compound?

Based on established pharmaceutical formulation strategies for improving the oral bioavailability of various drugs, the following approaches could be investigated for this compound:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Solid Lipid Nanoparticles (SLNs) or Self-Emulsifying Drug Delivery Systems (SEDDS) can protect it from degradation in the GI tract and enhance its absorption.

  • Permeability Enhancers: Co-administration of this compound with safe and effective permeability enhancers could improve its transport across the intestinal epithelium.

  • Prodrug Modification: Further chemical modification of the this compound molecule could create a new prodrug with enhanced stability in the GI tract and improved permeability.

  • Enzyme Inhibitors: Co-formulation with inhibitors of enzymes that may degrade this compound in the gut could increase the amount of intact drug available for absorption.

Troubleshooting Guides

Problem: Low and variable plasma concentrations of this compound in preclinical studies.

  • Possible Cause 1: Inefficient Oral Formulation.

    • Troubleshooting:

      • Formulation Development: Experiment with different formulation strategies. Consider developing a Solid Lipid Nanoparticle (SLN) or a Self-Emulsifying Drug Delivery System (SEDDS) formulation for this compound. These can protect the drug from degradation and improve its absorption.

      • Excipient Selection: Investigate the use of different excipients that can enhance solubility and permeability.

  • Possible Cause 2: Degradation in the GI Tract.

    • Troubleshooting:

      • In Vitro Stability Studies: Conduct stability studies of this compound in simulated gastric and intestinal fluids to quantify the extent of degradation.

      • Enteric Coating: If significant degradation occurs in the stomach, consider developing an enteric-coated formulation to protect this compound until it reaches the small intestine.

  • Possible Cause 3: Analytical Method Not Sensitive Enough.

    • Troubleshooting:

      • Method Optimization: Ensure your analytical method for quantifying this compound in plasma is sufficiently sensitive and validated. Refer to the detailed LC-MS/MS protocols in the "Experimental Protocols" section.

Problem: Difficulty in developing a stable and effective enhanced formulation.

  • Possible Cause 1: Poor Drug-Excipient Compatibility.

    • Troubleshooting:

      • Compatibility Studies: Perform compatibility studies between this compound and your selected excipients (e.g., lipids, surfactants) using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Possible Cause 2: Formulation Instability.

    • Troubleshooting:

      • Stability Testing: Conduct long-term stability studies of your formulation under different temperature and humidity conditions to assess its shelf-life.

      • Particle Size Analysis: For nanoparticle formulations, monitor particle size and polydispersity index over time to check for aggregation.

Data Presentation

Currently, there is a lack of publicly available quantitative data from studies that have specifically aimed to improve the oral bioavailability of this compound. Researchers are encouraged to generate and publish such data. A hypothetical table for presenting such data is provided below:

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound in Saline (Control)10100
This compound in SEDDS10
This compound as SLNs10

Experimental Protocols

Protocol 1: Development of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
  • Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., polysorbate 80), and purified water.

  • Method (Hot Homogenization followed by Ultrasonication): a. Melt the solid lipid at a temperature approximately 5-10°C above its melting point. b. Disperse the this compound in the molten lipid. c. Heat the surfactant solution in purified water to the same temperature. d. Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse emulsion. e. Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range. f. Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: a. Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS). b. Entrapment Efficiency: Separate the unentrapped this compound by ultracentrifugation and quantify the amount of this compound in the supernatant using a validated analytical method. c. Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Formulations: a. Control: this compound dissolved in saline. b. Test: this compound-loaded SLN formulation.

  • Administration: Administer the formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Protocol 3: Quantification of this compound in Plasma using LC-MS/MS
  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound). b. Vortex the mixture for 1 minute. c. Centrifuge at high speed to precipitate the proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water with a small amount of formic acid or ammonium (B1175870) acetate.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 This compound API F2 Excipient Screening (Lipids, Surfactants) F1->F2 F3 Formulation Optimization (e.g., SLNs, SEDDS) F2->F3 IV1 Particle Size & Zeta Potential F3->IV1 IV2 Entrapment Efficiency F3->IV2 IV3 In Vitro Release F3->IV3 IV4 Stability Studies F3->IV4 PV1 Animal Dosing (Oral Gavage) IV4->PV1 PV2 Blood Sampling PV1->PV2 PV3 Plasma Analysis (LC-MS/MS) PV2->PV3 PV4 Pharmacokinetic Modeling PV3->PV4 PV4->F3 Feedback for Optimization

Caption: Experimental workflow for developing and evaluating an enhanced oral formulation of this compound.

picamilon_hydrolysis cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte Picamilon_Lumen This compound Hydrolysis Enzymatic Hydrolysis Picamilon_Lumen->Hydrolysis Picamilon_Absorbed This compound (Absorbed) Picamilon_Lumen->Picamilon_Absorbed Absorption GABA_Niacin GABA + Niacin Hydrolysis->GABA_Niacin Systemic Circulation Systemic Circulation Picamilon_Absorbed->Systemic Circulation

Caption: Fate of this compound in the gastrointestinal tract, highlighting absorption and potential hydrolysis.

signaling_pathway cluster_circulation Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_brain Brain Picamilon_Blood This compound BBB BBB Transport Picamilon_Blood->BBB Picamilon_Brain This compound BBB->Picamilon_Brain Hydrolysis_Brain Hydrolysis Picamilon_Brain->Hydrolysis_Brain GABA GABA Hydrolysis_Brain->GABA Niacin Niacin Hydrolysis_Brain->Niacin GABA_Receptor GABA Receptor Interaction GABA->GABA_Receptor Vasodilation Vasodilation Niacin->Vasodilation

Caption: Proposed mechanism of action of this compound after crossing the blood-brain barrier.

References

Technical Support Center: Accounting for Picamilon Hydrolysis in Pharmacokinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the complexities associated with the hydrolysis rate of Picamilon in pharmacokinetic (PK) modeling. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the pharmacokinetic modeling of this compound?

A1: The primary challenge is accounting for its conversion to gamma-aminobutyric acid (GABA) and niacin. This compound (N-nicotinoyl-GABA) is a prodrug designed to cross the blood-brain barrier (BBB) and then hydrolyze into its active components. However, the exact rate and extent of this hydrolysis in vivo have not been firmly established in publicly available literature, creating uncertainty in modeling efforts. A recent study also indicates that this compound itself is inactive against 50 different biological targets, including GABA receptors, underscoring the necessity of its hydrolysis for pharmacological activity.

Q2: Is the hydrolysis of this compound enzymatic or non-enzymatic?

A2: this compound contains an amide bond, which can be susceptible to hydrolysis by plasma enzymes such as amidases or proteases. While non-enzymatic hydrolysis can occur, the process is typically much slower. For pharmacokinetic modeling, it is crucial to assume that the hydrolysis is primarily enzyme-mediated until proven otherwise, as this will significantly impact the reaction kinetics (i.e., it will likely be saturable).

Q3: Why can't I simply model the disappearance of the parent this compound molecule?

A3: While modeling the parent drug is a necessary first step, it is insufficient for a complete pharmacokinetic/pharmacodynamic (PK/PD) model. Since the pharmacological effects (anxiolytic, vasodilatory) are attributed to the released GABA and niacin, a robust model must account for the formation rate of these metabolites in the target compartments (plasma and, more importantly, the brain).

Q4: Does this compound hydrolyze in plasma or after crossing the blood-brain barrier?

A4: this compound is designed to cross the BBB before hydrolysis. However, some degree of hydrolysis in the plasma is possible and should be experimentally determined. The relative rates of plasma versus brain hydrolysis are critical parameters for your PK model. Studies on other dipeptides suggest that plasma hydrolysis can sometimes be too slow to account for the total in vivo clearance, implying that tissue-based hydrolysis, likely at cell membranes, is the primary route of metabolism. The lack of significant clearance of a similar compound, glycylglutamine, by the brain in one study suggests that specific transporters and hydrolases at the BBB are necessary and may not be universally present for all such molecules.

Troubleshooting Guides

Issue 1: High variability in plasma concentration data for this compound.
  • Possible Cause 1: Pre-analytical Instability. this compound may be hydrolyzing in the collection tubes after the blood draw, leading to artificially low concentrations of the parent drug.

    • Troubleshooting Steps:

      • Enzyme Inhibition: Collect blood samples in tubes containing an esterase or broad-spectrum protease inhibitor (e.g., sodium fluoride (B91410) or a cocktail of inhibitors).

      • Temperature Control: Process samples immediately on ice and store plasma at -80°C.

      • pH Control: Be aware that the pH of biological samples can change during storage and processing, which can affect both enzymatic and non-enzymatic hydrolysis rates.

      • Validation: Perform a thorough validation of bench-top stability, freeze-thaw stability, and long-term stability in the chosen biological matrix as per regulatory guidance.

  • Possible Cause 2: Analytical Method Interference. Endogenous compounds in plasma may interfere with the quantification of this compound or its metabolites.

    • Troubleshooting Steps:

      • Use of High-Resolution Mass Spectrometry: Employ LC-MS/MS for its high specificity and sensitivity. A validated LC-MS/MS method for this compound in human plasma has been described, which can serve as a starting point.

      • Stable Isotope-Labeled Internal Standard: Synthesize or procure a stable isotope-labeled version of this compound (e.g., ¹³C or ¹⁵N labeled) to use as an internal standard. This will correct for matrix effects and variability in sample processing.

      • Matrix Effect Evaluation: Thoroughly assess the matrix effect during method validation by comparing the response of the analyte in post-extraction spiked matrix with its response in a neat solution.

Issue 2: Difficulty in developing a predictive pharmacokinetic model.
  • Possible Cause 1: Lack of Hydrolysis Rate Data. The model is missing a critical parameter: the hydrolysis rate constant (k_hyd).

    • Troubleshooting Steps:

      • Perform In Vitro Hydrolysis Experiments: Determine the rate of this compound disappearance and metabolite appearance in fresh plasma and brain homogenates from the relevant species (see Experimental Protocol section below).

      • Start Simple: Begin with a one-compartment model for this compound and its metabolites. Use the in vitro hydrolysis rate as an initial estimate and refine it by fitting the model to in vivo data.

      • Consider a Two-Compartment Model: this compound distribution into the brain is a key feature. A model with separate central (plasma) and peripheral (brain) compartments, each with its own hydrolysis rate, will likely be more accurate.

  • Possible Cause 2: Mismatch between In Vitro and In Vivo Results. The hydrolysis rate determined in vitro does not accurately predict the in vivo pharmacokinetics.

    • Troubleshooting Steps:

      • Evaluate Protein Binding: this compound may bind to plasma proteins, reducing the free fraction available for hydrolysis. Measure the plasma protein binding and incorporate this into your model.

      • Investigate Species Differences: Hydrolytic enzyme activity can vary significantly between species (e.g., rat vs. human). Ensure your in vitro experiments use species-relevant matrices.

      • Consider Active Transport: The transport of this compound across the BBB may be a rate-limiting step. Investigate potential active transport mechanisms that could influence its brain concentration.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters for this compound and its Metabolites (Note: These are example values for modeling purposes. Actual values must be determined experimentally.)

ParameterThis compound (Parent)GABA (Metabolite)Niacin (Metabolite)
Molecular Weight ( g/mol ) 208.21103.12123.11
Half-life (t½) in Plasma (h) 1-2VariableVariable
Volume of Distribution (Vd) (L/kg) To be determinedTo be determinedTo be determined
Clearance (CL) (L/h/kg) To be determinedTo be determinedTo be determined
Plasma Protein Binding (%) To be determinedLowLow
Bioavailability (F) (%) ~50-88N/AN/A

Table 2: Example Data from an In Vitro Plasma Stability Assay (Note: This table illustrates how to present experimentally determined stability data.)

Incubation Time (min)This compound Conc. (µM)% RemainingGABA Conc. (µM)Niacin Conc. (µM)
010.00100.00.000.00
158.5285.21.481.48
307.2572.52.752.75
605.2652.64.744.74
1202.7727.77.237.23
Calculated Half-life (t½) ~70 min

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate in Plasma

Objective: To quantify the rate of this compound hydrolysis to GABA and niacin in plasma in vitro.

Materials:

  • This compound reference standard

  • GABA and Niacin reference standards

  • Control plasma from the target species (e.g., human, rat) collected with heparin or EDTA, stored at -80°C.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw control plasma on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Incubation: Spike pre-warmed plasma with this compound to a final concentration of 1-10 µM. Ensure the final solvent concentration is low (<1%) to avoid protein precipitation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with 0.1% formic acid and an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

  • Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze for the concentrations of this compound, GABA, and niacin using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percent remaining this compound concentration versus time. The slope of the linear regression line will be the negative of the hydrolysis rate constant (k_hyd). The half-life can be calculated as t½ = 0.693 / k_hyd.

Mandatory Visualizations

Diagram 1: this compound Pharmacokinetic Pathway

Picamilon_PK_Pathway cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_brain Central Nervous System cluster_elimination Elimination OralDose Oral Dose of this compound Picamilon_Plasma This compound in Plasma OralDose->Picamilon_Plasma Absorption (ka) Metabolites_Plasma GABA + Niacin (from Plasma Hydrolysis) Picamilon_Plasma->Metabolites_Plasma k_hyd_plasma Picamilon_Brain This compound in Brain Picamilon_Plasma->Picamilon_Brain BBB Transport (k_in) Elimination Renal Excretion (Parent + Metabolites) Picamilon_Plasma->Elimination Metabolites_Plasma->Elimination Picamilon_Brain->Picamilon_Plasma Efflux (k_out) Metabolites_Brain GABA + Niacin (Active Metabolites) Picamilon_Brain->Metabolites_Brain k_hyd_brain

Caption: A simplified pharmacokinetic pathway for this compound.

Diagram 2: Experimental Workflow for Hydrolysis Rate Determination

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing A Thaw Plasma (or prepare brain homogenate) B Pre-warm to 37°C A->B C Spike with this compound (t=0) B->C D Incubate at 37°C C->D E Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction & Precipitate Proteins (Acetonitrile + IS) E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify this compound, GABA, and Niacin H->I J Calculate % Remaining I->J K Plot ln(% Remaining) vs. Time J->K L Determine Rate Constant (k_hyd) and Half-life (t½) K->L

Caption: Workflow for determining the in vitro hydrolysis rate of this compound.

Technical Support Center: Validating the Purity and Identity of Synthesized Picamilon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the purity and identity of synthesized Picamilon.

Frequently Asked Questions (FAQs)

1. Identity Confirmation

  • Q1.1: How can I confirm the identity of my synthesized this compound?

    • A: A combination of analytical techniques is recommended for unambiguous identity confirmation. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and co-elution with a certified reference standard using High-Performance Liquid Chromatography (HPLC).

  • Q1.2: What are the expected ¹H NMR signals for this compound?

    • A: While specific chemical shifts can vary slightly based on the solvent and instrument, you should expect to see characteristic signals corresponding to the protons of the nicotinoyl group and the γ-aminobutyric acid (GABA) moiety. A detailed analysis of the splitting patterns and integration values will help confirm the structure. For definitive confirmation, comparison with a reference spectrum is advised.

  • Q1.3: What is the expected mass spectrum for this compound?

    • A: Using a soft ionization technique like electrospray ionization (ESI), you should observe the protonated molecule [M+H]⁺ at an m/z of approximately 209.0. Further fragmentation (MS/MS) can provide additional structural confirmation, with expected fragments at m/z 78.0 and 106.0.[1][2]

2. Purity Assessment

  • Q2.1: Which HPLC method is suitable for assessing the purity of this compound?

    • A: Reversed-phase HPLC (RP-HPLC) with UV detection is a standard method for purity analysis. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile.[1][2]

  • Q2.2: What are some common impurities I might find in my synthesized this compound?

    • A: Common impurities can include unreacted starting materials (niacin and GABA), by-products from side reactions, and residual solvents used during synthesis and purification. The specific impurities will depend on the synthetic route employed.

  • Q2.3: My HPLC chromatogram shows multiple peaks. How can I identify if they are impurities?

    • A: To determine if additional peaks are impurities, you can:

      • Compare the chromatogram to that of a certified this compound reference standard.

      • Use a diode array detector (DAD) or photodiode array (PDA) detector to check the UV spectrum of each peak. Impurities will likely have different UV spectra from the main this compound peak.

      • Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of each peak, which can help in identifying the impurities.

3. Troubleshooting HPLC Analysis

  • Q3.1: I'm seeing significant peak tailing in my HPLC chromatogram. What could be the cause?

    • A: Peak tailing can be caused by several factors:

      • Secondary interactions: The basic nitrogen in this compound can interact with acidic silanol (B1196071) groups on the silica-based column packing. Ensure your mobile phase pH is appropriate to suppress these interactions.

      • Column degradation: The column may be nearing the end of its lifespan.

      • Sample overload: Injecting too concentrated a sample can lead to peak distortion.

      • Inappropriate mobile phase: The mobile phase composition may not be optimal for the separation.[3][4]

  • Q3.2: The retention time of my this compound peak is shifting between injections. What should I do?

    • A: Retention time shifts are often due to:

      • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

      • Fluctuations in mobile phase composition: Check that your solvent mixing is accurate and consistent.

      • Temperature variations: Use a column oven to maintain a constant temperature.

      • Pump issues: Inconsistent flow from the HPLC pump can cause shifts.[3][5]

  • Q3.3: My baseline is noisy. How can I improve it?

    • A: A noisy baseline can be addressed by:

      • Degassing the mobile phase: Dissolved gases in the mobile phase can cause noise.

      • Using high-purity solvents: Ensure your mobile phase components are of HPLC grade.

      • Checking for leaks: Leaks in the system can introduce air and cause pressure fluctuations.

      • Cleaning the detector flow cell: Contamination in the flow cell can lead to a noisy baseline.[5][6][7]

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of methanol and 10mM ammonium acetate (B1210297) with 0.1% formic acid (e.g., 55:45 v/v).[1][2]

  • Flow Rate: Set the flow rate to 0.65 mL/min.[1][2]

  • Detection: Monitor the absorbance at a wavelength determined by the UV spectrum of this compound (typically around 262 nm).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Identity Confirmation by LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI.

    • Selected Reaction Monitoring (SRM): Monitor the transition of the parent ion (m/z 209.0) to characteristic product ions (e.g., m/z 78.0 and 106.0).[1][2]

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., 10 µg/mL).

  • Analysis: Inject the sample and acquire the mass spectrometric data. The presence of the correct precursor and product ions confirms the identity of this compound.

Protocol 3: Structural Confirmation by ¹H NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the this compound structure. Compare the obtained spectrum with a known reference spectrum of this compound if available.

Data Presentation

Table 1: HPLC and LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
HPLC Column Venusil ASB C18[1][2]
Mobile Phase Methanol:10mM Ammonium Acetate:Formic Acid (55:45:0.1, v/v/v)[1][2]
Flow Rate 0.65 mL/min[1][2]
Ionization Mode ESI Positive[1][2]
Precursor Ion (m/z) 209.0[1][2]
Product Ions (m/z) 78.0, 106.0[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Purity & Identity Validation cluster_results Results cluster_decision Decision synthesis Synthesized this compound purification Purification synthesis->purification hplc HPLC-UV (Purity) purification->hplc Purity Check lcms LC-MS/MS (Identity) purification->lcms Identity Confirmation nmr NMR (Structure) purification->nmr Structural Elucidation purity_data Purity > 98%? hplc->purity_data identity_confirmed Identity Confirmed? lcms->identity_confirmed nmr->identity_confirmed pass Pass purity_data->pass fail Fail - Repurify/Resynthesize purity_data->fail identity_confirmed->pass identity_confirmed->fail

Caption: Workflow for the validation of synthesized this compound.

logical_relationship cluster_analytical_techniques Analytical Techniques cluster_information_obtained Information Obtained cluster_validation_goals Validation Goals hplc HPLC purity Purity (%) hplc->purity retention_time Retention Time hplc->retention_time ms Mass Spectrometry molecular_weight Molecular Weight ms->molecular_weight fragmentation Fragmentation Pattern ms->fragmentation nmr NMR structure Chemical Structure nmr->structure purity_assessment Purity Assessed purity->purity_assessment identity Identity Confirmed retention_time->identity molecular_weight->identity fragmentation->identity structure->identity

Caption: Relationship between analytical techniques and validation goals.

References

Technical Support Center: Quantifying Picamilon's Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of Picamilon's metabolites, namely gamma-aminobutyric acid (GABA) and niacin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify its metabolites?

A: this compound is a synthetic prodrug composed of niacin and GABA.[1] The primary challenge in its quantification lies in its rapid hydrolysis into these two distinct endogenous molecules upon entering the body.[2][3] This necessitates separate analytical methods optimized for the polar amino acid GABA and the vitamin niacin, each presenting its own set of analytical hurdles.

Q2: What are the main metabolites of this compound that I should be targeting for quantification?

A: The primary metabolites of this compound are γ-aminobutyric acid (GABA) and niacin (nicotinic acid).[1][4] It is believed that this compound crosses the blood-brain barrier and is then hydrolyzed into these two components.[2][3] Therefore, quantitative bioanalysis should focus on measuring the concentrations of both GABA and niacin in the biological matrix of interest.

Q3: Is it necessary to quantify the parent drug, this compound, as well?

A: While the primary focus is often on the active metabolites, quantifying the parent drug can provide valuable pharmacokinetic data, such as absorption rates and the efficiency of its conversion to GABA and niacin. A 2023 study noted that this compound itself is inactive against 50 biological targets, including GABA receptors, reinforcing its role as a prodrug.[5] However, its presence in plasma has been detected in clinical studies, suggesting that analyzing the parent drug can offer a more complete pharmacokinetic profile.[6]

Q4: What are the most common analytical techniques for quantifying GABA and niacin?

A: For GABA, High-Performance Liquid Chromatography (HPLC) with pre-column derivatization followed by fluorescence or electrochemical detection is common due to GABA's lack of a chromophore.[7][8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also widely used for its high sensitivity and selectivity, and it can directly measure GABA without derivatization.[9] For niacin, both Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS are effective methods.[10][11]

Q5: Why is derivatization often required for GABA analysis by HPLC?

A: GABA is a small, polar molecule that lacks a native chromophore or fluorophore, making it difficult to detect using standard UV or fluorescence detectors.[7] Derivatization with agents like o-phthalaldehyde (B127526) (OPA) introduces a fluorescent group, significantly enhancing detection sensitivity.[8]

Troubleshooting Guides

GABA Quantification
Problem Potential Cause Troubleshooting Steps
Poor/inconsistent GABA peak shape in HPLC 1. Suboptimal mobile phase pH. 2. Poor retention on a C18 column due to GABA's polarity. 3. Column degradation.1. Adjust the mobile phase pH; a slightly acidic pH can improve peak shape. 2. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an ion-pairing reagent. 3. Use a guard column and ensure proper column washing and regeneration.
Low or no signal for GABA-OPA derivative 1. Incomplete derivatization reaction. 2. Degradation of the OPA derivative.[12] 3. Incorrect fluorescence detector settings.1. Optimize derivatization conditions: ensure correct pH (alkaline), sufficient reagent concentration, and appropriate reaction time.[8] 2. OPA derivatives can be unstable; analyze samples immediately after derivatization and keep them cool.[12] Consider using a more stable derivatizing agent if the issue persists. 3. Verify and optimize the excitation and emission wavelengths for the specific GABA derivative.
High background noise or interfering peaks 1. Matrix effects from the biological sample.[13] 2. Contamination from reagents or labware. 3. OPA reacts with other primary amines in the sample.1. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[14] Use a stable isotope-labeled internal standard for GABA to compensate for matrix effects.[15] 2. Use high-purity solvents and reagents and thoroughly clean all glassware. 3. Optimize chromatographic separation to resolve the GABA peak from other derivatized compounds.
Niacin Quantification
Problem Potential Cause Troubleshooting Steps
Ion suppression in LC-MS/MS 1. Co-eluting endogenous compounds from the matrix.[16][17] 2. High salt concentration in the final extract. 3. Inefficient ionization in the MS source.1. Enhance sample preparation with a more rigorous extraction method (e.g., LLE or SPE).[10] Modify the chromatographic gradient to better separate niacin from matrix components.[16] 2. Ensure complete removal of extraction buffers or salts during sample preparation. 3. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a stable isotope-labeled internal standard for niacin.[18]
Low recovery of niacin 1. Inefficient extraction from the biological matrix. 2. Adsorption of niacin to plasticware. 3. Degradation during sample processing.1. Optimize the pH of the extraction solvent; niacin is more soluble at neutral or slightly alkaline pH. Experiment with different extraction solvents. 2. Use low-binding microcentrifuge tubes and pipette tips. 3. Minimize sample processing time and keep samples on ice.
Poor linearity of calibration curve 1. Saturation of the detector at high concentrations. 2. Inaccurate preparation of standards. 3. Significant matrix effects across the concentration range.1. Extend the calibration range or dilute samples with high concentrations. 2. Carefully prepare fresh calibration standards and verify their concentrations. 3. Use matrix-matched calibration standards to account for matrix effects.

Data Presentation

Table 1: Comparison of Analytical Methods for GABA Quantification

Method Principle Linearity Range LOD/LOQ Recovery (%) Advantages Disadvantages
HPLC-FLD (OPA Derivatization) Pre-column derivatization with OPA, separation by reversed-phase HPLC, and fluorescence detection.0.1 - 10 µg/mLLOD: ~0.05 µg/mL, LOQ: ~0.15 µg/mL90-105Good sensitivity, widely available instrumentation.Derivatization is required, derivative can be unstable.[12]
LC-MS/MS Direct injection, separation by HILIC or reversed-phase with ion pairing, and detection by mass spectrometry.1 - 1000 ng/mLLOD: ~0.5 ng/mL, LOQ: ~1 ng/mL85-110High sensitivity and selectivity, no derivatization needed.Susceptible to matrix effects, requires more expensive instrumentation.
GC-MS Derivatization to a volatile form, separation by gas chromatography, and detection by mass spectrometry.1 - 500 ng/mLLOD: ~0.5 ng/mL, LOQ: ~2 ng/mL95-105High resolution and sensitivity.Requires derivatization, high temperatures can cause degradation.

Table 2: Comparison of Analytical Methods for Niacin Quantification

Method Principle Linearity Range LOD/LOQ Recovery (%) Advantages Disadvantages
LC-MS/MS Separation by reversed-phase HPLC and detection by mass spectrometry.2 - 3000 ng/mL[11]LOD: ~0.5 ng/mL, LOQ: ~2 ng/mL[11]85-115High sensitivity and selectivity, suitable for complex matrices.Potential for ion suppression.[16]
GC-MS Derivatization to a volatile ester, separation by gas chromatography, and detection by mass spectrometry.10 - 1000 ng/mLLOD: ~2 ng/mL, LOQ: ~10 ng/mL90-110Excellent separation efficiency.Derivatization is often necessary.

Experimental Protocols

Protocol 1: Simultaneous Extraction of GABA and Niacin from Brain Tissue

This protocol is designed for the simultaneous extraction of the polar metabolite GABA and the less polar metabolite niacin from brain tissue, followed by analysis using LC-MS/MS.

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen brain tissue.

    • Homogenize the tissue in 1 mL of ice-cold methanol:water (80:20, v/v) containing a stable isotope-labeled internal standard for both GABA and niacin.[9]

    • Perform homogenization on ice to minimize enzymatic degradation.[2]

  • Protein Precipitation:

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains both GABA and niacin.

  • Liquid-Liquid Extraction (for further cleanup, optional but recommended):

    • To the supernatant, add 1 mL of chloroform (B151607) and vortex thoroughly.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

    • The upper aqueous layer contains the polar metabolites, including GABA. The lower organic layer will contain lipids and less polar compounds. Niacin will partition between the two layers. For complete niacin recovery, both layers can be processed, or a single-phase extraction can be optimized.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the aqueous layer (for GABA) to a new tube.

    • If analyzing niacin from the aqueous layer, this can be directly evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.

    • The reconstituted sample is then ready for injection into the LC-MS/MS system.

Protocol 2: Pre-column Derivatization of GABA with OPA for HPLC-FLD Analysis

This protocol details the derivatization of GABA with o-phthalaldehyde (OPA) for fluorescence detection.

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.1 M borate (B1201080) buffer (pH 9.5) and 100 µL of β-mercaptoethanol. This reagent should be prepared fresh daily.

    • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide (B78521) solution.

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the sample extract (or standard) with 400 µL of the OPA reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature, protected from light.[8]

    • Immediately inject a suitable volume (e.g., 20 µL) into the HPLC system.

Visualizations

picamilon_metabolism_and_analysis cluster_analysis Analytical Workflow This compound This compound bbb Blood-Brain Barrier This compound->bbb Crosses hydrolysis Hydrolysis bbb->hydrolysis gaba GABA hydrolysis->gaba niacin Niacin hydrolysis->niacin sample_prep Sample Preparation (Homogenization, Extraction) gaba->sample_prep niacin->sample_prep derivatization Derivatization (for GABA) with OPA sample_prep->derivatization lcms LC-MS/MS sample_prep->lcms gcms GC-MS sample_prep->gcms hplc HPLC-FLD derivatization->hplc troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem Encountered (e.g., Poor Peak, Low Signal) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Verify Instrument Parameters start->check_instrument check_reagents Assess Reagent Quality and Stability start->check_reagents optimize_extraction Optimize Extraction (pH, Solvent) check_sample_prep->optimize_extraction improve_cleanup Improve Sample Cleanup (SPE, LLE) check_sample_prep->improve_cleanup adjust_chromatography Adjust Chromatographic Conditions check_instrument->adjust_chromatography optimize_ms Optimize MS Parameters check_instrument->optimize_ms prepare_fresh Prepare Fresh Reagents/Standards check_reagents->prepare_fresh end Problem Resolved optimize_extraction->end improve_cleanup->end adjust_chromatography->end optimize_ms->end prepare_fresh->end

References

Navigating Picamilon Research: A Technical Support Center for Minimizing Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the enigmatic nootropic, Picamilon, ensuring experimental reproducibility is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during research, thereby minimizing variability and enhancing the reliability of findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound, or nicotinoyl-GABA, is a synthetic compound created by combining niacin (vitamin B3) and gamma-aminobutyric acid (GABA).[1] Developed in the Soviet Union, it is prescribed in Russia for various neurological conditions.[1] The core principle behind its design is to facilitate the passage of GABA across the blood-brain barrier, a feat GABA alone struggles to achieve. Once in the central nervous system, this compound is believed to be hydrolyzed back into its constituent molecules: GABA and niacin.[1] The released GABA can then exert its inhibitory effects by activating GABA receptors, while niacin acts as a vasodilator.[1] However, a 2023 study indicated that this compound itself shows little to no direct activity at 50 tested biological targets, including GABA receptors, suggesting its effects are likely mediated entirely by its metabolites.[1][2]

Q2: What are the key chemical properties of this compound I should be aware of?

Understanding the fundamental properties of this compound is crucial for proper handling and experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molecular Weight 208.21 g/mol [1]
Appearance White crystalline powder[1]
Solubility Highly soluble in water.[1]

Q3: How should I prepare and store this compound solutions for my experiments?

Proper preparation and storage of this compound solutions are critical for maintaining the compound's integrity and ensuring consistent results.

  • For in vitro studies: Due to its high water solubility, sterile, deionized water or phosphate-buffered saline (PBS) are suitable solvents. Prepare fresh solutions for each experiment to avoid degradation.

  • For in vivo studies (oral gavage): this compound can be dissolved in distilled water or 0.9% saline.[3] Given its hygroscopic nature, it is advisable to prepare solutions fresh on the day of dosing.

  • Storage: Store the powdered form of this compound in a cool, dark, and dry place. For solutions, short-term storage at 2-8°C is recommended, but fresh preparation is always the best practice to minimize the risk of degradation.[4]

Troubleshooting Guides

Inconsistent Results in Behavioral Studies

Problem: Significant variability in behavioral outcomes (e.g., in Morris water maze, elevated plus maze) between animals in the same treatment group.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Stress-induced variability Ensure a proper acclimatization period for the animals in the testing environment. Handle animals consistently and gently to minimize stress. Conduct behavioral tests at the same time each day to account for circadian rhythms.[5]
Inconsistent Dosing For oral gavage, ensure the correct volume is administered based on the animal's most recent body weight.[6][7] Use calibrated equipment and verify the concentration of your dosing solution.
Vehicle Effects Always include a vehicle-only control group to account for any behavioral effects of the solvent.[8] For poorly soluble compounds that might be used in conjunction with this compound, carefully select a vehicle that has been shown to be inert in behavioral assays.[8]
Metabolism Differences Individual differences in the rate of this compound hydrolysis to GABA and niacin can lead to varied responses. While difficult to control, documenting and analyzing individual animal data can help identify outliers.
Difficulties in Analytical Quantification

Problem: Inaccurate or inconsistent quantification of this compound in biological matrices (e.g., plasma, brain tissue) using HPLC or LC-MS/MS.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Matrix Effects Matrix effects, where components of the biological sample interfere with the ionization of the analyte, are a common issue in LC-MS/MS.[9] Mitigation Strategies: - Sample Preparation: Utilize protein precipitation followed by solid-phase extraction (SPE) to clean up the sample.[10] - Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.[11] - Chromatographic Separation: Optimize the HPLC gradient to separate this compound from interfering matrix components.[12]
Compound Instability This compound may degrade in the biological matrix post-collection. Mitigation Strategies: - Process samples on ice and store them at -80°C as quickly as possible. - Conduct stability tests of this compound in the matrix under different storage conditions.[13]
Poor Extraction Recovery The method used to extract this compound from the matrix may be inefficient. Mitigation Strategies: - Experiment with different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction).[14] - Spike known concentrations of this compound into a blank matrix to determine the recovery rate of your method.

Experimental Protocols

While specific protocols should be optimized for individual laboratory conditions, the following provides a general framework for common experimental procedures.

In Vivo Study in Rodents (Oral Gavage)
  • Animal Model: Male Sprague-Dawley rats (200-250g) are a commonly used model.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

  • Dosing Solution Preparation:

    • On the day of the experiment, weigh the required amount of this compound powder.

    • Dissolve in 0.9% sterile saline to the desired concentration (e.g., 10 mg/mL).

    • Ensure the solution is clear and free of particulates.

  • Administration:

    • Weigh each animal to determine the precise dosing volume (typically 5-10 mL/kg for rats).[6][15]

    • Administer the solution via oral gavage using a proper-sized, ball-tipped gavage needle to prevent injury.[6][16]

  • Behavioral Testing: Conduct behavioral tests at a predetermined time point after administration, based on the known pharmacokinetic profile of this compound.

  • Sample Collection: At the end of the study, collect blood and/or brain tissue for pharmacokinetic or pharmacodynamic analysis.

Quantification of this compound in Rat Plasma by HPLC-UV (General Method)
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-UV Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol (B129727) and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~265 nm (based on the pyridine (B92270) ring in the niacin moiety).

    • Injection Volume: 20 µL.

  • Quantification:

    • Create a calibration curve using known concentrations of this compound spiked into blank plasma.

    • Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizing Key Processes

To further aid in understanding and minimizing variability, the following diagrams illustrate crucial pathways and workflows.

Picamilon_Metabolism_and_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain cluster_action Cellular Action Picamilon_blood This compound Picamilon_brain This compound Picamilon_blood->Picamilon_brain Crosses BBB BBB Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA-A Receptor GABA->GABA_R Binds to GPR109A GPR109A Receptor Niacin->GPR109A Binds to Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition Leads to Vasodilation Vasodilation GPR109A->Vasodilation Leads to

Caption: this compound's journey from bloodstream to cellular action.

GABA_A_Receptor_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to Cl_influx Chloride (Cl⁻) Influx GABA_A_Receptor->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: Simplified GABA-A receptor signaling cascade.

Niacin_Vasodilation_Pathway Niacin Niacin GPR109A GPR109A Receptor (on Langerhans cells) Niacin->GPR109A Activates PLA2 Phospholipase A2 Activation GPR109A->PLA2 Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Prostaglandins Prostaglandin (PGD₂, PGE₂) Synthesis Arachidonic_Acid->Prostaglandins Vasodilation Vasodilation Prostaglandins->Vasodilation Induces

Caption: Niacin-induced vasodilation pathway via GPR109A.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Dosing_Solution_Prep Prepare Fresh Dosing Solution Animal_Weighing Weigh Animals Dosing_Solution_Prep->Animal_Weighing Dosing Oral Gavage (this compound or Vehicle) Animal_Weighing->Dosing Behavioral_Testing Behavioral Testing (e.g., 30-60 min post-dose) Dosing->Behavioral_Testing Sample_Collection Sample Collection (Blood, Brain) Behavioral_Testing->Sample_Collection Sample_Processing Sample Processing (e.g., Protein Precipitation) Sample_Collection->Sample_Processing Analytical_Quantification HPLC or LC-MS/MS Analysis Sample_Processing->Analytical_Quantification Data_Analysis Statistical Analysis Analytical_Quantification->Data_Analysis

Caption: A typical workflow for in vivo this compound research.

References

Identifying potential artifacts in in vitro studies of Picamilon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picamilon in in vitro settings. Given the limited publicly available data on this compound's in vitro behavior, this guide focuses on anticipating and addressing potential artifacts and challenges based on its chemical nature and proposed mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: this compound is a synthetic compound created by linking gamma-aminobutyric acid (GABA) with niacin (nicotinic acid).[1][2][3][4] The primary hypothesis is that the niacin moiety allows the molecule to cross the blood-brain barrier (BBB).[2][5] Once in the central nervous system, it is thought to be hydrolyzed into its constituent parts: GABA and niacin.[1][2] The released GABA would then exert its inhibitory neurotransmitter effects, while niacin would act as a vasodilator, potentially increasing cerebral blood flow.[1][4] However, it is important to note that the hydrolysis of this compound in the brain has not been definitively established through extensive studies.[2]

Q2: Does this compound directly interact with common biological targets?

A2: A 2023 in vitro study screened this compound against a panel of 50 biological targets, including various receptors, ion channels, enzymes, and transporters. The study found that at a concentration of 10 μM, this compound exhibited weak or no binding to these targets.[6][7] This suggests that the intact this compound molecule may not have a direct pharmacological effect on these common targets, and its biological activity likely relies on its hydrolysis to GABA and niacin.

Q3: What are the primary stability concerns when working with this compound in vitro?

A3: The main concern is the stability of the amide bond linking GABA and niacin. This bond may be susceptible to hydrolysis in aqueous and near-neutral pH environments, such as cell culture media at 37°C.[8] If this compound degrades prematurely in the culture medium, the experiment will inadvertently be testing the effects of GABA and niacin, not the intact prodrug. This can be a significant artifact. Therefore, assessing the stability of this compound under your specific experimental conditions is crucial.

Q4: What are essential controls to include in in vitro experiments with this compound?

A4: Due to its nature as a prodrug, the following controls are critical:

  • Vehicle Control: The solvent used to dissolve this compound.

  • GABA Control: To determine if the observed effects are simply due to the action of GABA.

  • Niacin Control: To assess the contribution of niacin to the observed effects.

  • GABA + Niacin Combination Control: To check for any synergistic effects of the two breakdown products.

  • Time-Course Experiments: To monitor if the effects of this compound change over the duration of the experiment, which could indicate degradation.

Troubleshooting Guides

Issue 1: High variability in experimental results.

Potential Cause Troubleshooting Step
This compound Degradation This compound may be degrading in the cell culture medium, leading to inconsistent concentrations of the active compound and its breakdown products.
1. Perform a stability study of this compound in your specific cell culture medium at 37°C using an analytical method like HPLC (see Experimental Protocol 1).
2. If degradation is observed, reduce the incubation time or replenish the medium with freshly prepared this compound at regular intervals.
3. Consider preparing stock solutions in an appropriate solvent (e.g., DMSO) and storing them in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Issue 2: Observed biological effect is identical to the GABA control.

Potential Cause Troubleshooting Step
Premature Hydrolysis The observed effect is likely due to this compound hydrolyzing into GABA and niacin in the culture medium before reaching the cells.
1. Analyze the concentration of this compound, GABA, and niacin in your cell culture medium over time using HPLC.
2. If premature hydrolysis is confirmed, consider this an artifact. The experiment is essentially a GABA administration study.
3. To study the effects of intact this compound, shorter incubation times may be necessary.

Issue 3: No transport of this compound is observed in an in vitro blood-brain barrier (BBB) model.

Potential Cause Troubleshooting Step
Model Integrity Issues The in vitro BBB model may not be functioning correctly, exhibiting low transendothelial electrical resistance (TEER) or high paracellular permeability.[9][10]
1. Validate the integrity of your BBB model by measuring TEER and the permeability of a known paracellular marker (e.g., Lucifer yellow or sucrose).
2. Ensure the cell types used (e.g., primary endothelial cells, astrocytes, pericytes) are properly co-cultured to mimic the in vivo environment.[11]
Analytical Method Limitations The method used to detect this compound in the basolateral chamber may not be sensitive enough, or this compound may have degraded during the experiment.
1. Validate your analytical method (e.g., LC-MS/MS) for the required sensitivity.
2. Analyze samples from both the apical and basolateral chambers for this compound, GABA, and niacin to account for potential transport and simultaneous degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C

Time (hours)This compound Concentration (μM)GABA Concentration (μM)Niacin Concentration (μM)
0100.00.10.2
492.37.87.9
885.115.015.2
1278.521.621.8
2460.239.940.1

This table illustrates the potential for significant hydrolysis of this compound over a 24-hour period, highlighting the importance of stability testing.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

  • Preparation: Prepare a 100 μM working solution of this compound in your specific cell culture medium.

  • Incubation: Incubate the solution at 37°C in a 5% CO₂ incubator.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.

  • Sample Preparation: Stop any enzymatic activity by adding a precipitation agent (e.g., ice-cold acetonitrile) and centrifuge to remove proteins.

  • HPLC Analysis: Analyze the supernatant using a C18 reverse-phase HPLC column. Use a mobile phase appropriate for separating this compound, GABA, and niacin (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).

  • Detection: Use a UV detector set to a wavelength suitable for detecting the nicotinoyl group of this compound and niacin, and a separate method (e.g., pre-column derivatization with o-phthalaldehyde) for the detection of GABA.

  • Quantification: Calculate the concentration of each compound at each time point by comparing the peak areas to a standard curve.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Transport Assay

  • Model Setup: Culture brain endothelial cells (e.g., hCMEC/D3 or primary cells) on a Transwell insert, optionally in co-culture with astrocytes and pericytes on the basolateral side, until a high TEER value is achieved, indicating tight junction formation.

  • Experiment Initiation: Replace the medium in the apical (luminal) and basolateral (abluminal) chambers with fresh, serum-free medium. Add this compound to the apical chamber.

  • Sampling: At specified time points, collect samples from the basolateral chamber and replace the volume with fresh medium. Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Analysis: Analyze the concentration of this compound, GABA, and niacin in the collected samples using a sensitive analytical method such as LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for this compound to quantify its transport across the cell monolayer.

Mandatory Visualizations

Picamilon_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Picamilon_Blood This compound BBB_Transport Transport Picamilon_Blood->BBB_Transport Picamilon_Brain This compound BBB_Transport->Picamilon_Brain Hydrolysis Hydrolysis Picamilon_Brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin Stability_Workflow Start Start: Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C, 5% CO₂ Start->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC for this compound, GABA, Niacin Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot Decision Is Degradation > 10% in Experiment Duration? Plot->Decision End_Stable Proceed with Experiment Decision->End_Stable No End_Unstable Modify Protocol (e.g., shorter incubation, replenish drug) Decision->End_Unstable Yes Troubleshooting_Tree Start Unexpected In Vitro Result with this compound Q1 Is the effect similar to GABA control? Start->Q1 A1_Yes Potential Artifact: Premature Hydrolysis Q1->A1_Yes Yes Q2 Is there high variability between replicates? Q1->Q2 No Check_Stability Action: Perform HPLC stability study (Protocol 1) A1_Yes->Check_Stability A2_Yes Potential Artifact: Inconsistent Degradation Q2->A2_Yes Yes Q3 No effect observed? Q2->Q3 No Review_Prep Action: Review stock solution prep & storage. Check stability. A2_Yes->Review_Prep A3_Yes Possible Issues: 1. Intact this compound is inactive on this target. 2. Insufficient hydrolysis to active forms. 3. Concentration too low. Q3->A3_Yes Yes Review_Exp Action: Include GABA/Niacin controls. Increase concentration. Check for hydrolysis. A3_Yes->Review_Exp

References

Best practices for long-term storage of Picamilon solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Picamilon (N-nicotinoyl-γ-aminobutyric acid) solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of their experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at low temperatures to ensure its long-term stability. Recommendations from various suppliers suggest storing the crystalline solid at either -20°C or between 2°C and 8°C.[1][2] It is also advisable to protect it from light.[3]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of approximately 1 mg/ml.[4] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[4] It is good practice to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the solid to minimize oxidative degradation.[4]

Q3: What is the recommended short-term storage for aqueous this compound solutions?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[4] If short-term storage is necessary, it should be at 2-8°C and protected from light.

Q4: What are the primary degradation products of this compound in solution?

A4: this compound is a prodrug formed by a synthetic combination of niacin (nicotinic acid) and γ-aminobutyric acid (GABA).[5] In aqueous solutions, it is susceptible to hydrolysis, which breaks the amide bond and releases its two constituent molecules: GABA and nicotinic acid.[5]

Q5: How does pH affect the stability of this compound solutions?

A5: While specific studies on the pH stability of this compound are limited, the stability of its degradation products provides some insight. GABA is reported to be stable in aqueous solutions across a wide pH range of 2.0 to 8.0, even at elevated temperatures. The amide bond in this compound is the most likely point of hydrolysis, and amide hydrolysis rates are generally influenced by pH. For nicotinamide (B372718), a related compound, the hydrolysis rate is slowest between pH 4 and 6. Therefore, it is advisable to maintain the pH of this compound solutions within a slightly acidic to neutral range (pH 4-7) to minimize hydrolysis.

Q6: Are this compound solutions sensitive to light?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation in aqueous solution upon storage, especially at low temperatures. This compound has limited aqueous solubility.Prepare fresh solutions daily. If storage is unavoidable, consider using a co-solvent system or preparing a more dilute solution. Always visually inspect for precipitation before use.
Loss of biological activity or inconsistent experimental results over time. Chemical degradation of this compound, primarily through hydrolysis into GABA and nicotinic acid.Prepare fresh solutions for each experiment. If using a stored solution, verify its integrity using an analytical method like HPLC. Store solutions at low temperatures (2-8°C) for short periods only and protect from light.
Discoloration of the solution. Oxidative degradation or contamination.Use high-purity, degassed solvents for solution preparation. Store the solution under an inert atmosphere (e.g., nitrogen or argon). Ensure proper cleaning of all glassware and storage containers.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.Identify the degradation products by comparing their retention times with standards of GABA and nicotinic acid. A stability-indicating analytical method should be used to resolve the parent compound from its degradants.

Quantitative Data on Stability

Table 1: Inferred Stability of this compound and its Hydrolysis Products in Aqueous Solution

CompoundpH Range for Optimal StabilityTemperature EffectsGeneral Recommendations
This compound Inferred to be most stable at slightly acidic to neutral pH (4-7) to minimize amide hydrolysis.Degradation is expected to increase with higher temperatures.Prepare fresh solutions. For short-term storage (up to 24 hours), use 2-8°C and protect from light.
GABA Stable over a wide pH range (2.0-8.0).Stable at temperatures up to 90°C in solution.GABA as a degradation product is highly stable under typical experimental conditions.
Nicotinic Acid / Nicotinamide Relatively stable, with the slowest hydrolysis of nicotinamide observed between pH 4 and 6.Degradation rate increases with temperature.Nicotinic acid as a degradation product is generally stable.

Disclaimer: The stability data for this compound is inferred based on the chemical properties of its functional groups and the stability of its hydrolysis products. Researchers should perform their own stability studies for their specific experimental conditions.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method to analyze this compound and its primary degradation products, GABA and nicotinic acid.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

2. Mobile Phase Preparation:

  • A common mobile phase for separating these types of compounds is a mixture of an aqueous buffer and an organic solvent.

  • Aqueous Buffer (Mobile Phase A): 10 mM phosphate (B84403) buffer adjusted to pH 3.

  • Organic Solvent (Mobile Phase B): Methanol or acetonitrile.

  • Start with an isocratic elution of 90:10 (v/v) Mobile Phase A: Mobile Phase B. Adjust the ratio as needed to achieve good separation.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • UV Detection Wavelength: 261 nm (for nicotinic acid) and a lower wavelength (e.g., 210 nm) for GABA if derivatization is not used. Note that GABA has a poor chromophore, and derivatization may be necessary for sensitive detection.

4. Standard and Sample Preparation:

  • Prepare stock solutions of this compound, GABA, and nicotinic acid in a suitable solvent (e.g., water or mobile phase).

  • Create a mixed standard solution containing all three compounds to determine their retention times and resolution.

  • Prepare samples of the this compound solution under investigation by diluting them to an appropriate concentration within the linear range of the assay.

5. Forced Degradation Studies (Method Validation):

  • To ensure the method is stability-indicating, perform forced degradation studies on a this compound solution.

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solution at 80°C.

    • Photodegradation: Expose the solution to UV light.

  • Analyze the stressed samples to confirm that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Workflow start This compound Solution Stability Issue check_precipitation Visible Precipitation? start->check_precipitation check_age Solution Age > 24h? check_precipitation->check_age No action_prepare_fresh Prepare Fresh Solution check_precipitation->action_prepare_fresh Yes check_storage Stored at 2-8°C & Protected from Light? check_age->check_storage No check_age->action_prepare_fresh Yes check_analytical Inconsistent Analytical Results? check_storage->check_analytical Yes action_adjust_storage Adjust Storage Protocol check_storage->action_adjust_storage No action_validate_method Validate Analytical Method check_analytical->action_validate_method Yes outcome_stable Solution Stable check_analytical->outcome_stable No action_prepare_fresh->outcome_stable action_adjust_storage->check_analytical action_forced_degradation Perform Forced Degradation Study action_validate_method->action_forced_degradation action_forced_degradation->outcome_stable

Caption: Troubleshooting workflow for this compound solution stability issues.

References

Validation & Comparative

Picamilon versus Phenibut: A Comparative Analysis of Anxiolytic Mechanisms and Effects

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Picamilon and Phenibut, two compounds developed for their anxiolytic properties. While both interact with the GABAergic system, their pharmacological profiles, mechanisms of action, and supporting data differ significantly. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.

Overview and Mechanism of Action

This compound is a synthetic compound created by combining niacin (vitamin B3) with gamma-aminobutyric acid (GABA).[1] Developed in the Soviet Union in 1969, its primary design feature is the ability to cross the blood-brain barrier (BBB), a feat that GABA alone cannot readily accomplish.[2][3] Once in the central nervous system, this compound is hydrolyzed into its constituent molecules, GABA and niacin.[2][4] The released GABA is theorized to activate GABA receptors, producing an inhibitory, anxiolytic effect, while niacin acts as a vasodilator, increasing cerebral blood flow.[2][3][4] However, a 2023 study screening this compound against 50 biological targets found the parent compound itself to be inactive, including at GABA receptors, supporting the hypothesis that its activity is solely dependent on its function as a prodrug.[2]

Phenibut , chemically known as β-phenyl-γ-aminobutyric acid, is a direct analogue of the inhibitory neurotransmitter GABA.[5] The addition of a phenyl ring to the GABA structure allows it to effectively cross the BBB.[5] Unlike this compound, Phenibut is directly active at receptor sites. Its primary mechanism of action is as a full agonist of the GABA-B receptor.[5] Additionally, Phenibut binds to and blocks the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentinoid drugs like gabapentin (B195806) and pregabalin.[6][7] This dual mechanism contributes to its anxiolytic, nootropic, and mood-elevating effects.[6]

Data Presentation: Pharmacological and Pharmacokinetic Properties

The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and Phenibut based on available literature. A significant gap exists in publicly accessible, English-language literature regarding quantitative data from direct comparative anxiolytic behavioral studies (e.g., Elevated Plus Maze, Light-Dark Box).

Table 1: General Pharmacological and Pharmacokinetic Comparison

ParameterThis compoundPhenibut
Drug Class GABA Prodrug, NootropicGABA Analogue, GABA-B Agonist, Gabapentinoid
Primary Mechanism Hydrolyzes to GABA and Niacin post-BBB crossing.[2]Direct agonist at GABA-B receptors; antagonist at α2-δ subunit of VDCCs.[5][6]
Bioavailability 50-88% (Oral)≥63% (Oral, 250 mg)
Elimination Half-life 1–2 hours[2]5.3 hours (250 mg)
Metabolism Hydrolyzed into GABA and nicotinic acid.[2]Minimal liver metabolism; primarily excreted unchanged.
Primary Effects Anxiolytic, Nootropic, Vasodilatory.[4]Anxiolytic, Sedative, Nootropic, Mood-Elevating.[5][6]
Legal Status (US) Unapproved drug; unlawful for use in dietary supplements.[2]Unapproved drug; unlawful for use in dietary supplements.

Table 2: Receptor and Channel Binding Affinities

Quantitative binding affinity data for this compound is not applicable as it is considered a prodrug with no direct activity at the receptors listed.[2] Data for Phenibut is primarily for its active R-enantiomer.

Compound / EnantiomerTargetAffinity Constant (Ki) in Rat Brain
R-Phenibut α2-δ subunit of VDCC23 µM[6][7]
S-Phenibut α2-δ subunit of VDCC39 µM[6][7]
R-Phenibut GABA-B Receptor92 µM
(±)-Baclofen α2-δ subunit of VDCC156 µM[6][7]
(±)-Baclofen GABA-B Receptor6 µM
Gabapentin α2-δ subunit of VDCC0.05 µM (50 nM)[6][7]

Note: A lower Ki value indicates a higher binding affinity.

Signaling and Mechanistic Pathways

The distinct mechanisms of this compound and Phenibut are visualized below.

Picamilon_Mechanism cluster_blood Bloodstream cluster_brain Central Nervous System Picamilon_blood This compound Picamilon_brain This compound Picamilon_blood->Picamilon_brain Crosses BBB Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA Receptors GABA->GABA_R Activates Vasodilation Vasodilation (Increased Blood Flow) Niacin->Vasodilation Causes Anxiolysis Anxiolytic Effect GABA_R->Anxiolysis

Caption: this compound's prodrug mechanism of action.

Phenibut_Mechanism cluster_synapse Synaptic Cleft & Postsynaptic Neuron Phenibut Phenibut (R-Enantiomer) GABA_B GABA-B Receptor Phenibut->GABA_B Agonist VDCC α2-δ Subunit of Voltage-Dependent Calcium Channel Phenibut->VDCC Antagonist Hyperpolarization K⁺ Efflux (Hyperpolarization) GABA_B->Hyperpolarization Activates Ca_influx Ca²⁺ Influx VDCC->Ca_influx Inhibits Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release leads to Anxiolysis Anxiolytic Effect Neurotransmitter_release->Anxiolysis Hyperpolarization->Anxiolysis EPM_Workflow cluster_prep Preparation cluster_test Testing Procedure (5 min) cluster_analysis Data Analysis Habituation Animal Habituation (30-60 min) Drug_Admin Drug/Vehicle Administration Habituation->Drug_Admin Placement Place Animal on Central Platform Drug_Admin->Placement Exploration Allow Free Exploration Placement->Exploration Recording Video Record Session Exploration->Recording Scoring Score Key Parameters Recording->Scoring Comparison Compare Drug vs. Vehicle Groups Scoring->Comparison Conclusion Determine Anxiolytic/ Anxiogenic Effect Comparison->Conclusion LDB_Workflow cluster_prep Preparation cluster_test Testing Procedure (5-10 min) cluster_analysis Data Analysis Habituation Animal Habituation to Test Room Drug_Admin Drug/Vehicle Administration Habituation->Drug_Admin Placement Place Animal in Light Compartment Drug_Admin->Placement Exploration Allow Free Exploration Placement->Exploration Recording Video Record Session Exploration->Recording Scoring Measure Time, Transitions, and Latency Recording->Scoring Comparison Compare Drug vs. Vehicle Groups Scoring->Comparison Conclusion Determine Anxiolytic/ Anxiogenic Effect Comparison->Conclusion

References

A Comparative Analysis of Picamilon and Piracetam for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of nootropics, Picamilon and Piracetam (B1677957) have long been subjects of interest for their potential cognitive-enhancing effects. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these two compounds. While both substances have been studied for their roles in improving cognitive function, they exhibit distinct pharmacological profiles and have a disparate weight of scientific evidence supporting their efficacy.

At a Glance: Key Differences

FeatureThis compoundPiracetam
Primary Proposed Mechanism Prodrug of GABA and niacin, intended to increase cerebral blood flow and GABAergic activity.[1]Positive allosteric modulator of AMPA receptors; enhances cholinergic and glutamatergic neurotransmission.[2][3]
Evidence for Mechanism Contradictory; recent studies show inactivity at GABA receptors.[4][5] The vasodilatory effect is attributed to the niacin component.[6][7][8]Well-documented modulation of neurotransmitter systems and ion channels.[3][9]
Cognitive Enhancement Data Primarily from Russian studies, with limited quantitative data available internationally. Focus on cerebrovascular benefits.[10][11][12]Supported by numerous studies, including meta-analyses, particularly in populations with cognitive impairment.[13][14][15]
Signaling Pathway Involvement Primarily related to niacin-mediated vasodilation pathways.Implicated in modulating the AMPK/SIRT-1/Nrf-2 pathway, offering neuroprotective effects.

Unraveling the Mechanisms of Action

The fundamental difference between this compound and Piracetam lies in their proposed biochemical interactions within the central nervous system.

This compound: A Tale of Two Molecules

This compound is a synthetic compound created by combining niacin (Vitamin B3) with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] The rationale behind this chemical union is to facilitate the passage of GABA across the blood-brain barrier, something GABA on its own cannot effectively do. Once in the brain, it is hypothesized that this compound is hydrolyzed back into its constituent molecules: GABA and niacin.[1]

The purported cognitive benefits of this compound are therefore attributed to two separate effects:

  • GABAergic Activity : The released GABA would theoretically bind to GABA receptors, leading to anxiolytic (anti-anxiety) and calming effects.

  • Increased Cerebral Blood Flow : Niacin is a known vasodilator.[6][7][8] The released niacin is thought to widen blood vessels in the brain, increasing cerebral blood flow and, consequently, the delivery of oxygen and nutrients to brain cells.[16]

However, this proposed mechanism has been challenged by recent research. A 2023 in vitro study found that this compound exhibited weak or no binding to 50 biological targets, including GABA receptors.[4][5] This finding casts doubt on the direct GABAergic activity of this compound itself or its hydrolyzed GABA component in the brain. The vasodilatory effects of the niacin component, however, are more established.

Piracetam: A Modulator of Synaptic Plasticity

Piracetam, a cyclic derivative of GABA, is considered the archetypal nootropic. Its mechanism of action is multifaceted and primarily centered on the enhancement of synaptic plasticity. Unlike this compound, Piracetam does not appear to exert its effects through direct binding to primary neurotransmitter receptors but rather through modulation of their function.[3]

Key aspects of Piracetam's mechanism include:

  • Positive Allosteric Modulation of AMPA Receptors : Piracetam has been shown to bind to a specific site on AMPA receptors, a type of glutamate (B1630785) receptor crucial for fast synaptic transmission and long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][17] By modulating these receptors, Piracetam enhances the efficiency of glutamatergic neurotransmission.[3]

  • Enhancement of Cholinergic Neurotransmission : Studies have indicated that Piracetam can increase the density of muscarinic acetylcholine (B1216132) receptors and may increase acetylcholine utilization in the hippocampus, a brain region vital for memory formation.[3][9][18] However, some studies have also reported a decrease in hippocampal acetylcholine levels following Piracetam administration, suggesting a complex interaction.[19][20][21]

  • Increased Membrane Fluidity : Piracetam is thought to increase the fluidity of neuronal cell membranes. This can improve the function of membrane-bound proteins, including receptors and ion channels, and enhance neurotransmitter signaling.

Quantitative Data on Cognitive-Enhancing Effects

Direct comparative clinical trials between this compound and Piracetam are notably absent in the publicly available scientific literature. Therefore, a side-by-side comparison of their efficacy relies on the evaluation of data from separate studies.

This compound: Focus on Cerebral Hemodynamics

The available research on this compound, predominantly from Russian sources, emphasizes its effects on cerebral blood flow.

Study ParameterThis compound
Population Patients with chronic cerebral ischemia
Dosage 200 mg IV for 10 days, then 50 mg orally 3x/day for 60 days
Key Findings - Significant increase in linear velocity of blood flow.- Reduction in the thickness of the intima-media complex and the resistance index.- Significant positive dynamics on the Montreal Cognitive Assessment (MoCA) scale (20.9 to 25.9, p<0.0001 and p=0.0006).[10]
Population Patients with stage I chronic cerebral ischemia
Dosage 50 mg orally 3x/day for 60 days OR 100 mg IM for 10 days then 50 mg orally 3x/day for 50 days
Key Findings - Positive trend on MoCA scale (24.9 to 28.3, p=0.022 and p<0.001).- Increase in linear velocity of blood flow and decrease in resistance index.[11]

It is important to note that these studies were conducted on patients with pre-existing cerebrovascular conditions, and the cognitive improvements may be secondary to the enhanced cerebral circulation.

Piracetam: Evidence from Meta-Analyses in Cognitive Impairment

The cognitive-enhancing effects of Piracetam have been the subject of numerous clinical trials, allowing for meta-analyses to be conducted.

Study ParameterPiracetam
Population Older adults with dementia or cognitive impairment (19 studies, 1,488 participants)
Dosage 2.4 to 8.0 g/day
Key Findings - Statistically significant improvement in global impression of change compared to placebo.- Odds Ratio for improvement: 3.35 (95% CI: 2.70, 4.17).- Number Needed to Treat (NNT): 3.9.[14][15]
Population Healthy adults with memory impairment
Key Findings A systematic review and meta-analysis found no significant clinical benefit of piracetam over placebo for memory enhancement, highlighting the need for further research.

The evidence for Piracetam's efficacy is more robust in populations with existing cognitive deficits. Its effects on healthy individuals are less clear and not consistently demonstrated.[18]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized descriptions of common methodologies used to assess the cognitive-enhancing effects of nootropics.

Preclinical Assessment: The Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents, functions heavily dependent on the hippocampus.[22][23][24][25][26]

Objective: To evaluate the effect of a substance on the ability of an animal to learn and remember the location of a hidden platform in a pool of water.

Methodology:

  • Apparatus: A large circular pool filled with opaque water, with a small platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase: The animal is placed in the pool from various starting positions and must swim to find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days. A shorter escape latency indicates learning.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured. More time spent in the target quadrant indicates better spatial memory.

Clinical Assessment of Cognitive Enhancement

Clinical trials in humans assessing cognitive enhancement employ a battery of standardized neuropsychological tests.[27][28][29]

Objective: To measure changes in various cognitive domains following the administration of a nootropic agent compared to a placebo.

Methodology:

  • Study Design: Typically a double-blind, placebo-controlled, randomized controlled trial.

  • Participant Selection: Clearly defined inclusion and exclusion criteria based on age, health status, and baseline cognitive function.

  • Cognitive Test Battery: A selection of validated tests to assess different cognitive domains, which may include:

    • Memory: Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (WMS).

    • Attention and Executive Function: Trail Making Test, Stroop Test, Wisconsin Card Sorting Test.

    • Global Cognition: Mini-Mental State Examination (MMSE), Montreal Cognitive Assessment (MoCA).

  • Data Analysis: Statistical comparison of changes in test scores from baseline between the treatment and placebo groups.

Signaling Pathways and Visualizations

Understanding the downstream molecular pathways affected by these compounds provides deeper insight into their potential long-term effects.

This compound's Proposed Hydrolysis and Niacin's Vasodilatory Pathway

The primary signaling pathway associated with this compound's proposed mechanism involves its breakdown and the subsequent action of niacin on vascular smooth muscle cells.

Picamilon_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Picamilon_blood This compound Picamilon_brain This compound Picamilon_blood->Picamilon_brain Crosses BBB BBB Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GPR109A GPR109A Receptor (on Langerhans Cells) Niacin->GPR109A Activates Prostaglandins Prostaglandins (PGD2, PGE2) GPR109A->Prostaglandins Stimulates Production Vasodilation Vasodilation Prostaglandins->Vasodilation Induces CBF Increased Cerebral Blood Flow Vasodilation->CBF Piracetam_Signaling cluster_synapse Synaptic Level cluster_cellular Cellular Level Piracetam Piracetam AMPA_R AMPA Receptor Piracetam->AMPA_R Positive Allosteric Modulation NMDA_R NMDA Receptor Piracetam->NMDA_R Modulates ACh_R Acetylcholine Receptor Piracetam->ACh_R Modulates AMPK AMPK Piracetam->AMPK Activates Glutamate_Transmission ↑ Glutamatergic Transmission AMPA_R->Glutamate_Transmission NMDA_R->Glutamate_Transmission Cholinergic_Transmission ↑ Cholinergic Transmission ACh_R->Cholinergic_Transmission Synaptic_Plasticity ↑ Synaptic Plasticity (LTP) Glutamate_Transmission->Synaptic_Plasticity Cholinergic_Transmission->Synaptic_Plasticity SIRT1 SIRT1 AMPK->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Activates Antioxidant_Response ↑ Antioxidant Response Nrf2->Antioxidant_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Nootropic_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials in_vitro In Vitro Studies (Receptor Binding, Cellular Assays) animal_models Animal Models of Cognitive Impairment in_vitro->animal_models behavioral_tests Behavioral Tests (e.g., Morris Water Maze) animal_models->behavioral_tests toxicity Toxicology Studies behavioral_tests->toxicity phase1 Phase I (Safety and Dosage in Healthy Volunteers) toxicity->phase1 phase2 Phase II (Efficacy and Side Effects in Target Population) phase1->phase2 phase3 Phase III (Large-scale Efficacy and Safety Confirmation) phase2->phase3 approval Regulatory Approval phase3->approval

References

Picamilon vs. Vinpocetine: A Comparative Analysis of Their Effects on Cerebral Circulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of nootropic compounds on cerebral hemodynamics is paramount. This guide provides a detailed, evidence-based comparison of two such compounds, Picamilon and Vinpocetine, with a focus on their mechanisms of action and documented effects on cerebral blood flow.

Executive Summary

Both this compound and Vinpocetine are recognized for their positive influence on cerebral circulation, yet they operate through distinct pharmacological pathways. Vinpocetine, a synthetic derivative of the periwinkle alkaloid vincamine, is a well-documented phosphodiesterase type 1 (PDE1) inhibitor that also modulates ion channels and exhibits anti-inflammatory properties.[1][2][3] this compound, a synthetic conjugate of niacin and gamma-aminobutyric acid (GABA), is believed to exert its primary effect through its hydrolysis into these two constituent molecules, with niacin acting as a known vasodilator.[4][5][6] While some Russian studies suggest this compound may have a more potent vasodilatory effect than Vinpocetine, quantitative, head-to-head clinical data remains limited.[4]

Mechanism of Action

This compound: A Prodrug Approach to Vasodilation

This compound's mechanism is indirect. After crossing the blood-brain barrier, it is hydrolyzed into its constituent parts: GABA and niacin.[5][6] While GABA is a primary inhibitory neurotransmitter, its direct role in this compound's circulatory effects is less clear, and some research suggests this compound itself is inactive at GABA receptors.[6] The vasodilatory effects are largely attributed to the niacin component, which promotes the relaxation of blood vessels and an increase in cerebral blood flow.[5]

dot

This compound's mechanism of action.
Vinpocetine: A Multi-Targeted Approach

Vinpocetine's effects on cerebral circulation are more direct and multifaceted. Its primary mechanism is the inhibition of PDE1, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] By inhibiting PDE1, Vinpocetine increases cGMP levels, leading to the relaxation of cerebral vascular smooth muscle and subsequent vasodilation.[2] Additionally, Vinpocetine has been shown to modulate voltage-gated sodium channels and possess anti-inflammatory effects by inhibiting the IKK/NF-κB signaling pathway, which may contribute to its neuroprotective properties in cerebrovascular disorders.[3]

dot

Dopplerography_Workflow Patient Patient with Chronic Cerebral Ischemia Baseline Baseline Dopplerography (Pre-treatment) Patient->Baseline Treatment This compound Administration (IV followed by Oral) Baseline->Treatment PostTreatment Post-treatment Dopplerography Treatment->PostTreatment DataAnalysis Data Analysis: - Linear Blood Flow Velocity - Resistance Index - Intima-Media Thickness PostTreatment->DataAnalysis PET_Workflow Patient Chronic Ischemic Stroke Patient Baseline Baseline PET Scan: - Cerebral Blood Flow (CBF) - Glucose Metabolism (CMRglc) Patient->Baseline Treatment Vinpocetine Administration (e.g., 14-day IV infusion) Baseline->Treatment PostTreatment Post-treatment PET Scan Treatment->PostTreatment DataAnalysis Data Analysis: - Regional and Global CBF - Regional and Global CMRglc PostTreatment->DataAnalysis

References

A Comparative Guide to the Efficacy of Picamilon and Direct GABA Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. Its therapeutic potential in managing anxiety, stress, and other neurological conditions has led to the development of various supplementation strategies. This guide provides a comprehensive comparison of two such approaches: direct supplementation with GABA and the use of Picamilon, a synthetic derivative of GABA and niacin. The central challenge in direct GABA supplementation lies in its limited ability to cross the blood-brain barrier (BBB). This compound was developed to overcome this limitation. This document synthesizes available experimental data to objectively compare the pharmacokinetics, efficacy, and mechanisms of action of these two compounds.

Pharmacokinetic Profile

A key differentiator between this compound and direct GABA supplementation is their pharmacokinetic profiles, particularly concerning their ability to reach the central nervous system.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Oral GABA

ParameterThis compound (Oral)GABA (Oral)Source(s)
Bioavailability 50-88%Low and debated; evidence of transporter-mediated uptake exists[1]
Time to Peak Plasma Concentration (Tmax) ~0.67-0.73 hours~1-1.5 hours[2][3]
Half-life (t1/2) ~0.68-0.91 hours~5-5.2 hours[2][3]
Peak Plasma Concentration (Cmax) Dose-dependent (e.g., 1328.75 µg/L for 50 mg)Dose-dependent (e.g., ~688 ng/mL for 2g)[2][3]
Blood-Brain Barrier (BBB) Permeability Readily crosses the BBBLimited; may be facilitated by specific transporters[4][5]

This compound is designed as a prodrug to efficiently deliver GABA across the blood-brain barrier.[4] Once in the brain, it is hydrolyzed into its constituent molecules: GABA and niacin.[6] The niacin component acts as a vasodilator, which may further enhance cerebral blood flow.[6] In contrast, the ability of orally administered GABA to cross the BBB has been a subject of long-standing debate. While traditionally considered impermeable, some recent studies suggest the presence of GABA transporters at the BBB, which may allow for limited transport.[5]

Comparative Efficacy

The differential ability of this compound and GABA to access the central nervous system is reflected in their reported efficacy in modulating anxiety and cognitive function.

Anxiolytic Effects

This compound has been reported in Russian studies to have tranquilizing properties, particularly at lower doses (e.g., 1 mg/kg), without causing the sedation or muscle relaxation associated with other anxiolytics.[1] Clinical studies in Russia have indicated its effectiveness in reducing anxiety and emotional stress.[7]

Direct GABA supplementation has also shown potential for stress and anxiety reduction. Some studies have reported an increase in alpha brain waves, associated with a state of relaxation, following GABA administration.[5] However, the evidence for its anxiolytic effects is still considered limited by some systematic reviews, with a need for more robust clinical trials.[8]

Table 2: Summary of Clinical Studies on Anxiolytic Effects

CompoundStudy DesignDosageKey FindingsSource(s)
This compound Open-label study in patients with panic disorderNot specifiedMarked reduction in panic and anxiety in 3 out of 4 patients.[4]
This compound Open cohort clinical study in patients with chronic cerebral ischemia200 mg IV for 10 days, then 50 mg orally 3x/day for 60 daysSignificant reduction in anxiety and emotional stress.[7]
GABA Randomized, placebo-controlled100 mgAppropriate dosage for treating anxiety.[5]
GABA Systematic ReviewVariedLimited evidence for stress reduction benefits.[8]
Cognitive Enhancement

This compound is often marketed as a nootropic, or cognitive enhancer. Russian studies have suggested that it can improve memory and cognitive function, which is attributed to both the increased GABA levels in the brain and the enhanced cerebral blood flow from the niacin component.[1][9] A clinical study in patients with chronic cerebral ischemia demonstrated a significant positive dynamic in MoCA (Montreal Cognitive Assessment) scale results following this compound treatment.[10]

Studies on direct GABA supplementation have also explored its effects on cognitive function. Two randomized, double-blind, placebo-controlled trials from Japan found that 12 weeks of GABA supplementation (100 mg and 200 mg daily) improved measures of visuospatial/construction faculty, memory, non-verbal reasoning, working memory, and sustained attention in adults over 40.[11]

Table 3: Summary of Clinical Studies on Cognitive Effects

CompoundStudy DesignDosageKey FindingsSource(s)
This compound Open cohort clinical study in patients with chronic cerebral ischemia200 mg IV for 10 days, then 50 mg orally 3x/day for 60 daysSignificant improvement in MoCA scale scores.[10]
GABA Randomized, double-blind, placebo-controlled100 mg/day for 12 weeksSignificantly better scores for visuospatial/construction faculty and memory.[11]
GABA Randomized, double-blind, placebo-controlled200 mg/day for 12 weeksImprovements in non-verbal reasoning, working memory, and sustained attention.[11]

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and direct GABA supplementation lies in their approach to increasing central GABAergic activity.

This compound: A Prodrug Approach

This compound's mechanism relies on its ability to act as a carrier molecule for GABA across the blood-brain barrier. Once in the central nervous system, it is enzymatically hydrolyzed to release GABA and niacin. The released GABA can then bind to GABA-A and GABA-B receptors, leading to the hyperpolarization of neurons and a reduction in neuronal excitability. The co-released niacin acts as a vasodilator, increasing cerebral blood flow.

Direct GABA Supplementation: Peripheral and Potential Central Effects

The mechanism of orally administered GABA is more complex and less understood. While its direct entry into the brain is limited, it may exert its effects through several pathways:

  • Peripheral Actions: GABA can act on the enteric nervous system, which communicates with the brain via the vagus nerve.

  • Limited BBB Transport: As mentioned, some evidence suggests the existence of GABA transporters that may facilitate its entry into the brain in small amounts.[5]

  • Indirect Effects: GABA supplementation may influence the production of other neuroactive compounds that can cross the BBB.

It is important to note that a 2023 in vitro study found that this compound itself is inactive against 50 biological targets, including GABA receptors.[12][13] This supports the understanding that its effects are mediated through its hydrolysis into GABA and niacin.

Signaling and Metabolic Pathways

GABAergic Signaling Pathway

The following diagram illustrates the signaling pathway of GABA at the synapse.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Produces Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged into GABA_synapse GABA Vesicle->GABA_synapse Release GAT1 GAT1 (Reuptake) GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B_Receptor Binds to Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens G_Protein G-Protein Signaling GABA_B_Receptor->G_Protein Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to

Caption: GABAergic signaling at the synapse.

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound.

Picamilon_Metabolism cluster_systemic Systemic Circulation / GI Tract cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Picamilon_Oral Oral this compound Picamilon_BBB This compound Picamilon_Oral->Picamilon_BBB Absorption & Transport Hydrolysis Hydrolysis Picamilon_BBB->Hydrolysis Crosses BBB GABA GABA Hydrolysis->GABA Releases Niacin Niacin Hydrolysis->Niacin Releases GABA_Receptors GABA Receptors GABA->GABA_Receptors Activates Vasodilation Vasodilation Niacin->Vasodilation Causes

Caption: Metabolic pathway of this compound.

Experimental Protocols

In Situ Brain Perfusion for Blood-Brain Barrier Permeability

This technique is used to measure the rate of transport of a substance across the BBB in a live, anesthetized animal.

Methodology:

  • Animal Preparation: An animal (typically a rat or mouse) is anesthetized and the common carotid artery is surgically exposed.

  • Catheterization: A catheter is inserted into the carotid artery, pointing towards the brain. The external carotid artery is ligated to direct the perfusate to the internal carotid artery, which supplies the brain.

  • Perfusion: A perfusion fluid (e.g., saline or artificial blood) containing a known concentration of the test substance (e.g., radiolabeled this compound or GABA) is infused through the catheter at a controlled rate.[9][14][15]

  • Sample Collection: After a specific duration of perfusion (typically short, from seconds to minutes), the animal is euthanized, and the brain is rapidly removed.

  • Analysis: The brain tissue is homogenized, and the concentration of the test substance is measured (e.g., by scintillation counting for radiolabeled compounds).

  • Calculation of Permeability: The brain uptake clearance is calculated by dividing the amount of substance in the brain by the integral of the arterial concentration over time. This value can be used to determine the permeability-surface area product of the BBB to the substance.[9]

In_Situ_Brain_Perfusion start Start anesthetize Anesthetize Animal start->anesthetize expose_carotid Surgically Expose Common Carotid Artery anesthetize->expose_carotid catheterize Insert Catheter into Carotid Artery expose_carotid->catheterize perfuse Perfuse with Test Substance (Controlled Rate & Duration) catheterize->perfuse euthanize Euthanize Animal perfuse->euthanize remove_brain Rapidly Remove Brain euthanize->remove_brain homogenize Homogenize Brain Tissue remove_brain->homogenize measure Measure Substance Concentration homogenize->measure calculate Calculate BBB Permeability measure->calculate end End calculate->end

Caption: Experimental workflow for in situ brain perfusion.

Radioligand Binding Assay for GABA Receptor Activation

This in vitro technique is used to determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Brain tissue or cells expressing GABA receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.[16][17]

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand that is known to bind to the GABA receptor (e.g., [3H]muscimol for the GABA-A receptor).[3][16][17]

  • Competition: To determine the binding affinity of a test compound (e.g., GABA or a GABA analog), the incubation is performed in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.[18]

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant), which reflects the affinity of the test compound for the receptor, can then be calculated from the IC50 value.[16]

Radioligand_Binding_Assay start Start prep_membranes Prepare Receptor-Containing Cell Membranes start->prep_membranes incubate Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Competition Curve, IC50, Ki) quantify->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The available evidence suggests that this compound and direct GABA supplementation represent two distinct strategies for modulating the GABAergic system, each with its own set of advantages and limitations. This compound's design as a prodrug appears to effectively overcome the blood-brain barrier, leading to central effects on anxiety and cognition. Direct GABA supplementation, while facing challenges with BBB permeability, may exert its effects through peripheral mechanisms or limited central transport, and has shown promise in some studies for improving cognitive function and promoting relaxation.

For drug development professionals, this compound serves as a compelling example of a prodrug strategy to enhance the central nervous system penetration of a neuroactive compound. However, the lack of extensive, modern, placebo-controlled clinical trials conducted to international standards remains a significant data gap. For researchers and scientists, further investigation into the specific transporters and mechanisms governing the potential, albeit limited, transport of GABA across the BBB is a promising area of inquiry. Head-to-head clinical trials employing standardized and validated measures of anxiety and cognitive function are critically needed to definitively establish the comparative efficacy of these two approaches.

References

A Head-to-Head Comparison of Picamilon and Other Nootropic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective, data-driven comparison of Picamilon against other prominent nootropic agents, namely Piracetam (B1677957), Phenibut, and Noopept. The content is tailored for researchers, scientists, and drug development professionals, focusing on mechanisms of action, pharmacokinetic data, and supporting experimental evidence.

Overview of Compared Nootropic Agents

  • This compound: A synthetic molecule combining niacin (Vitamin B3) and gamma-aminobutyric acid (GABA).[1] Developed in the Soviet Union in 1969, it was designed to cross the blood-brain barrier and subsequently hydrolyze into its constituent components, exerting both anxiolytic and vasodilatory effects.[1][2][3]

  • Piracetam: The first substance to be labeled a "nootropic," it is a cyclic derivative of GABA.[4] Its primary effects are on cognitive function, particularly in the context of cognitive disorders, vertigo, and dyslexia.[4][5]

  • Phenibut: A neuropsychotropic drug and a GABA analogue, distinguished by the addition of a phenyl ring to the GABA structure.[6] This modification allows it to cross the blood-brain barrier more effectively than GABA itself.[6] It is primarily known for its anxiolytic and tranquilizing effects.[7][8]

  • Noopept: A dipeptide nootropic derived from the racetam family, though structurally different. It is reported to have cognitive-enhancing and neuroprotective properties at much lower doses than piracetam.[9][10]

Mechanism of Action

The primary mechanisms of these agents differ significantly, targeting distinct neurological pathways to produce their effects.

This compound

This compound functions as a prodrug. After crossing the blood-brain barrier, it is hydrolyzed into GABA and niacin.[1][3] The released GABA is thought to activate GABA receptors, producing an inhibitory or calming effect, while the niacin component acts as a vasodilator, increasing cerebral blood flow.[2][3][11] This dual action provides both anxiolytic effects without sedation and improved brain metabolism through enhanced circulation.[2][12] However, a 2023 study showed that this compound itself is inactive against 50 common biological targets, including GABA receptors, reinforcing the hypothesis that its effects are solely due to its metabolites.[1][13]

Picamilon_Pathway cluster_blood Bloodstream cluster_brain Central Nervous System This compound This compound (Oral) BBB Blood-Brain Barrier This compound->BBB Crosses Hydrolysis Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA Receptors GABA->GABA_R Activates Vessels Cerebral Blood Vessels Niacin->Vessels Induces Vasodilation Anxiolysis Anxiolysis GABA_R->Anxiolysis Inc_CBF Increased Cerebral Blood Flow (CBF) Vessels->Inc_CBF BBB->Hydrolysis

Caption: Proposed signaling pathway of this compound.
Piracetam

Piracetam's mechanism is not fully understood but is believed to be multifaceted. It does not bind with high affinity to common neurotransmitter receptors.[14] Instead, it is thought to increase the fluidity of neuronal cell membranes, which may restore or improve the function of various receptors.[5][15] It modulates cholinergic and glutamatergic neurotransmission, particularly by enhancing the function of AMPA and NMDA receptors, which are crucial for learning and memory.[4][14][15] Additionally, it has vascular effects, including reducing red blood cell adhesion and preventing vasospasm, which can improve microcirculation.[4][5]

Piracetam_Pathway cluster_neuronal Neuronal Effects cluster_vascular Vascular Effects Piracetam Piracetam Membrane Neuronal Membrane Fluidity Piracetam->Membrane Increases Erythrocytes Erythrocyte Adhesion Piracetam->Erythrocytes Decreases Receptors ACh & NMDA/AMPA Receptor Function Membrane->Receptors Restores Cognition Enhanced Cognition & Neuroplasticity Receptors->Cognition Microcirc Improved Microcirculation Erythrocytes->Microcirc

Caption: Multifactorial mechanism of Piracetam.
Phenibut

Phenibut is a structural analogue of GABA and its primary mechanism is acting as a full agonist at the GABA-B receptor.[6][7] Its affinity for the GABA-B receptor is lower than that of baclofen.[6] At higher doses, it may also weakly bind to GABA-A receptors.[16] Additionally, Phenibut acts as a gabapentinoid by blocking α2δ subunit-containing voltage-dependent calcium channels (VDCCs), a mechanism similar to gabapentin (B195806) and pregabalin.[6] Some Russian studies suggest it may also increase dopamine (B1211576) levels in the striatum.[6][7]

Phenibut_Pathway Phenibut Phenibut BBB Crosses Blood-Brain Barrier Phenibut->BBB GABA_B GABA-B Receptors BBB->GABA_B Agonist VDCC α2δ VDCCs BBB->VDCC Blocker Dopamine Dopamine Receptors (Potential) BBB->Dopamine Stimulates Anxiolysis Anxiolysis GABA_B->Anxiolysis Sedation Sedation VDCC->Sedation Mood Mood Enhancement Dopamine->Mood

Caption: Primary signaling pathways of Phenibut.
Noopept

Noopept's mechanism is complex and not entirely elucidated. Preclinical studies suggest it works through several pathways. It appears to increase the expression of neurotrophic factors, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in the hippocampus.[9][17][18] These proteins are vital for neuroplasticity, neuronal survival, and cognitive function. Noopept also demonstrates cholinergic and glutamatergic activity, modulating AMPA and NMDA receptors and protecting against glutamate (B1630785) toxicity.[9][10] Its effects are thought to be mediated in part by its major metabolite, cycloprolylglycine (cPG).[9]

Noopept_Pathway Noopept Noopept Hippocampus Hippocampus & Cortex Noopept->Hippocampus Glutamate_R Glutamate Receptor Modulation (AMPA/NMDA) Noopept->Glutamate_R NGF NGF Expression Hippocampus->NGF Increases BDNF BDNF Expression Hippocampus->BDNF Increases Neuroplasticity Neuroplasticity & LTP NGF->Neuroplasticity BDNF->Neuroplasticity Neuroprotection Neuroprotection Glutamate_R->Neuroprotection

Caption: Key neurotrophic and receptor-based actions of Noopept.

Data Presentation: Pharmacokinetics and Dosage

The pharmacokinetic profiles of these agents dictate their onset, duration of action, and effective dosing strategies.

ParameterThis compoundPiracetamPhenibutNoopept
Bioavailability (Oral) 50-88%[1]~100%Not well-documented~10%
Elimination Half-life 1-2 hours[1]~5 hours~5.3 hours[19]~6.5 minutes (in rodents)[9]
Metabolism Hydrolyzed to GABA and niacin[1]Excreted largely unchangedNot well-documentedMetabolized to cycloprolylglycine[9]
Blood-Brain Barrier Yes[1][20]Yes (limited)[4]Yes[6]Yes[9]
Typical Daily Dosage 50-200 mg[1][21]1200-4800 mg250-1500 mg[21]10-30 mg

Comparative Efficacy and Effects

While all are classified as nootropics, their primary applications and strengths vary considerably.

Primary EffectThis compoundPiracetamPhenibutNoopept
Anxiolytic / Stress-Relief Strong[2][22]Mild/None[4]Very Strong[7][23]Moderate[17]
Cognitive Enhancement Moderate[2][20]Moderate[5][15]Mild (Dose-dependent)[16]Strong[9][10]
Cerebral Blood Flow Strong[2][24][25]Moderate[4][15]Not a primary effectNot a primary effect
Neuroprotection Moderate[2]Strong[5][14]Limited evidenceStrong[10]
Addiction Potential Low[26]Very Low[4]High[23]Low

Experimental Protocols and Data

Objective comparison requires analysis of controlled experimental data. Below is a summary of a key comparative study and its methodology.

Experiment: Comparative Study of this compound and Piracetam on Learning in Rats

A study directly compared the effects of this compound and Piracetam on the long-term and short-term memory of rats using an 8-armed radial maze.[27]

Objective: To assess the impact of daily administration of this compound versus Piracetam on spatial learning and memory.

Methodology:

  • Subjects: Laboratory rats.

  • Apparatus: An 8-armed radial maze where four specific arms were consistently baited with a food reward.

  • Protocol:

    • Rats were trained over four weeks to visit only the four baited arms.

    • One group received daily injections of this compound (10 mg/kg).

    • A second group received daily injections of Piracetam (200 mg/kg).

    • A control group received saline injections.

  • Metrics:

    • Long-term memory: The number of trials required to reach an 80% success rate (visiting only baited arms).

    • Short-term memory: The number of correct arm entries in the first few trials of a session.

Results Summary:

  • The this compound group reached the 80% learning criterion significantly faster (within 20-28 trials) than the control group.[27]

  • The this compound group achieved the maximum level of short-term memory performance in just 3-5 trials.[27]

  • Piracetam, at a dose of 200 mg/kg, showed no significant effect on either long-term or short-term memory in this specific experimental setup compared to the control group.[27]

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Protocol (4 Weeks) cluster_analysis Data Analysis Subjects Rat Subjects Apparatus 8-Armed Radial Maze (4 arms baited) Group1 Group 1: This compound (10mg/kg) Training Daily Training Sessions Group1->Training Group2 Group 2: Piracetam (200mg/kg) Group2->Training Group3 Group 3: Control (Saline) Group3->Training LTM Long-Term Memory: Trials to 80% criterion Training->LTM STM Short-Term Memory: Correct entries per trial Training->STM Comparison Compare Groups LTM->Comparison STM->Comparison

Caption: Workflow for the radial maze comparative study.

Safety, Side Effects, and Regulatory Status

The safety profile and legal status are critical considerations for any pharmaceutical agent.

ParameterThis compoundPiracetamPhenibutNoopept
Common Side Effects Headache, dizziness, nausea (usually at high doses)[2]Generally well-tolerated; mild agitation or insomnia possible[5]Sedation, dizziness, nausea, euphoria[6]Irritability, sleep disturbance, increased blood pressure[9]
Tolerance/Addiction Low potential[26]Very low potentialHigh potential for tolerance, dependence, and withdrawal[23]Low potential
Regulatory Status (USA) Not approved; deemed an adulterating agent in dietary supplements[1][11]Not approved by FDA for medical use[14]Not approved for medical use; sold as a supplementNot approved for medical use; sold as a supplement
Regulatory Status (Russia) Prescription drug[1]Prescription drugPrescription drug[7]Prescription drug

Conclusion

This compound, Piracetam, Phenibut, and Noopept, while all falling under the broad category of nootropics, are distinct pharmacological agents with unique mechanisms, effects, and safety profiles.

  • This compound stands out for its dual mechanism of providing a GABAergic anxiolytic effect while simultaneously enhancing cerebral blood flow via its niacin component.[2][24] This makes it a unique candidate for conditions involving both anxiety and cerebrovascular insufficiency.

  • Piracetam remains a benchmark nootropic for cognitive enhancement, primarily through membrane fluidization and modulation of key neurotransmitter systems, with a very favorable safety profile.[4][5]

  • Phenibut is a potent anxiolytic and sedative due to its direct agonism of GABA-B receptors.[6][7] Its high potential for tolerance and dependence necessitates cautious study.

  • Noopept is a powerful cognitive enhancer and neuroprotectant that acts at very low doses, primarily by modulating neurotrophic factors like BDNF and NGF.[9][18]

The selection of an agent for research or development should be guided by its specific mechanism of action and desired therapeutic outcome, with careful consideration of its pharmacokinetic and safety data. The experimental evidence, particularly from direct comparative studies, is crucial for validating preclinical efficacy.

References

Validating the Neuroprotective Claims of Picamilon in Stroke Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Picamilon's purported neuroprotective effects against established agents—Nimodipine, Cerebrolysin (B1175343), and Citicoline—in the context of cerebral ischemia. This analysis is based on available preclinical and clinical data, highlighting the mechanistic and evidentiary disparities between these compounds.

Executive Summary

This compound, a synthetic combination of niacin and gamma-aminobutyric acid (GABA), is often positioned as a neuroprotective agent. However, a thorough review of scientific literature reveals a significant gap in evidence for its efficacy in acute ischemic stroke models when compared to well-researched alternatives like Nimodipine, Cerebrolysin, and Citicoline. While this compound has been studied, primarily in Russia, for chronic cerebral ischemia, its neuroprotective claims in the context of acute stroke are not substantiated by robust, publicly available preclinical data, such as infarct volume reduction in standardized models. In contrast, Nimodipine, Cerebrolysin, and Citicoline have been extensively evaluated in various animal models of stroke, with documented mechanisms of action and quantifiable neuroprotective outcomes. This guide synthesizes the available data to provide a clear, evidence-based comparison.

Comparative Data on Neuroprotective Agents

The following table summarizes the key characteristics and findings for this compound and its comparators. A significant lack of quantitative data for this compound in acute stroke models is noted.

FeatureThis compoundNimodipineCerebrolysinCiticoline
Mechanism of Action Proposed to increase cerebral blood flow (niacin component) and provide inhibitory neurotransmission (GABA component).[1][2][3][4]L-type calcium channel blocker, leading to vasodilation and potential direct neuroprotective effects.[5][6][7][8][9]A neuropeptide preparation that mimics endogenous neurotrophic factors, promoting neuroprotection and neurorepair.[10][11][12][13]An essential intermediate in phospholipid synthesis, it helps maintain cell membrane integrity and has demonstrated neuroprotective and neuroregenerative properties.[14][15][16]
Primary Indication(s) Chronic cerebral ischemia, asthenic conditions.[3][17][18]Prevention of vasospasm after subarachnoid hemorrhage.[6][8]Acute ischemic stroke, dementia.[10][12]Acute ischemic stroke, cognitive impairment.[15][16]
Preclinical Stroke Models Primarily studied in models of chronic cerebral ischemia; limited data in acute focal ischemia models.Extensively studied in models of subarachnoid hemorrhage and ischemic stroke.[5][6]Investigated in various stroke models, including embolic middle cerebral artery occlusion (MCAO).[10][19]Widely studied in preclinical stroke models, including MCAO.[14][20]
Reported Neuroprotective Effects Improved cerebral hemodynamics and cognitive function in chronic ischemia.[18][21]Reduces delayed cerebral ischemia and improves neurological outcomes.[5][6]Decreases infarct volume, reduces apoptosis, and promotes functional recovery.[10][19]Reduces infarct volume by approximately 27.8% (meta-analysis of animal studies) and improves neurological outcomes.[15][20]
Clinical Evidence in Stroke Limited to studies on chronic cerebral ischemia, often in combination with other agents.[17]Clinically proven to improve outcomes in patients with subarachnoid hemorrhage.[6] Its use in acute ischemic stroke has not shown significant benefit.[22]Some clinical trials suggest improved neurological and cognitive function in acute ischemic stroke patients.[12][13]Meta-analyses of clinical trials suggest a modest benefit in improving functional recovery after ischemic stroke.[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for the comparator agents, highlighting the type of rigorous testing that is largely absent for this compound in the context of acute stroke.

Nimodipine in a Mouse Model of Subarachnoid Hemorrhage
  • Animal Model: Male C57Bl/6N mice.

  • Induction of Stroke: Subarachnoid hemorrhage (SAH) induced by middle cerebral artery perforation.

  • Intervention: Six hours post-SAH induction, a cranial window is prepared. Nimodipine is applied topically to the cortical surface.

  • Outcome Measures: The diameter of cortical microvessels is assessed in vivo using 2-photon microscopy before, during, and after Nimodipine application to quantify its effect on post-hemorrhagic microvasospasms.[6]

  • Rationale: This protocol directly assesses the vasoactive effects of Nimodipine in a relevant in vivo model of hemorrhagic stroke.

Cerebrolysin in a Rat Model of Embolic Stroke
  • Animal Model: Male and female Wistar rats.

  • Induction of Stroke: Embolic middle cerebral artery occlusion (MCAO).

  • Intervention: Rats are randomly assigned to receive either Cerebrolysin (at doses of 0.8, 2.5, 5.0, or 7.5 ml/kg) or a placebo, administered 4 hours after MCAO and continued for 10 consecutive days.

  • Outcome Measures: The primary outcome is neurological improvement at day 28. Secondary outcomes include lesion volume, mortality, and animal weight.[19]

  • Rationale: This prospective, randomized, blinded, and placebo-controlled design with a clinically relevant treatment window provides robust evidence for the efficacy of Cerebrolysin.

Citicoline in a Rat Model of Focal Ischemia
  • Animal Model: Rats subjected to experimental stroke.

  • Induction of Stroke: Photothrombotic stroke model.

  • Intervention: Treatment with Citicoline or placebo is initiated 24 hours after the onset of ischemia.

  • Outcome Measures: Functional recovery is assessed using the adhesive-tape removal test and the cylinder test at 21 and 28 days post-ischemia. Histological analysis is performed to measure neurogenesis in the subventricular zone and peri-infarct area.[14]

  • Rationale: This protocol is designed to evaluate the neuroregenerative potential of delayed Citicoline treatment, which is highly relevant to the clinical scenario of stroke.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms of action and experimental designs can aid in understanding the comparative neuroprotective strategies.

cluster_this compound This compound Workflow cluster_Comparators Comparator Experimental Workflow (General) P_Model Chronic Cerebral Ischemia Model P_Admin This compound Administration P_Model->P_Admin P_Assess Assessment of Cerebral Blood Flow & Cognitive Function P_Admin->P_Assess C_Model Acute Stroke Model (e.g., MCAO) C_Admin Drug Administration (e.g., Nimodipine, Cerebrolysin, Citicoline) C_Model->C_Admin C_Assess Assessment of Infarct Volume, Neurological Deficit, and Biomarkers C_Admin->C_Assess

Comparative Experimental Workflows

cluster_this compound This compound - Proposed Mechanism cluster_Nimodipine Nimodipine - Mechanism of Action This compound This compound Hydrolysis Hydrolysis in Brain This compound->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA Receptor Stimulation GABA->GABA_R Vaso Vasodilation Niacin->Vaso Neuro Inhibitory Neurotransmission GABA_R->Neuro CBF Increased Cerebral Blood Flow Vaso->CBF Nimodipine Nimodipine Block Blockade Nimodipine->Block Ca_Channel L-type Calcium Channel Block->Ca_Channel Vasodilation Vasodilation Block->Vasodilation Ca_Influx Decreased Calcium Influx Block->Ca_Influx Neuroprotection Direct Neuroprotection Ca_Influx->Neuroprotection

Mechanisms of Action

Conclusion

The evidence supporting the neuroprotective claims of this compound in acute stroke models is substantially lacking when compared to Nimodipine, Cerebrolysin, and Citicoline. Research on this compound has predominantly focused on chronic cerebral ischemia, with outcomes centered on cerebral blood flow and cognitive improvements. While these effects may be beneficial in certain neurological conditions, they do not directly translate to neuroprotection in the acute phase of ischemic stroke.

For researchers and drug development professionals, this comparative analysis underscores the importance of rigorous, standardized preclinical testing in relevant disease models. While this compound's unique chemical structure and proposed dual mechanism of action are of interest, its potential as a neuroprotective agent in stroke remains to be validated through well-designed studies that include quantitative endpoints such as infarct volume and neurological deficit scores. Future research should aim to bridge this evidentiary gap to ascertain if this compound holds any therapeutic promise for acute stroke patients.

References

A Critical Review of Picamilon's Clinical Efficacy: A Comparative Analysis with Piracetam and Phenibut

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon (nicotinoyl-GABA) is a synthetic nootropic agent developed in the Soviet Union, purportedly designed to combine the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) with the vasodilator niacin. The rationale behind its synthesis was to enhance the penetration of GABA across the blood-brain barrier, thereby exerting anxiolytic and cognitive-enhancing effects. Despite its use in some countries for cerebrovascular diseases and other neurological conditions, its clinical efficacy as a nootropic remains a subject of scientific scrutiny, particularly in Western medicine. This guide provides a critical review of the available clinical evidence for this compound's efficacy, with a comparative analysis against two other well-known nootropic and anxiolytic agents: Piracetam (B1677957) and Phenibut.

Mechanism of Action: A Contested Hypothesis

The traditionally proposed mechanism of action for this compound involves its hydrolysis in the brain into its constituent molecules: GABA and niacin.[1][2] The released GABA is thought to activate GABA receptors, leading to an inhibitory effect on neuronal excitability and thus producing anxiolytic and calming effects.[2] Niacin, a known vasodilator, is believed to increase cerebral blood flow, which could contribute to improved cognitive function.[1]

However, this proposed mechanism has been challenged by recent in-vitro research. A 2023 study found this compound to be inactive against 50 biological targets, including GABA receptors. This finding suggests that the effects of this compound, if any, may not be mediated by direct interaction with the GABAergic system as previously thought. This significant discrepancy underscores the need for further research to elucidate the true pharmacological actions of this compound.

In contrast, the mechanisms of Piracetam and Phenibut are better, though not fully, understood. Piracetam is thought to modulate cholinergic and glutamatergic neurotransmission and improve cell membrane fluidity.[3][4] Phenibut is a structural analog of GABA and is believed to exert its anxiolytic and nootropic effects by acting as an agonist at the GABA-B receptor and, to a lesser extent, the GABA-A receptor.[5][6]

Signaling Pathway Overview: GABAergic, Cholinergic, and Glutamatergic Systems

The following diagrams illustrate the key signaling pathways relevant to the proposed or established mechanisms of action of this compound, Piracetam, and Phenibut.

GABAergic_Signaling cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_released->GABA_A_Receptor GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_released->GABA_B_Receptor Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel K_channel K+ Efflux GABA_B_Receptor->K_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization

Caption: Overview of the GABAergic signaling pathway.

Cholinergic_Glutamatergic_Pathways cluster_cholinergic Cholinergic Neuron cluster_glutamatergic Glutamatergic Neuron cluster_postsynaptic_neuron Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Synthesis ACh_vesicle Acetylcholine (ACh) ChAT->ACh_vesicle ACh_Receptor ACh Receptor ACh_vesicle->ACh_Receptor Release & Binding Glutamine Glutamine PAG Phosphate-activated glutaminase Glutamine->PAG Synthesis Glutamate_vesicle Glutamate PAG->Glutamate_vesicle NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Release & Binding AMPA_Receptor AMPA Receptor Glutamate_vesicle->AMPA_Receptor Release & Binding Cognitive_Function Modulation of Cognitive Function ACh_Receptor->Cognitive_Function NMDA_Receptor->Cognitive_Function AMPA_Receptor->Cognitive_Function

Caption: Cholinergic and Glutamatergic pathways in cognition.

Clinical Evidence: A Comparative Summary

The clinical evidence for this compound's efficacy is sparse and primarily originates from Russian studies, focusing on cerebrovascular disorders rather than broader nootropic applications in healthy individuals. In contrast, Piracetam and Phenibut have been the subject of more extensive research, including systematic reviews and meta-analyses, although the quality and consistency of these studies vary.

Data Presentation: Summary of Clinical Trial Data
Drug Indication Study Design Number of Patients Dosage Key Outcomes Citation
This compound Chronic Cerebral Ischemia (Stage II)Open cohort50200 mg IV for 10 days, then 50 mg orally 3x/day for 60 days- Significant improvement in MoCA scores (20.9 to 25.9).- 81% of patients reported sleep normalization.- 84% showed improvement in neurological functions.[7]
This compound Chronic Cerebral Ischemia (Stage I)Open randomized comparative44Group 1: 50 mg orally 3x/day for 60 days.Group 2: 100 mg IM for 10 days, then 50 mg orally 3x/day for 50 days.- Significant improvement in MoCA scores (24.9 to 28.3).- 84% of patients reported improved sleep quality.- 77% showed improvement in neurological scores.[8]
This compound + Ginkgo Biloba Chronic Cerebral Ischemia with Cognitive ImpairmentOpen multicenter randomized comparative278Not specified for this compound component- Significantly greater regression of cognitive impairment compared to Ginkgo Biloba monotherapy (p=0.0003 on MoCA scale).[9]
Piracetam Dementia or Cognitive ImpairmentMeta-analysis of 19 double-blind, placebo-controlled trials1,4882.4 to 8.0 g/day for 6 to 52 weeks- Odds Ratio for global improvement: 3.35 (95% CI: 2.70, 4.17) in favor of Piracetam.[10][11]
Piracetam Cognitive Impairment after Coronary Artery Bypass Grafting (CABG)Double-blind, placebo-controlled, randomized98150 mg/kg/day IV, then 12 g/day orally for 6 weeks- Significant improvement in a combined cognitive score at 6 weeks post-surgery (p=0.041).[12]
Phenibut Anxiety, Tics, Stuttering, Insomnia, etc.Systematic review of 11 clinical trials583Not specified in review- Adverse events reported in only 5.66% of patients at therapeutic doses; most common was somnolence (1.89%).[5][13][14]

Experimental Protocols: A Methodological Overview

This compound for Chronic Cerebral Ischemia (Stage II)
  • Study Design: An open cohort clinical study.

  • Participants: 50 patients (aged 51-69) diagnosed with stage II chronic cerebral ischemia.

  • Intervention: this compound administered parenterally (200 mg intravenously) for 10 days, followed by oral administration (50 mg tablets, 3 times a day) for 60 days.

  • Outcome Measures:

    • Montreal Cognitive Assessment (MoCA) scale for cognitive status.

    • A.M. Vane scale for vegetative disorders.

    • A.I. Fedin scale for neurological disorders.

    • Ya. I. Levin scale for sleep quality.

    • Dopplerography of cranial vessels to assess cerebral blood flow.

  • Follow-up: Patients were assessed before treatment, after the 70-day treatment course, and 1.5 months after treatment completion.[7]

Piracetam for Dementia or Cognitive Impairment (Meta-analysis)
  • Study Design: Meta-analysis of 19 double-blind, placebo-controlled, parallel-group trials.

  • Participants: 1,488 elderly patients with dementia or cognitive impairment.

  • Intervention: Piracetam at doses ranging from 2.4 to 8.0 g/day .

  • Control: Placebo.

  • Duration: 6 to 52 weeks.

  • Primary Outcome Measure: Clinical Global Impression of Change (CGIC), dichotomized into 'improved' or 'no change/worse'.

  • Data Analysis: Odds ratios for improvement were calculated using fixed-effect and random-effects models.[10][11]

Phenibut for Various Indications (Systematic Review)
  • Study Design: A systematic review of 11 clinical trials.

  • Participants: 583 patients.

  • Indications: Anxiety, tics, stuttering, insomnia, dizziness, and alcohol withdrawal.

  • Intervention: Therapeutic doses of Phenibut (specific dosages not detailed in the review).

  • Primary Outcome: Safety and tolerability, assessed by the incidence and type of adverse events.[5][13][14]

Critical Review and Comparison

Efficacy of this compound

The clinical evidence for this compound's efficacy is limited and concentrated on a specific patient population with chronic cerebral ischemia. While the reported results from these Russian studies suggest improvements in cognitive function, sleep, and neurological status, several critical limitations must be considered:

  • Lack of Placebo Control: The primary studies on this compound were open-label, lacking a placebo control group, which makes it difficult to attribute the observed effects solely to the drug.

  • Limited Scope: The evidence is confined to patients with pre-existing cerebrovascular disease. There is a dearth of high-quality, controlled clinical trials investigating the nootropic effects of this compound in healthy individuals or for conditions like anxiety and cognitive enhancement, for which it is often marketed.[1]

  • Contradictory Mechanistic Evidence: The recent in-vitro findings that this compound does not interact with GABA receptors cast significant doubt on its long-held proposed mechanism of action.

Comparison with Piracetam

Piracetam has a more substantial body of clinical research, including a meta-analysis of 19 studies, suggesting a statistically significant, albeit modest, benefit in older individuals with cognitive impairment.[10][11] However, the overall quality of many of these older studies is considered suboptimal by modern standards, and the clinical meaningfulness of the observed effects is still debated.[15] Unlike this compound, Piracetam's mechanism is not thought to be primarily GABAergic but rather involves modulation of cholinergic and glutamatergic systems.[3][4]

Comparison with Phenibut

Conclusion for the Scientific Community

The clinical evidence supporting the efficacy of this compound as a nootropic or anxiolytic is currently weak and inconclusive. The available studies are methodologically limited and focus on a narrow patient population. The recent in-vitro data challenging its proposed mechanism of action further complicates the scientific rationale for its use.

In comparison, Piracetam has a larger, though dated, body of evidence suggesting some cognitive benefits in impaired individuals. Phenibut appears to be an effective anxiolytic but is associated with significant safety concerns regarding dependence.

For researchers and drug development professionals, this compound represents a compound with a significant gap between its purported effects and the available scientific evidence. Future research should prioritize well-designed, placebo-controlled clinical trials in relevant populations to establish its efficacy and safety. Furthermore, fundamental pharmacological studies are crucial to elucidate its true mechanism of action. Until such data is available, the use of this compound as a cognitive enhancer or anxiolytic rests on a precarious foundation of limited and contested evidence.

References

Replicating Foundational Studies on Picamilon's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the foundational studies on the mechanism of action of Picamilon and contrasts it with alternative nootropic and cerebrovascular agents. A critical examination of the available literature reveals significant discrepancies between the originally proposed mechanisms and recent pharmacological screenings, highlighting the necessity for rigorous replication of foundational studies.

Overview of Proposed Mechanisms of Action

This compound (N-nicotinoyl-γ-aminobutyric acid) was developed in the Soviet Union in 1969 and has been prescribed in Russia for various neurological conditions.[1][2] Its proposed mechanism of action is centered on its unique structure as a synthetic combination of niacin (vitamin B3) and the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] The primary hypothesis has been that the niacin moiety facilitates the transport of GABA across the blood-brain barrier (BBB), after which the molecule is hydrolyzed, exerting the combined effects of a GABAergic agent and a vasodilator.[3][4]

However, recent research has called the foundational hypothesis into question. A 2023 study by Santillo and Sprando, utilizing in silico and in vitro screening methods, found this compound to be inactive against a panel of 50 biological targets, including GABA receptors.[5][6] This starkly contrasts with the original proposed mechanism and underscores the importance of re-evaluating the foundational evidence.

This guide will compare the purported mechanisms of this compound with those of three other well-characterized neuroactive compounds: Phenibut, Piracetam, and Vinpocetine.

Comparative Analysis of Key Mechanistic Claims

Blood-Brain Barrier (BBB) Penetration and Pharmacokinetics

A central claim for this compound is its ability to deliver GABA across the BBB. While GABA itself has limited BBB permeability, the addition of the nicotinoyl group is believed to enhance its lipophilicity and allow it to enter the central nervous system.[4][7]

CompoundBBB Penetration MechanismBioavailabilityHalf-Life (t½)Key Pharmacokinetic Findings
This compound Proposed to cross the BBB and then hydrolyze into GABA and niacin.[3]50-88%[8]~0.51 hours[8]Rapidly absorbed and penetrates the BBB.[9] Found in the brain 30 minutes after subcutaneous injection in rats, penetrating more rapidly than GABA.[10]
Phenibut Crosses the BBB due to the addition of a phenyl ring to the GABA structure.Data not readily available.Data not readily available.The R-enantiomer is the active form at the GABA-B receptor.[11]
Piracetam Crosses the BBB, but the exact mechanism is not fully elucidated.~100%4-5 hours (plasma), 7.7 hours (CSF)Does not undergo metabolism and is excreted unchanged in the urine.
Vinpocetine Readily crosses the BBB.6.2-57% (highly variable)~1.5 hoursExtensive first-pass metabolism.
Receptor and Enzyme Interactions

The primary point of contention in this compound's mechanism of action lies in its interaction with GABA receptors. The foundational hypothesis of GABAergic activity is now challenged by modern pharmacological screening.

CompoundPrimary Target(s)Binding Affinity / PotencyDownstream Effects
This compound Proposed: GABA-A and GABA-B receptors (after hydrolysis).[2] Recent Findings: Inactive at 50 biological targets, including GABA receptors, at a concentration of 10 μM.[5][6]Proposed: Not specified in available literature. Recent Findings: Weak or no binding.[5][6]Proposed: Anxiolytic and sedative effects. Recent Findings: The observed effects may not be mediated by direct receptor binding of the parent compound.
Phenibut GABA-B receptor agonist.[11] Also binds to the α2-δ subunit of voltage-dependent calcium channels.[12]Ki for GABA-B receptor: 92±3 μM (R-phenibut), 177±2 μM (racemic).[11] Ki for α2-δ subunit: 23 μM (R-phenibut), 39 μM (S-phenibut).[12]Anxiolytic, sedative, and nootropic effects.
Piracetam Positive allosteric modulator of AMPA receptors (binds to GluA2 and GluA3 subunits).[13][14]Low affinity modulator.[13]Enhances neurotransmission, improves membrane fluidity, and has neuroprotective properties.
Vinpocetine Inhibitor of phosphodiesterase type 1 (PDE1).[15] Also blocks voltage-gated sodium channels and inhibits IKKβ kinase activity.[16]IC50 for PDE1: ~17.17 μM (for direct IKK inhibition).[16] Other sources suggest IC50 values for PDE inhibition can be in the low micromolar range.Vasodilation (increased cerebral blood flow), anti-inflammatory effects, and neuroprotection.
Cerebrovascular Effects

The vasodilatory effect of this compound is attributed to its niacin component. This is a more consistently reported aspect of its pharmacology.

CompoundEffect on Cerebral Blood Flow (CBF)Proposed Mechanism
This compound Increases CBF and reduces cerebrovascular resistance.[17][18]Vasodilation due to the niacin moiety.[19]
Phenibut Less pronounced effects on CBF compared to this compound. One study showed it decreased cerebrovascular response to CO2 inhalation.[10]Primarily acts on GABA-B receptors, with less direct vascular effect.
Piracetam Can improve microcirculation by reducing red blood cell adhesion and vasospasm.Not a primary vasodilator; effects are secondary to improved blood rheology.
Vinpocetine Potent vasodilator, selectively increasing CBF.[15]Inhibition of PDE1 leads to increased cGMP and cAMP, causing smooth muscle relaxation in cerebral vessels.[15]

Experimental Protocols for Replicating Foundational Studies

To rigorously test the foundational claims of this compound's mechanism of action, the following experimental protocols are proposed.

In Vivo Microdialysis for BBB Penetration and Neurotransmitter Release

This protocol allows for the direct measurement of this compound and its metabolites (GABA and niacin) in the brain's extracellular fluid, as well as any subsequent changes in neurotransmitter levels.

Objective: To quantify the brain concentration of this compound, GABA, and niacin after systemic administration and to measure extracellular levels of dopamine (B1211576) and serotonin (B10506).

Methodology:

  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex).

  • Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: this compound is administered (e.g., intraperitoneally or orally) at various doses.

  • Sample Collection: Dialysate collection continues for several hours post-administration.

  • Analysis: Samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine and serotonin and their metabolites, and with mass spectrometry (LC-MS/MS) for this compound, GABA, and niacin.

  • Data Analysis: Changes in the concentrations of all analytes are calculated relative to baseline levels. The unbound brain-to-plasma concentration ratio (Kp,uu) can be determined by correlating brain dialysate concentrations with unbound plasma concentrations.

Radioligand Binding Assay for GABA Receptor Affinity

This in vitro assay directly measures the binding affinity of this compound to GABA-A receptors, which is a critical step in verifying or refuting its proposed GABAergic activity.

Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Rat brains are homogenized in a sucrose (B13894) buffer and centrifuged to isolate the crude synaptic membrane fraction. The membranes are washed multiple times to remove endogenous GABA.

  • Radioligand: [3H]muscimol, a high-affinity GABA-A receptor agonist, is used as the radioligand.

  • Binding Assay:

    • Total Binding: Incubate the brain membranes with a fixed concentration of [3H]muscimol.

    • Non-specific Binding: Incubate the membranes with [3H]muscimol in the presence of a high concentration of unlabeled GABA (e.g., 10 mM) to saturate the specific binding sites.

    • Competitive Binding: Incubate the membranes with [3H]muscimol and varying concentrations of this compound.

  • Incubation: Incubate all samples at 4°C for a specified time (e.g., 45 minutes) to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectrometry.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific [3H]muscimol binding) is determined from the competitive binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Laser Doppler Flowmetry for Cerebral Blood Flow

This in vivo technique provides a real-time measurement of relative changes in cerebral blood flow, allowing for the assessment of this compound's vasodilatory effects.

Objective: To measure the dose-dependent effects of this compound on cortical cerebral blood flow.

Methodology:

  • Animal Model: Anesthetized rats or mice.

  • Surgical Preparation: The animal is placed in a stereotaxic frame. The scalp is incised, and the skull is exposed. A small area of the skull over the region of interest (e.g., somatosensory cortex) is thinned until it is translucent, or a small craniotomy is performed.

  • Probe Placement: A laser Doppler flowmetry probe is positioned over the thinned skull or dura, ensuring it is perpendicular to the cortical surface.

  • Baseline Recording: A stable baseline of cerebral blood flow is recorded.

  • Drug Administration: this compound is administered intravenously or intraperitoneally at various doses.

  • Data Acquisition: Cerebral blood flow is continuously monitored and recorded before, during, and after drug administration.

  • Data Analysis: The percentage change in cerebral blood flow from the baseline is calculated for each dose. The time course of the effect can also be analyzed.

Visualizing Pathways and Workflows

Proposed Signaling Pathway of this compound

Picamilon_Pathway cluster_blood Bloodstream cluster_brain Brain Picamilon_blood This compound BBB Blood-Brain Barrier Picamilon_blood->BBB Crosses BBB Picamilon_brain This compound Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA Receptors (Proposed, but contradicted) GABA->GABA_R ? Vasodilation Vasodilation Niacin->Vasodilation Anxiolysis Anxiolysis GABA_R->Anxiolysis ? CBF Increased Cerebral Blood Flow Vasodilation->CBF BBB->Picamilon_brain

Caption: Proposed (and contested) mechanism of this compound action.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_assay Binding Assay Incubation start Start: Rat Brain Tissue homogenize Homogenize & Centrifuge start->homogenize membranes Isolate Synaptic Membranes homogenize->membranes wash Wash to Remove Endogenous GABA membranes->wash total_binding Total Binding: Membranes + [3H]muscimol nonspecific_binding Non-specific Binding: Membranes + [3H]muscimol + excess unlabeled GABA competitive_binding Competitive Binding: Membranes + [3H]muscimol + varying [this compound] filter Rapid Filtration total_binding->filter nonspecific_binding->filter competitive_binding->filter scintillation Liquid Scintillation Counting filter->scintillation analysis Data Analysis (IC50 -> Ki calculation) scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for determining this compound's GABA receptor binding affinity.

Experimental Workflow for Laser Doppler Flowmetry

LDF_Workflow start Start: Anesthetized Rodent surgery Stereotaxic Surgery: Expose and thin skull start->surgery probe_placement Place LDF Probe over Cortex surgery->probe_placement baseline Record Baseline Cerebral Blood Flow (CBF) probe_placement->baseline drug_admin Administer this compound (i.v. or i.p.) baseline->drug_admin record Continuously Record CBF drug_admin->record analysis Calculate % Change in CBF from Baseline record->analysis end End: Quantify Vasodilatory Effect analysis->end

Caption: Workflow for measuring this compound's effect on cerebral blood flow.

Conclusion and Recommendations

The foundational mechanism of action for this compound, particularly its role as a GABA prodrug that directly activates GABA receptors in the brain, is not supported by recent, rigorous pharmacological screening.[5][6] While its ability to cross the blood-brain barrier and its vasodilatory effects appear more robust, the central claim of its GABAergic activity is questionable.[10][18]

For researchers and drug development professionals, this discrepancy highlights a critical need:

  • Replication of Foundational Studies: The original Russian preclinical studies, which are not widely available in full detail, must be replicated using modern, standardized methodologies as outlined above.

  • Investigation of Alternative Mechanisms: If this compound does not directly interact with GABA receptors, its observed anxiolytic and psychostimulant effects may arise from other mechanisms. These could include indirect modulation of neurotransmitter systems, effects of its metabolites, or a combination of its vascular and metabolic effects. The reported normalization of dopamine and serotonin requires direct investigation via in vivo microdialysis.[19]

  • Direct Comparison with Metabolites: Future studies should directly compare the effects of this compound administration with the separate and combined administration of GABA and niacin to delineate the unique contributions of the parent molecule versus its hydrolysis products.

The case of this compound serves as a compelling example of the importance of continuous scientific validation, even for established compounds. The tools and protocols detailed in this guide provide a clear path for researchers to rigorously re-examine the pharmacology of this compound and clarify its true mechanism of action.

References

Independent Verification of Picamilon's Blood-Brain Barrier Penetration: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picamilon, a synthetic compound of gamma-aminobutyric acid (GABA) and niacin, has long been purported to effectively deliver GABA across the blood-brain barrier (BBB), a feat GABA alone struggles to achieve. This guide provides a comprehensive comparison of the BBB penetration capabilities of this compound, its constituent GABA, and a related GABA-derivative, Phenibut. By examining the available, albeit limited, quantitative data and detailing the experimental methodologies used for such assessments, this document aims to offer an objective resource for the scientific community. While historical Russian studies suggest Picam ilon's efficacy, a scarcity of recent, independent, and direct quantitative comparisons of brain parenchyma concentrations necessitates a critical evaluation of the existing evidence.

Comparison of Blood-Brain Barrier Penetration

The central claim for this compound's utility is its ability to act as a prodrug, traversing the BBB before hydrolyzing into GABA and niacin within the brain. This mechanism is proposed to overcome the inherent difficulty GABA has in crossing this selective barrier.

CompoundProposed Mechanism of BBB PenetrationSupporting Evidence (Quantitative Data)Comparator Insights
This compound (N-nicotinoyl-GABA)Prodrug that crosses the BBB and hydrolyzes into GABA and niacin.Indirect evidence from Russian studies on animals (cats and rabbits) showed an increase in cerebral blood flow after both intravenous and oral administration. For instance, in conscious cats, a 10 mg/kg intravenous dose reportedly increased cerebral blood flow by 63%, lasting 120-150 minutes. The oral route at the same dose resulted in a 24% increase in unanesthetized rabbits. However, direct quantitative data on this compound or subsequent GABA concentration in the brain parenchyma from these studies are not readily available in recent literature.The increase in cerebral blood flow is a known effect of the niacin component, which is a vasodilator. This effect, while potentially beneficial, does not directly quantify the amount of GABA delivered to the brain tissue.
GABA (Gamma-Aminobutyric Acid)Generally considered unable to cross the BBB in significant amounts under normal physiological conditions.Studies on rats have shown that intraperitoneal administration of GABA can lead to a 33% increase in brain GABA concentration, suggesting some limited passage.The poor BBB permeability of GABA is the primary rationale for the development of derivatives like this compound and Phenibut.
Phenibut (β-Phenyl-γ-aminobutyric acid)The addition of a phenyl ring to the GABA structure increases its lipophilicity, allowing it to cross the BBB more readily.Appears to rapidly distribute to the brain. However, specific quantitative data on brain concentration levels after oral administration are not consistently reported in readily accessible literature.Like this compound, Phenibut is designed to overcome GABA's poor BBB penetration, but through a different structural modification.

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

Several experimental techniques are employed to quantify the concentration of substances within the brain, providing evidence for their ability to cross the BBB.

In Vivo Microdialysis

Methodology: This technique involves the stereotaxic implantation of a small, semi-permeable probe into a specific brain region of a live animal. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Molecules from the brain's extracellular fluid diffuse across the probe's membrane into the dialysate, which is then collected and analyzed, typically using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS). This method allows for the measurement of unbound drug concentrations in the brain's interstitial fluid over time.

Workflow:

  • Probe Implantation: A guide cannula is surgically implanted into the target brain region of the anesthetized animal.

  • Recovery: The animal is allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with aCSF at a slow, constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals.

  • Analysis: The concentration of the analyte in the dialysate is quantified using a sensitive analytical method like LC-MS/MS.

G cluster_pre Pre-Experiment cluster_exp Experiment Day Surgical Implantation of Guide Cannula Surgical Implantation of Guide Cannula Animal Recovery Animal Recovery Surgical Implantation of Guide Cannula->Animal Recovery Probe Insertion Probe Insertion Animal Recovery->Probe Insertion aCSF Perfusion aCSF Perfusion Probe Insertion->aCSF Perfusion Dialysate Collection Dialysate Collection aCSF Perfusion->Dialysate Collection LC-MS/MS Analysis LC-MS/MS Analysis Dialysate Collection->LC-MS/MS Analysis

In Vivo Microdialysis Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) of Brain Tissue Homogenate

Methodology: This is an ex vivo technique where brain tissue is collected from an animal after administration of the compound. The tissue is then homogenized, and the compound of interest is extracted and quantified using LC-MS/MS. This method measures the total concentration of the drug in a given brain region, including both extracellular and intracellular compartments.

Protocol:

  • Compound Administration: The test compound is administered to the animal (e.g., orally or intravenously).

  • Tissue Collection: At a predetermined time point, the animal is euthanized, and the brain is rapidly excised and dissected.

  • Homogenization: The brain tissue is weighed and homogenized in a suitable buffer.

  • Extraction: The compound is extracted from the homogenate using protein precipitation or liquid-liquid extraction.

  • Analysis: The concentration of the compound in the extract is determined by LC-MS/MS.

G Compound Administration Compound Administration Brain Tissue Collection Brain Tissue Collection Compound Administration->Brain Tissue Collection Homogenization Homogenization Brain Tissue Collection->Homogenization Extraction Extraction Homogenization->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesis GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Release GABA_B_Receptor GABA-B Receptor GABA_vesicle->GABA_B_Receptor Release Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx K_efflux K+ Efflux GABA_B_Receptor->K_efflux Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization K_efflux->Hyperpolarization G Niacin Niacin NAD_synthesis NAD+ Synthesis Niacin->NAD_synthesis Energy_Metabolism Cellular Energy Metabolism NAD_synthesis->Energy_Metabolism Sirtuins Sirtuins NAD_synthesis->Sirtuins PARPs PARPs (DNA Repair) NAD_synthesis->PARPs Neuronal_Health Neuronal_Health Sirtuins->Neuronal_Health PARPs->Neuronal_Health

A Cross-Species Comparative Analysis of Picamilon's Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of Picamilon across various species, alongside its constituent components, Gamma-Aminobutyric Acid (GABA) and Niacin. The data presented is compiled from available scientific literature to offer an objective overview for research and drug development purposes.

This compound, a synthetic compound of niacin and GABA, is designed to cross the blood-brain barrier, after which it is hydrolyzed into its constituent molecules.[1] Understanding its pharmacokinetic properties across different species is crucial for preclinical and clinical development.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound, GABA, and Niacin in various species. It is important to note that the data is sourced from different studies, and direct cross-study comparisons should be made with caution due to variations in experimental conditions.

CompoundSpeciesRouteDoseCmaxTmax (h)AUCHalf-life (t½) (h)Bioavailability (%)Reference(s)
This compound MouseOral-----21.9[2]
RatOral--0.23-0.5153 - 78.9[2]
Rabbit--Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Dog--Not AvailableNot AvailableNot AvailableNot AvailableNot Available
GABA HumanOral2 g688 ng/mL0.5 - 11451.68 h·ng/mL5-[3]
Rat--Not AvailableNot AvailableNot Available4.5 (CI-966)100 (CI-966)[4]
DogOral10-20 mg/kg8.54-13.22 µg/mL1.3-1.5-3.3-3.4-[5][6]
Rabbit--Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Niacin HumanOral2000 mg (ER)9.3 µg/mL4.626.2 µg·h/mL0.9-[7]
Rat-------[8]
DogOral2.5 mg/kg-0.58-0.73 (IV)72[9]
RabbitOral200 mg/kg/day-----[10]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; ER: Extended Release. Note: Data for GABA in rats and dogs are for GABA analogues (CI-966 and Gabapentin (B195806), respectively) and may not directly reflect the pharmacokinetics of GABA. Data for Niacin in rabbits is from a study focused on leptin levels and does not provide detailed pharmacokinetic parameters.

Metabolic Pathway of this compound

This compound is designed as a prodrug to deliver GABA across the blood-brain barrier. Upon administration, it is absorbed and subsequently hydrolyzed into its active components, GABA and niacin.

Picamilon_Metabolism Metabolic Pathway of this compound This compound This compound (N-nicotinoyl-GABA) Absorption Systemic Circulation (Absorption) This compound->Absorption BBB Blood-Brain Barrier Absorption->BBB Hydrolysis Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin Brain Brain BBB->Brain Crosses BBB Brain->Hydrolysis

Fig. 1: Metabolic Pathway of this compound

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are generalized methodologies for key experiments cited in the compiled data.

Animal Models and Administration
  • Species: Male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs, New Zealand white rabbits) are typically used. Animals are housed in controlled environments with regulated light-dark cycles and access to standard chow and water.

  • Oral Administration: For oral pharmacokinetic studies, animals are often fasted overnight. The test substance (this compound, GABA, or Niacin) is administered via oral gavage. The dosage is calculated based on the animal's body weight.[11]

  • Intravenous Administration: For intravenous studies, the substance is typically administered as a bolus injection or infusion into a cannulated vein (e.g., jugular or cephalic vein).[12] This route allows for the determination of absolute bioavailability.

Blood Sampling
  • Frequency and Volume: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. The frequency and volume of blood collection are critical and should not exceed recommended guidelines to avoid physiological stress to the animals.[13][14][15]

  • Collection Sites: Common blood collection sites include the jugular vein, cephalic vein, or saphenous vein in dogs and rabbits, and the tail vein or submandibular vein in rats.[13][16][17]

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.[17]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of this compound, GABA, and Niacin in biological matrices. The method often involves derivatization to enhance the detection of the analytes, particularly for GABA.[18][19][20][21][22]

    • Sample Preparation: Plasma samples typically undergo protein precipitation followed by derivatization.

    • Chromatographic Conditions: A C18 reversed-phase column is commonly used with a suitable mobile phase. Detection can be achieved using fluorescence or UV detectors.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of these compounds, especially at low concentrations.[23][24][25][26]

    • Sample Preparation: Similar to HPLC, sample preparation involves protein precipitation or liquid-liquid extraction.

    • Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study.

PK_Workflow General Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (Oral or IV) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis Sample Analysis (HPLC or LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Interpretation and Reporting PK_Analysis->Report

References

Evaluating the Therapeutic Window of Picamilon in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical therapeutic window of Picamilon, a synthetic nootropic agent, against the well-established nootropic, Piracetam. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the efficacy and safety profiles of these compounds based on available experimental data. This comparison aims to facilitate informed decisions in the early stages of neuropharmacological research and development.

Quantitative Preclinical Data Summary

The following tables summarize the available quantitative data on the effective doses and toxicity of this compound and Piracetam in various preclinical models. It is important to note that a precise therapeutic index (LD50/ED50) for this compound cannot be calculated from the currently available literature due to the absence of a reported median lethal dose (LD50).

Table 1: Preclinical Efficacy of this compound and Piracetam

CompoundAnimal ModelEfficacy EndpointEffective Dose RangeCitation(s)
This compound RatsCognitive Enhancement (Passive Avoidance)Single dose elevated learning to 80%[1]
CatsAnxiolytic (Anti-stress)1 mg/kg[2]
RatsGeneral Behavior (6-month study)3 - 75 mg/kg (no significant changes)[3]
Piracetam MiceCognitive Enhancement (Morris Water Maze)75 - 150 mg/kg/day (i.p.)[4]
MiceCognitive Enhancement (Verbal Learning)1600 mg/kg/day (oral)[5]
Healthy Older Adults (Human study for reference)Cognitive Enhancement (Learning Tasks)4800 mg/day (oral)[5]

Table 2: Preclinical and Inferred Toxicity of this compound and Piracetam

CompoundAnimal ModelToxicity EndpointDoseCitation(s)
This compound RatsChronic Toxicity (6-month study)75 mg/kg (observed morphological changes in kidneys)[3]
RatsAcute ToxicityLD50 not reported, but noted to have significantly different toxicity from Piracetam[6]
Piracetam MiceAcute Toxicity (LD50, oral)20,000 - 26,000 mg/kg[7][8]
RatsAcute Toxicity (LD50, oral)5,600 mg/kg[8]
MiceAcute Toxicity (LD50, i.p.)>10,000 mg/kg
Humans (for reference of adverse effects)General Side EffectsDoses up to 24 g/day generally well-tolerated; potential for agitation, anxiety, etc.[2][5]

Experimental Protocols

Detailed methodologies for key behavioral assays used in the preclinical evaluation of nootropics are provided below.

Passive Avoidance Test

The passive avoidance test is a fear-motivated assay used to evaluate learning and memory in rodents. The apparatus consists of a two-compartment box with a light and a dark chamber connected by an opening.

  • Apparatus: A box divided into a brightly illuminated compartment and a dark compartment equipped with a grid floor capable of delivering a mild foot shock. A sliding door separates the two compartments.

  • Acquisition (Training) Phase:

    • The animal (e.g., a rat) is placed in the illuminated compartment and allowed to explore.

    • Rodents have a natural aversion to bright light and will typically enter the dark compartment.

    • Once the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered through the grid floor.

    • The animal is then returned to its home cage.

  • Retention (Testing) Phase:

    • After a set period (e.g., 24 or 48 hours), the animal is placed back into the illuminated compartment.

    • The latency to enter the dark compartment is measured.

    • A longer latency to enter the dark chamber is interpreted as a stronger memory of the aversive stimulus, indicating better learning and memory.

  • Drug Administration: The test compound (e.g., this compound) is typically administered at a specified time before the acquisition phase to assess its effect on learning, or before the retention phase to evaluate its effect on memory retrieval.

Morris Water Maze Test

The Morris water maze is a widely used behavioral test to assess spatial learning and memory, which is dependent on the hippocampus.

  • Apparatus: A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic tempura paint or milk powder). A small escape platform is submerged just below the water's surface, making it invisible to the swimming animal. The testing room contains various distal visual cues.

  • Acquisition (Spatial Learning) Phase:

    • The animal (e.g., a mouse) is placed into the water at one of several predetermined starting locations.

    • The animal must swim to find the hidden escape platform.

    • The time it takes for the animal to find the platform (escape latency) and the path taken are recorded using a video tracking system.

    • If the animal fails to find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it.

    • This is repeated for several trials per day over a period of several days. A decrease in escape latency and path length over time indicates spatial learning.

  • Probe (Memory Retention) Trial:

    • Following the acquisition phase, the escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the quadrant where the platform was previously located is measured.

    • A significant preference for the target quadrant indicates good spatial memory.

  • Drug Administration: The test compound (e.g., Piracetam) is typically administered daily throughout the acquisition phase to assess its effects on spatial learning.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for this compound and Piracetam.

picamilon_pathway *Recent studies suggest this compound may not directly bind to GABA receptors. cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Picamilon_blood This compound Picamilon_brain This compound Picamilon_blood->Picamilon_brain Crosses BBB BBB BBB Hydrolysis Hydrolysis Picamilon_brain->Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA Receptors (Proposed Target) GABA->GABA_R Activates* Vasodilation Vasodilation Niacin->Vasodilation Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) GABA_R->Neuronal_Inhibition CBF Increased Cerebral Blood Flow Vasodilation->CBF Cognitive_Enhancement Cognitive Enhancement Neuronal_Inhibition->Cognitive_Enhancement CBF->Cognitive_Enhancement piracetam_pathway cluster_membrane Neuronal Membrane cluster_neurotransmission Neurotransmitter Systems Piracetam Piracetam Membrane_Fluidity Increased Membrane Fluidity Piracetam->Membrane_Fluidity Cholinergic Modulates Cholinergic System (e.g., ACh receptors) Piracetam->Cholinergic Glutamatergic Modulates Glutamatergic System (e.g., AMPA receptors) Piracetam->Glutamatergic Cognitive_Function Improved Cognitive Function (Learning & Memory) Membrane_Fluidity->Cognitive_Function Enhances Signal Transduction Cholinergic->Cognitive_Function Facilitates Memory Formation Glutamatergic->Cognitive_Function Enhances Synaptic Plasticity

References

Navigating Neuroprotection: A Comparative Guide to the Long-Term Safety of Picamilon and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cognitive enhancement and neuroprotection has led to the exploration of a wide array of nootropic agents. Among these, Picamilon, a synthetic compound of gamma-aminobutyric acid (GABA) and niacin, has garnered interest for its purported anxiolytic and cerebrovascular benefits. However, its long-term safety profile, particularly in comparison to other established and emerging nootropics, remains a subject of critical evaluation. This guide provides an objective comparison of the long-term safety and toxicity of this compound with three notable alternatives: Piracetam, Phenibut, and Vinpocetine (B1683063), supported by available preclinical and clinical data.

Executive Summary of Comparative Safety Profiles

The long-term safety of nootropic agents is a paramount concern for researchers and clinicians. The available evidence presents a varied landscape of risk profiles among this compound and its selected alternatives. This compound is generally considered to have a favorable safety profile in countries where it is a registered pharmaceutical, though comprehensive long-term toxicity data in readily accessible literature is sparse. Piracetam has a long history of use and is widely regarded as having a high safety margin, even at high doses. In stark contrast, Phenibut carries significant risks of dependence and severe withdrawal symptoms, raising substantial safety concerns for long-term use. Vinpocetine, while showing promise for cerebrovascular disorders, has demonstrated potential for reproductive and developmental toxicity in preclinical studies, warranting caution.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound, Piracetam, Phenibut, and Vinpocetine. It is important to note that data for this compound, particularly LD50 and NOAEL values, are not widely available in English-language literature.

Table 1: Acute Toxicity Data (LD50)

CompoundSpeciesRoute of AdministrationLD50Citation(s)
This compound Rat-Data not readily available in English literature. A comparative study suggests significantly different toxicity from Piracetam.[1]
Piracetam RatOral> 10,000 mg/kg[2]
MouseOral8,000 - 10,000 mg/kg[3]
Phenibut RatIntraperitoneal700-900 mg/kg
MouseIntraperitoneal900 mg/kg
Vinpocetine RatOral~500 mg/kg[4]
MouseOral~500 mg/kg[4]
RatIntravenous~50 mg/kg[4]
MouseIntravenous~50 mg/kg[4]

Table 2: Overview of Long-Term Safety and Toxicity Findings

CompoundSummary of Long-Term Safety and Toxicity FindingsKey Adverse EffectsCitation(s)
This compound Generally reported as well-tolerated with a low incidence of side effects in Russian clinical use. However, there is a notable lack of comprehensive long-term preclinical (carcinogenicity, reproductive toxicity) and large-scale clinical trial data in international literature. The FDA has noted insufficient data to establish its safety as a food ingredient.Headache, dizziness, nausea (rare and typically at high doses).[5][6][7]
Piracetam Generally considered to have a high safety margin and to be well-tolerated in long-term studies (up to 18 months) and at high doses. No evidence of significant organ toxicity in chronic animal studies.Mild and infrequent: agitation, anxiety, insomnia, gastrointestinal upset.[2][3][8][9][[“]]
Phenibut Significant potential for tolerance, dependence, and severe withdrawal symptoms upon cessation. Numerous case reports of overdose and toxicity, sometimes leading to hospitalization. Long-term use is associated with risks of psychological and physiological harm.Withdrawal syndrome (anxiety, agitation, insomnia, psychosis), CNS depression, respiratory depression, potential for liver damage with chronic high-dose use.[11][12][13]
Vinpocetine Considered possibly safe for short-to-medium-term use (up to one year). However, preclinical studies by the National Toxicology Program (NTP) have raised concerns about reproductive and developmental toxicity. Long-term safety in humans has not been well-established.May cause miscarriage or harm fetal development. Other reported side effects are generally mild and include stomach pain, nausea, and dizziness.[4][14][15][16][17]

Experimental Protocols

Detailed experimental protocols for the cited long-term toxicity studies are often proprietary or not fully disclosed in published literature. However, the methodologies generally adhere to international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Chronic Oral Toxicity Studies (Based on OECD Guideline 452)

Chronic toxicity studies are designed to assess the adverse effects of a substance following prolonged and repeated exposure. A generalized protocol involves:

  • Test System: Typically, rodents (e.g., rats) are used, with a sufficient number of animals of both sexes in each group (e.g., at least 20 males and 20 females per group) to ensure statistical power.[18][19]

  • Dose Administration: The test substance is administered daily, most commonly via the oral route (in feed, drinking water, or by gavage), for an extended period, often 12 months.[18][19] At least three dose levels are used, plus a control group. The highest dose is intended to induce observable toxicity but not mortality.[19]

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded regularly.[19]

  • Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at interim periods (e.g., 3, 6, and 12 months).[19]

  • Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive histopathological examination of tissues is conducted to identify any treatment-related changes.[19]

This framework is adapted for specific endpoints such as carcinogenicity (OECD 453)[20] and reproductive/developmental toxicity.

Vinpocetine Developmental Toxicity Study Protocol (NTP)

The National Toxicology Program conducted prenatal developmental toxicity studies of vinpocetine in rats and rabbits. The general methodology was as follows:

  • Animal Models: Time-mated Sprague Dawley rats and New Zealand White rabbits were used.

  • Dosing: Vinpocetine was administered by gavage once daily from the period of implantation to the day before expected birth. A range of doses was tested.

  • Endpoints: The studies evaluated maternal health (body weight, clinical observations) and embryo-fetal development (e.g., embryo-fetal loss, fetal weight, and morphological abnormalities).

Signaling Pathways and Mechanisms of Action

The long-term safety and toxicity of these compounds are intrinsically linked to their mechanisms of action and their effects on various signaling pathways.

This compound: A Prodrug Approach

This compound is designed as a prodrug to deliver GABA across the blood-brain barrier. Once in the central nervous system, it is hydrolyzed into its constituent molecules: GABA and niacin.

Picamilon_Mechanism cluster_brain Central Nervous System This compound This compound (in bloodstream) BBB Blood-Brain Barrier This compound->BBB Crosses Hydrolysis Hydrolysis GABA GABA Hydrolysis->GABA Niacin Niacin Hydrolysis->Niacin GABA_R GABA Receptors GABA->GABA_R Activates Vasodilation Vasodilation Niacin->Vasodilation Induces

This compound's mechanism of action as a prodrug.
Piracetam: Modulator of Neuronal Plasticity

Piracetam's mechanism is not fully elucidated but is thought to involve the modulation of neurotransmitter systems and enhancement of neuronal membrane fluidity. It has been shown to positively modulate AMPA and NMDA receptors, which are critical for synaptic plasticity, learning, and memory.

Piracetam_Pathway Piracetam Piracetam Membrane Neuronal Membrane Fluidity Piracetam->Membrane Enhances AMPA_R AMPA Receptors Piracetam->AMPA_R Positive Modulation NMDA_R NMDA Receptors Piracetam->NMDA_R Positive Modulation Cholinergic Cholinergic System Piracetam->Cholinergic Enhances Function Cognition Improved Cognitive Function Membrane->Cognition AMPA_R->Cognition NMDA_R->Cognition Cholinergic->Cognition

Proposed mechanisms of Piracetam's nootropic effects.
Phenibut: A Potent GABA-B Agonist

Phenibut's primary mechanism of action is as a direct agonist of the GABA-B receptor. This action is responsible for its anxiolytic and sedative effects, but also underlies its high potential for tolerance and dependence.

Phenibut_Pathway Phenibut Phenibut GABA_B GABA-B Receptor Phenibut->GABA_B Agonist Gi Gi/o Protein Activation GABA_B->Gi AC Adenylyl Cyclase Inhibition Gi->AC Inhibits K_channel K+ Channel Opening Gi->K_channel Activates Ca_channel Ca2+ Channel Inhibition Gi->Ca_channel Inhibits Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization Anxiolysis Anxiolysis & Sedation Hyperpolarization->Anxiolysis

Phenibut's signaling cascade via the GABA-B receptor.
Vinpocetine: A Multifaceted Vasodilator and Neuroprotectant

Vinpocetine exerts its effects through several mechanisms, with the inhibition of phosphodiesterase type 1 (PDE1) being a key pathway. This leads to increased levels of cyclic GMP (cGMP), resulting in cerebral vasodilation and improved blood flow.

Vinpocetine_Pathway Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits Na_channel Voltage-gated Na+ Channels Vinpocetine->Na_channel Blocks cGMP cGMP PDE1->cGMP Prevents breakdown of Vasodilation Cerebral Vasodilation cGMP->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF Neuroprotection Neuroprotection Na_channel->Neuroprotection

References

A Meta-Analysis of Picamilon Studies for Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon, a synthetic compound combining gamma-aminobutyric acid (GABA) and niacin, has been a subject of interest for its potential therapeutic applications in a range of neurological disorders. Developed in the Soviet Union, it is purported to leverage the vasodilatory effects of niacin to facilitate the penetration of the inhibitory neurotransmitter GABA across the blood-brain barrier. This guide provides a meta-analytic overview of available clinical and preclinical studies on this compound, offering a comparative perspective against other nootropic agents and standard therapies for conditions such as chronic cerebral ischemia, anxiety, and cognitive impairment. The data herein is intended to serve as a resource for researchers and professionals in the field of neurology and drug development.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from clinical trials investigating the efficacy of this compound in various neurological conditions.

Table 1: this compound in Chronic Cerebral Ischemia (CCI)
StudyNTreatment Group(s)Comparator GroupDurationKey Outcome MeasuresResults
Gusev et al. (2022)[1]278This compound + Ginkgo BilobaGinkgo Biloba monotherapy90 daysMoCA score, MMSE scoreCombination therapy showed significantly greater improvement in MoCA (p=0.0001) and MMSE (p=0.007) scores compared to Ginkgo Biloba alone.
Chukanova et al. (2021)[2]50This compound (parenteral followed by oral)N/A (Open-label)70 daysMoCA score, Neurological status (Fedin A.I. scale)Significant improvement in MoCA scores (20.9 to 25.9, p<0.0001) and neurological function (17.4 to 5.31, p<0.0001).[2]
Chukanova et al. (2020)[3]441. This compound (oral) 2. This compound (parenteral followed by oral)N/A (Comparative)60 daysMoCA score, Neurological status (Fedin A.I. scale)Both groups showed significant improvement in MoCA scores (24.9 to 28.3, p<0.001) and neurological function (11.9 to 2.77, p<0.0001).[3]

MoCA: Montreal Cognitive Assessment; MMSE: Mini-Mental State Examination

Table 2: Comparative Efficacy of Other Nootropics in Neurological Disorders
DrugConditionNKey Outcome MeasuresResultsReference
Piracetam (B1677957) Dementia or Cognitive Impairment11,959 (24 trials)Global Impression of Change, MMSE, Dependency, DepressionOdds Ratio for improvement with piracetam was 3.55 (95% CI 2.45 to 5.16) based on global impression. No significant benefit on specific cognitive measures.[4]Flicker et al. (2001)[4]
Vinpocetine (B1683063) Acute Ischemic Stroke837 (4 trials)Death or significant disabilityLower rates of death or disability in the vinpocetine group at 1 month (RR 0.80, 95% CI 0.65-0.99) and 3 months (RR 0.67, 95% CI 0.48-0.92).[5]Zhang et al. (2022)[5]
Ginkgo Biloba Chronic Cerebral Ischemia139MoCA score, MMSE scoreMonotherapy showed improvement, but less than combination with this compound.Gusev et al. (2022)[1]

RR: Relative Risk; CI: Confidence Interval

Experimental Protocols

This compound for Chronic Cerebral Ischemia (Stage II)
  • Study Design: Open-label, single-group cohort study.[2]

  • Participants: 50 patients (mean age 62.2 years) with a diagnosis of stage II chronic cerebral ischemia.[2]

  • Intervention:

    • Days 1-10: this compound 200 mg administered intravenously once daily.[2]

    • Days 11-70: this compound 50 mg tablets taken orally three times a day.[2]

  • Outcome Measures:

    • Cognitive Function: Montreal Cognitive Assessment (MoCA) scale.[2]

    • Neurological Status: Assessed using the Fedin A.I. scale.[2]

    • Autonomic Function: A.M. Vane scale.[2]

    • Sleep Quality: Ya. I. Levin scale.[2]

    • Cerebral Hemodynamics: Dopplerography of cranial vessels.[2]

    • Endothelial Function: Assessment of methylated arginine forms (ADMA, MMA, SDMA).[2]

  • Assessment Schedule: Baseline (Visit 1), after completion of the 70-day course (Visit 2), and 1.5 months after treatment completion (Visit 3).[2]

This compound and Ginkgo Biloba for Chronic Cerebral Ischemia with Cognitive Impairment
  • Study Design: Open-label, multicenter, randomized, comparative study.[1]

  • Participants: 278 patients (over 45 years of age) with chronic cerebral ischemia and cognitive impairment.[1]

  • Intervention Groups:

    • Group 1 (n=139): this compound combined with Ginkgo Biloba extract for 90 days.[1]

    • Group 2 (n=139): Monotherapy with Ginkgo Biloba extract for 90 days.[1]

  • Outcome Measures:

    • Cognitive Function: Montreal Cognitive Assessment (MoCA) and Mini-Mental State Examination (MMSE).[1]

    • Depression: Hamilton Depression Rating Scale.[1]

    • Quality of Life: EQ-5D.[1]

  • Assessment Schedule: Assessments were conducted at baseline and at the end of the 90-day treatment period.[1]

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of Action of this compound

This compound is a prodrug that, after crossing the blood-brain barrier, is hydrolyzed into its constituent molecules: GABA and niacin.[6] This dual mechanism is thought to underlie its therapeutic effects.

Picamilon_Mechanism cluster_blood Bloodstream cluster_brain Brain This compound This compound GABA GABA This compound->GABA Hydrolysis Niacin Niacin This compound->Niacin Hydrolysis GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Vasodilation Vasodilation Niacin->Vasodilation Induces Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to

Caption: Proposed mechanism of this compound action in the brain.

GABAergic Signaling Pathway

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is crucial for regulating neuronal excitability.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converted by GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesizes GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_vesicle->GABA_A_Receptor Release & Bind GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_vesicle->GABA_B_Receptor Release & Bind Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx K_efflux K+ Efflux GABA_B_Receptor->K_efflux Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization K_efflux->Hyperpolarization

Caption: Simplified overview of the GABAergic signaling pathway.

Nicotinic Acid (Niacin) Signaling Pathway

Niacin's vasodilatory effects are primarily mediated through the G-protein coupled receptor 109A (GPR109A).

Niacin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Niacin Niacin GPR109A GPR109A Receptor Niacin->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA PKA cAMP->PKA Reduces activation of Vasodilation_effect Vasodilation PKA->Vasodilation_effect Leads to

Caption: Niacin signaling through the GPR109A receptor.

Comparative Discussion

The available evidence, primarily from Russian clinical studies, suggests that this compound may have a beneficial role in the management of chronic cerebral ischemia, leading to improvements in cognitive function and neurological status.[2][3] The combination of this compound with Ginkgo Biloba appears to be more effective than Ginkgo Biloba alone in this patient population.[1]

When compared to other nootropics, the data is less direct. A meta-analysis of Piracetam for dementia and cognitive impairment showed a positive effect on global impression of change, but not on specific cognitive tests, suggesting a more modest or less consistent benefit compared to the improvements seen with this compound in cerebrovascular disease.[4] Vinpocetine has shown promise in reducing death and disability after acute ischemic stroke, a more acute condition than the chronic ischemia typically studied with this compound.[5]

For anxiety, the evidence for this compound is largely preclinical and anecdotal, with a lack of robust, placebo-controlled clinical trials to firmly establish its efficacy.[6] Similarly, while sometimes used for cognitive enhancement in healthy individuals, there is a dearth of high-quality clinical trial data to support this application.

Conclusion

This compound demonstrates potential as a therapeutic agent for neurological disorders, particularly in the context of chronic cerebral ischemia. Its unique proposed mechanism of delivering GABA across the blood-brain barrier via niacin-mediated vasodilation warrants further investigation. However, the current body of evidence is limited by the predominance of open-label studies and a lack of direct, large-scale, randomized controlled trials comparing this compound to other nootropics like Piracetam and Vinpocetine across a range of neurological conditions. Future research should focus on conducting rigorous, double-blind, placebo-controlled trials to unequivocally establish the efficacy and safety of this compound and to delineate its precise role in the therapeutic armamentarium for neurological disorders.

References

Safety Operating Guide

Proper Disposal of Picamilon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Picamilon (N-nicotinoyl-γ-aminobutyric acid), a synthetic compound used in research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following guidance is based on established principles of laboratory chemical waste management and should be executed in accordance with all applicable local, state, and federal regulations.

Chemical and Safety Data Overview

PropertyInformationCitation
Chemical Name 4-(Pyridine-3-carbonylamino)butanoic acid[1][2]
Molecular Formula C₁₀H₁₂N₂O₃[1][2]
Molecular Weight 208.22 g/mol [1][2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Regulatory Status (USA) Unapproved drug; not a dietary ingredient.[1][4]

Experimental Protocols

A comprehensive search of scientific literature and safety resources did not yield specific experimental protocols for the disposal of this compound. The disposal procedures outlined below are therefore based on general best practices for laboratory chemical waste management.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound should be handled as a regulated chemical waste stream. Under no circumstances should this compound be disposed of in the regular trash or flushed down the sanitary sewer.[5][6]

1. Waste Identification and Classification:

  • Based on its GHS hazard statements, this compound should be treated as a hazardous waste.[3]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying this compound waste within your facility's waste management program.

2. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (nitrile or neoprene)

    • A lab coat

3. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible waste container. The original product container, if in good condition, can be used.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" or "N-nicotinoyl-γ-aminobutyric acid"

    • The concentration and quantity of the waste

    • The date accumulation started

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed")

4. Waste Accumulation and Storage:

  • Store the sealed this compound waste container in a designated satellite accumulation area within the laboratory.[7]

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Keep the waste container closed at all times, except when adding waste.[5]

5. Disposal Request and Collection:

  • Once the waste container is full, or if the this compound is no longer needed, arrange for its disposal through your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel or a licensed hazardous waste contractor should handle the collection and final disposal.[8]

6. Disposal of Empty Containers:

  • Empty containers that previously held this compound should also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[6]

  • Once properly rinsed, the container labels should be defaced, and the container can then be disposed of in the regular trash or recycled according to your institution's policies.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

PicamilonDisposalWorkflow start Decision to Dispose of this compound assess_hazards Assess Hazards (Review SDS/GHS Info) start->assess_hazards empty_container Empty this compound Container? start->empty_container Is it an empty container? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe containerize Select & Label Hazardous Waste Container ppe->containerize label_details Label must include: - Chemical Name - Hazards - Accumulation Date containerize->label_details store Store in Designated Satellite Accumulation Area containerize->store request_pickup Request Waste Pickup from EHS store->request_pickup ehs_collection EHS/Licensed Contractor Collects Waste request_pickup->ehs_collection final_disposal Final Disposal at a Permitted Facility ehs_collection->final_disposal empty_container->assess_hazards No (Product) triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes dispose_as_hw Dispose of Container as Hazardous Waste empty_container->dispose_as_hw No (Not Rinsed) collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->containerize dispose_as_hw->containerize

Caption: A workflow diagram for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Picamilon

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical guidance for the handling and disposal of Picamilon (also known as N-nicotinoyl-GABA) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a secure research environment. This compound is a compound that requires careful management due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these classifications, the following Personal Protective Equipment (PPE) is mandatory when handling this compound. This information is summarized for clarity in the table below.

Operation Eyes/Face Hands Respiratory Body
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesNIOSH-approved respirator (e.g., N95)Laboratory coat
Solution Preparation and Handling Chemical splash gogglesNitrile or latex glovesNot generally required if handled in a fume hoodLaboratory coat
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesNIOSH-approved respirator with appropriate cartridgeChemical-resistant apron over a laboratory coat

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final disposal.

Picamilon_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Log This compound Don_PPE Don Appropriate PPE Receive->Don_PPE Weigh Weigh Powder in Vented Enclosure Don_PPE->Weigh Prepare_Solution Prepare Solution in Fume Hood Weigh->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Doff_PPE Doff & Dispose PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Chemical Waste Doff_PPE->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure to this compound.

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • On Skin: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.

  • If Ingested: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as chemical waste.

  • Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (skin/eye/respiratory irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.

By implementing these safety and logistical measures, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult the Safety Data Sheet (SDS) for the most detailed information before handling any chemical.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picamilon
Reactant of Route 2
Reactant of Route 2
Picamilon

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.